molecular formula C84H130N20O25 B15609843 M133 peptide

M133 peptide

Cat. No.: B15609843
M. Wt: 1820.0 g/mol
InChI Key: YHORXCLEWQGAKD-VBIMBQIZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

M133 peptide is a useful research compound. Its molecular formula is C84H130N20O25 and its molecular weight is 1820.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C84H130N20O25

Molecular Weight

1820.0 g/mol

IUPAC Name

(4S)-4-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-5-[[(2S)-3-carboxy-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C84H130N20O25/c1-14-42(9)65(101-80(125)66(43(10)15-2)100-75(120)59-19-17-31-104(59)82(127)53(18-16-30-89-84(86)87)92-77(122)63(40(5)6)98-73(118)56(34-48-22-26-51(109)27-23-48)97-78(123)64(41(7)8)99-76(121)62(85)44(11)105)79(124)91-52(28-29-60(110)111)69(114)95-58(36-61(112)113)71(116)93-55(33-47-20-24-50(108)25-21-47)70(115)94-57(35-49-37-88-38-90-49)74(119)102-67(45(12)106)81(126)96-54(32-39(3)4)72(117)103-68(46(13)107)83(128)129/h20-27,37-46,52-59,62-68,105-109H,14-19,28-36,85H2,1-13H3,(H,88,90)(H,91,124)(H,92,122)(H,93,116)(H,94,115)(H,95,114)(H,96,126)(H,97,123)(H,98,118)(H,99,121)(H,100,120)(H,101,125)(H,102,119)(H,103,117)(H,110,111)(H,112,113)(H,128,129)(H4,86,87,89)/t42-,43-,44+,45+,46+,52-,53-,54-,55-,56-,57-,58-,59-,62-,63-,64-,65-,66-,67-,68-/m0/s1

InChI Key

YHORXCLEWQGAKD-VBIMBQIZSA-N

Origin of Product

United States

Foundational & Exploratory

Pan-Coronavirus Fusion Inhibitor Peptide EK1 and its Lipopeptide Derivative EK1C4: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of novel coronaviruses, such as SARS-CoV-2, highlights the urgent need for broad-spectrum antiviral therapeutics. Peptide-based fusion inhibitors represent a promising class of antiviral agents that can target the conserved viral entry mechanism. This technical guide provides an in-depth overview of the discovery, mechanism of action, and significance of the pan-coronavirus fusion inhibitor peptide, EK1, and its highly potent lipopeptide derivative, EK1C4. Detailed experimental protocols for the synthesis, in vitro evaluation, and in vivo testing of these peptides are provided, along with a comprehensive summary of their inhibitory activities against a range of coronaviruses. This document is intended to serve as a valuable resource for researchers and drug development professionals working on novel antiviral strategies against current and future coronavirus threats.

Introduction: Targeting Coronavirus Entry

Coronaviruses are enveloped RNA viruses characterized by the prominent spike (S) glycoproteins on their surface, which mediate viral entry into host cells. The S protein is a class I fusion protein and is the primary target for neutralizing antibodies and antiviral drugs.[1] Viral entry is a multi-step process initiated by the binding of the S1 subunit of the S protein to a host cell receptor, such as angiotensin-converting enzyme 2 (ACE2) for SARS-CoV and SARS-CoV-2.[1] This binding triggers conformational changes in the S2 subunit, leading to the insertion of the fusion peptide into the host cell membrane.[1]

The S2 subunit contains two highly conserved heptad repeat regions, HR1 and HR2.[1] The subsequent interaction between the HR1 and HR2 domains to form a stable six-helix bundle (6-HB) is a critical step that brings the viral and cellular membranes into close proximity, driving membrane fusion and the release of the viral genome into the cytoplasm.[1][2] Peptides derived from the HR2 region can competitively bind to the HR1 domain, thereby preventing the formation of the 6-HB and blocking viral fusion and entry.[1] This mechanism forms the basis for the development of peptide-based coronavirus fusion inhibitors.

Discovery and Design of EK1 and EK1C4

The EK1 peptide is a pan-coronavirus fusion inhibitor developed through the optimization of a peptide derived from the HR2 region of the human coronavirus OC43 (HCoV-OC43).[3] By introducing specific amino acid substitutions (glutamic acid 'E' and lysine (B10760008) 'K'), the solubility and inhibitory activity of the original peptide were significantly improved.[1] EK1 has demonstrated broad-spectrum inhibitory activity against multiple human coronaviruses, including SARS-CoV, MERS-CoV, and SARS-CoV-2.[3][4]

To further enhance its antiviral potency, a lipopeptide derivative of EK1, named EK1C4, was developed.[5][6] EK1C4 was synthesized by conjugating a cholesterol moiety to the C-terminus of the EK1 peptide via a flexible polyethylene (B3416737) glycol (PEG) linker.[5][6] The addition of the cholesterol group is thought to improve the antiviral activity by anchoring the peptide to the target cell membrane or by enhancing its binding to the hydrophobic grooves on the HR1 trimer.[5][6]

EK1 Peptide Sequence: SLDQINVTFLDLEYEMKKLEEAIKKLEESYIDLKEL[3]

Mechanism of Action

Both EK1 and EK1C4 function by targeting the HR1 domain in the S2 subunit of the coronavirus spike protein.[5][6] By binding to the HR1 domain, these peptides competitively inhibit the interaction between the viral HR1 and HR2 domains.[5][6] This interference prevents the formation of the thermostable six-helix bundle (6-HB), a critical step in the membrane fusion process.[5][6] The inhibition of 6-HB formation effectively halts the fusion of the viral and host cell membranes, thereby blocking the entry of the virus into the cell.

G cluster_0 Coronavirus Fusion and Entry cluster_1 Inhibition by EK1/EK1C4 Virus Coronavirus Spike Spike Protein (S1/S2) HostCell Host Cell ACE2 ACE2 Receptor HR1 HR1 Domain ACE2->HR1 2. Conformational Change Spike->ACE2 1. Binding HR2 HR2 Domain HR1->HR2 3. HR1-HR2 Interaction Block Blockage of 6-HB Formation HR1->Block SixHB Six-Helix Bundle (6-HB) Formation HR2->SixHB HR2->Block Fusion Membrane Fusion SixHB->Fusion Entry Viral Genome Entry Fusion->Entry EK1 EK1 / EK1C4 Peptide EK1->HR1 Binds to HR1 Block->Fusion Inhibits

Figure 1. Mechanism of coronavirus entry and inhibition by EK1/EK1C4.

Quantitative Data Summary

The inhibitory activities of EK1 and EK1C4 have been quantified against a variety of coronaviruses using cell-cell fusion assays and pseudovirus (PsV) infection assays. The half-maximal inhibitory concentration (IC50) values are summarized in the tables below.

Table 1: Inhibitory Activity (IC50) of EK1 and EK1C4 in Cell-Cell Fusion Assays
CoronavirusEK1 (nM)EK1C4 (nM)Reference
SARS-CoV-2~3001.3[2]
SARS-CoV-2 (on Calu-3 cells)263.26.1
SARS-CoV-2 (on Caco2 cells)215.16.7
SARS-CoV409.34.3
MERS-CoV-2.5
HCoV-OC43-7.7
HCoV-229E-5.2
HCoV-NL63-21.4
Table 2: Inhibitory Activity (IC50) of EK1 and EK1C4 in Pseudovirus (PsV) Infection Assays
PseudovirusEK1 (nM)EK1C4 (nM)Reference
SARS-CoV-2237015.8[2]
SARS-CoV-2 (on Calu-3 cells)834.62.8
SARS-CoV-2 (on Caco2 cells)922.33.7
SARS-CoV631.811.7
MERS-CoV323711.1
HCoV-OC43-37.7
HCoV-229E396312.4
HCoV-NL63766676.6
SARS-CoV-2 B.1.1.7 (Alpha)12405.45
SARS-CoV-2 B.1.1.248 (Gamma)12506.55
Table 3: Inhibitory Activity (IC50) of EK1 and EK1C4 against Live Coronaviruses
Live VirusEK1 (nM)EK1C4 (nM)Reference
SARS-CoV-2246836.5[5]
MERS-CoV-4.2[5]
HCoV-OC43-24.8[5]
HCoV-229E-101.5[5]
HCoV-NL63-187.6[5]

Experimental Protocols

Peptide Synthesis

EK1 is synthesized using a standard Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis protocol.[2]

Materials:

  • Rink amide 4-methylbenzhydrylamine (B1223480) (MBHA) resin

  • Fmoc-protected amino acids

  • N,N-dimethylformamide (DMF)

  • Piperidine (B6355638)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/water)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink amide MBHA resin in DMF in a reaction vessel for 15-30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid, HBTU, and DIPEA in DMF. Add the solution to the resin and agitate for 2 hours at room temperature. Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the EK1 sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized EK1 peptide by mass spectrometry and analytical HPLC.

EK1C4 is synthesized by conjugating a cholesterol moiety to the C-terminus of the EK1 peptide.[2]

Procedure:

  • Synthesize the EK1 peptide with a C-terminal cysteine residue using the SPPS method described above.

  • Dissolve the purified EK1-cysteine peptide in a suitable buffer.

  • Add bromoacetic acid cholesterol to the peptide solution.

  • The reaction proceeds via chemoselective thioether conjugation between the sulfhydryl group of the cysteine and the bromoacetyl group of the cholesterol derivative.

  • Purify the resulting EK1C4 lipopeptide by RP-HPLC.

  • Confirm the structure and purity by mass spectrometry.

G cluster_0 EK1 Synthesis (SPPS) cluster_1 EK1C4 Synthesis Resin Resin Swell Swell Resin->Swell 1. Swell Resin Deprotect Deprotect Swell->Deprotect 2. Fmoc Deprotection Couple Couple Deprotect->Couple 3. Couple Amino Acid Wash Wash Couple->Wash 4. Wash Wash->Deprotect Repeat for sequence Cleave Cleave Wash->Cleave 5. Cleave & Purify EK1Cys EK1 with C-terminal Cysteine Conjugate 6. Thioether Conjugation EK1Cys->Conjugate React with Chol Bromoacetic Acid Cholesterol Chol->Conjugate Purify Purify Conjugate->Purify 7. Purify EK1C4

Figure 2. Workflow for the synthesis of EK1 and EK1C4.
In Vitro Assays

This assay measures the ability of the S protein to mediate fusion between two cell populations and the inhibition of this process by peptides.[7]

Materials:

  • Effector cells (e.g., HEK293T) expressing the coronavirus S protein and T7 RNA polymerase.

  • Target cells (e.g., HEK293T-ACE2) expressing the ACE2 receptor and a luciferase reporter gene under the control of a T7 promoter.

  • Cell culture medium and supplements.

  • EK1 or EK1C4 peptide at various concentrations.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed effector cells and target cells in separate plates and culture overnight.

  • Inhibitor Preparation: Prepare serial dilutions of the EK1 or EK1C4 peptide in cell culture medium.

  • Co-culture and Treatment: Co-culture the effector and target cells in a 96-well plate. Immediately add the peptide dilutions to the co-culture.

  • Incubation: Incubate the plate at 37°C for 5-6 hours to allow for cell fusion.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of fusion inhibition for each peptide concentration relative to the untreated control. Determine the IC50 value by fitting the data to a dose-response curve.

This assay uses replication-deficient pseudoviruses carrying the coronavirus S protein to quantify the inhibitory effect of the peptides on viral entry.[8][9]

Materials:

  • Pseudovirus stock (e.g., lentiviral or VSV-based) expressing the coronavirus S protein and a reporter gene (e.g., luciferase).

  • Target cells (e.g., HEK293T-ACE2).

  • Cell culture medium and supplements.

  • EK1 or EK1C4 peptide at various concentrations.

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed target cells in a 96-well plate and culture overnight.

  • Virus-Inhibitor Incubation: In a separate plate, incubate the pseudovirus with serial dilutions of the EK1 or EK1C4 peptide for 1 hour at 37°C.

  • Infection: Add the virus-peptide mixture to the target cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the percentage of neutralization for each peptide concentration relative to the virus-only control. Determine the IC50 value.

G cluster_0 Cell-Cell Fusion Assay cluster_1 Pseudovirus Neutralization Assay Effector Effector Cells (S protein + T7 Pol) CoCulture Co-culture Cells Effector->CoCulture Target Target Cells (ACE2 + T7-Luc) Target->CoCulture AddPeptide1 Add Peptide Inhibitor CoCulture->AddPeptide1 Incubate1 Incubate (5-6h) AddPeptide1->Incubate1 Luciferase1 Measure Luciferase Incubate1->Luciferase1 IC50_1 Calculate IC50 Luciferase1->IC50_1 PsV Pseudovirus (S protein + Luciferase) IncubateMix Incubate PsV + Peptide (1h) PsV->IncubateMix Target2 Target Cells (ACE2) Infect Infect Target Cells Target2->Infect IncubateMix->Infect Incubate2 Incubate (48-72h) Infect->Incubate2 Luciferase2 Measure Luciferase Incubate2->Luciferase2 IC50_2 Calculate IC50 Luciferase2->IC50_2

Figure 3. Experimental workflows for in vitro assays.
In Vivo Efficacy Study

The protective efficacy of EK1C4 has been evaluated in a mouse model of coronavirus infection.[5][10][11]

Animal Model: Newborn BALB/c mice.

Virus: Human coronavirus OC43 (HCoV-OC43).

Procedure:

  • Prophylactic Treatment: Administer EK1C4 intranasally to newborn mice at a single dose (e.g., 0.5 mg/kg) at various time points (e.g., 0.5, 2, 4, 12, and 24 hours) before challenging with a lethal dose of HCoV-OC43.

  • Therapeutic Treatment: Administer EK1C4 intranasally at different time points (e.g., 0.5 and 2 hours) after challenging the mice with HCoV-OC43.

  • Monitoring: Monitor the mice daily for body weight changes and survival for up to 14 days post-infection.

  • Data Analysis: Compare the survival rates and body weight changes between the treated groups and the control group (virus only).

Significance in Coronavirus Research

The development of EK1 and EK1C4 holds significant importance in the field of coronavirus research for several reasons:

  • Broad-Spectrum Activity: These peptides have demonstrated inhibitory activity against a wide range of human coronaviruses, including highly pathogenic strains like SARS-CoV, MERS-CoV, and SARS-CoV-2.[2][5] This pan-coronavirus activity makes them attractive candidates for combating future emerging coronaviruses.

  • Potent Efficacy: The lipopeptide derivative EK1C4 exhibits exceptionally high potency, with IC50 values in the low nanomolar range, making it one of the most potent coronavirus fusion inhibitors discovered to date.[2]

  • Conserved Target: By targeting the highly conserved HR1 domain in the S2 subunit, EK1 and EK1C4 are less likely to be affected by mutations in the S1 subunit, which is the primary target for many neutralizing antibodies and is more prone to variation.[4]

  • Prophylactic and Therapeutic Potential: In vivo studies in mice have demonstrated both the prophylactic and therapeutic potential of EK1C4, suggesting its possible application for both preventing and treating coronavirus infections.[5][10][11]

  • Platform for Further Development: The design and optimization of EK1 and EK1C4 provide a valuable framework for the development of next-generation peptide-based and lipopeptide-based antiviral drugs with improved efficacy, stability, and pharmacokinetic properties.

Conclusion

The pan-coronavirus fusion inhibitor peptide EK1 and its lipopeptide derivative EK1C4 are highly promising antiviral candidates that effectively block the entry of a broad range of coronaviruses, including SARS-CoV-2. Their potent inhibitory activity, conserved mechanism of action, and demonstrated in vivo efficacy underscore their potential as valuable tools for both research and the development of novel therapeutics to combat the ongoing and future threats posed by coronaviruses. The detailed methodologies provided in this guide are intended to facilitate further research and development in this critical area of infectious disease.

References

An In-depth Technical Guide to the M133 Peptide of Mouse Hepatitis Virus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M133 peptide, an immunodominant CD4+ T cell epitope derived from the membrane (M) protein of the neurotropic JHM strain of Mouse Hepatitis Virus (MHV), represents a critical component in the study of coronavirus-induced neuropathogenesis. Spanning amino acid residues 133-147, this peptide is instrumental in orchestrating the host's immune response to MHV infection in the C57BL/6 mouse model. The nature of the T cell response to M133 can be multifaceted, contributing to protective immunity, pathogenic inflammation, or immune regulation, depending on the specific context of the infection. This guide provides a comprehensive overview of the this compound, its origin, and the experimental methodologies used to investigate its role in MHV infection.

This compound: Sequence and Origin

The this compound originates from the transmembrane M protein of the JHM strain of Mouse Hepatitis Virus. The M protein is a structural component of the viral envelope and plays a crucial role in virion assembly.

Table 1: this compound Sequence and Origin

PropertyDescription
Virus Mouse Hepatitis Virus (MHV), JHM Strain
Protein of Origin Membrane (M) Protein
Amino Acid Position 133-147
Sequence HSWWNVVDFIQACLK

Quantitative Data Summary

Table 2: this compound Concentrations in Experimental Assays

Experimental AssayPeptide ConcentrationCell TypePurpose
In vitro T cell stimulation1 µM - 10 µMSplenocytes, CNS-infiltrating lymphocytesMeasurement of cytokine production (IFN-γ, IL-10), proliferation assays
Intracellular Cytokine Staining (ICS)5 µMCNS-infiltrating lymphocytesIdentification and quantification of M133-specific cytokine-producing T cells
MHC Class II Tetramer StainingN/A (Tetramer specific)Splenocytes, CNS-infiltrating lymphocytesDirect visualization and quantification of M133-specific CD4+ T cells

Experimental Protocols

Peptide Synthesis and Preparation

The this compound (HSWWNVVDFIQACLK) is typically synthesized by solid-phase peptide synthesis.

  • Purity: For immunological assays, the peptide should be purified to >95% by high-performance liquid chromatography (HPLC).

  • Solubilization: The lyophilized peptide is dissolved in a minimal amount of dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1-10 mg/mL).

  • Storage: The stock solution is stored at -20°C or -80°C. For working solutions, the stock is diluted in sterile phosphate-buffered saline (PBS) or cell culture medium to the desired final concentration. The final DMSO concentration in cell cultures should be kept below 0.5% to avoid toxicity.

Intracellular Cytokine Staining (ICS) for M133-Specific T Cells

This protocol is used to identify and quantify T cells that produce specific cytokines in response to this compound stimulation.

  • Cell Preparation: Isolate single-cell suspensions of splenocytes or central nervous system (CNS)-infiltrating lymphocytes from MHV-infected mice.

  • In vitro Stimulation:

    • Plate 1-2 x 106 cells per well in a 96-well round-bottom plate.

    • Add the this compound to a final concentration of 5 µM.

    • Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.

    • Incubate for 4-6 hours at 37°C in a CO2 incubator.

  • Surface Staining:

    • Wash the cells with FACS buffer (PBS with 2% FBS and 0.09% sodium azide).

    • Stain with fluorescently-conjugated antibodies against surface markers such as CD4, CD8, and a viability dye for 20-30 minutes on ice.

  • Fixation and Permeabilization:

    • Wash the cells to remove unbound surface antibodies.

    • Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.

    • Wash and permeabilize the cells with a permeabilization buffer (e.g., containing saponin (B1150181) or Triton X-100).

  • Intracellular Staining:

    • Stain the permeabilized cells with fluorescently-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, IL-10, TNF-α) for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Wash the cells and resuspend in FACS buffer.

    • Acquire the data on a flow cytometer.

    • Analyze the data using appropriate software, gating on live, CD4+ T cells to determine the percentage of cytokine-producing cells.

MHC Class II Tetramer Staining

This method allows for the direct visualization and quantification of M133-specific CD4+ T cells, regardless of their functional state.

  • Cell Preparation: Prepare a single-cell suspension of lymphocytes as described for ICS.

  • Tetramer Staining:

    • Resuspend 1-2 x 106 cells in FACS buffer.

    • Add the I-Ab/M133 tetramer reagent at the manufacturer's recommended concentration.

    • Incubate for 1-2 hours at 37°C.

  • Surface Staining:

    • Without washing, add fluorescently-conjugated antibodies against surface markers (e.g., CD4, CD44, and a viability dye).

    • Incubate for 20-30 minutes on ice.

  • Washing and Analysis:

    • Wash the cells twice with FACS buffer.

    • Resuspend in FACS buffer for flow cytometry analysis.

    • Gate on live, CD4+ T cells to identify the tetramer-positive population.

Generation of M133-Specific TCR Transgenic/Retrogenic Mice

To study the M133-specific T cell response in a controlled manner, T cell receptor (TCR) transgenic or retrogenic mice can be generated.

  • Identification of M133-Specific TCRs:

    • Isolate M133-specific CD4+ T cells from MHV-infected mice using tetramer staining and cell sorting.

    • Perform single-cell RNA sequencing to identify the paired TCRα and TCRβ chain sequences.

  • Generation of Retrogenic Mice:

    • Clone the identified TCRα and TCRβ chains into a retroviral vector.

    • Transduce hematopoietic stem cells from donor mice with the retrovirus.

    • Adoptively transfer the transduced stem cells into irradiated recipient mice.

  • Generation of Transgenic Mice:

    • Inject the cloned TCRα and TCRβ chain constructs into fertilized mouse oocytes.

    • Implant the oocytes into pseudopregnant female mice.

    • Screen the offspring for the presence of the transgene.

Signaling Pathways and Experimental Workflows

T Cell Receptor (TCR) Signaling Pathway

The interaction of the this compound presented by the I-Ab molecule on an antigen-presenting cell (APC) with the TCR on a CD4+ T cell initiates a complex signaling cascade leading to T cell activation, proliferation, and differentiation.

TCR_Signaling cluster_APC Antigen Presenting Cell cluster_TCell CD4+ T Cell pMHCII I-Ab + this compound TCR TCR pMHCII->TCR Binding CD4 CD4 pMHCII->CD4 Lck Lck TCR->Lck Phosphorylation CD4->Lck ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg PLCγ LAT->PLCg DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC AP1 AP-1 DAG->AP1 Ca Ca2+ IP3->Ca NFkB NF-κB PKC->NFkB NFAT NFAT Ca->NFAT Gene_Expression Gene Expression (Cytokines, etc.) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: TCR signaling cascade upon M133-pMHCII recognition.

Experimental Workflow for Identifying M133-Specific T Cell Responses

The following diagram illustrates a typical workflow for the identification and characterization of M133-specific T cell responses from MHV-infected mice.

Experimental_Workflow Infection Infect C57BL/6 mice with MHV-JHM Isolation Isolate lymphocytes from spleen and CNS Infection->Isolation Stimulation In vitro stimulation with this compound Isolation->Stimulation Tetramer MHC Class II Tetramer Staining Isolation->Tetramer ICS Intracellular Cytokine Staining Stimulation->ICS Analysis_ICS Flow Cytometry Analysis: Quantify IFN-γ+, IL-10+ CD4+ T cells ICS->Analysis_ICS Analysis_Tetramer Flow Cytometry Analysis: Quantify M133-specific CD4+ T cells Tetramer->Analysis_Tetramer

Caption: Workflow for M133-specific T cell response analysis.

Logical Relationship for the Role of M133 in MHV Pathogenesis

The immune response to the M133 epitope can have divergent effects on the outcome of MHV infection, highlighting the delicate balance between protective immunity and immunopathology.

Logical_Relationship MHV_Infection MHV Infection M133_Presentation M133 Presentation on APCs MHV_Infection->M133_Presentation Teff_Activation Effector T Cell (Teff) Activation M133_Presentation->Teff_Activation Treg_Activation Regulatory T Cell (Treg) Activation M133_Presentation->Treg_Activation Protective_Immunity Viral Clearance (Protective Immunity) Teff_Activation->Protective_Immunity Immunopathology CNS Inflammation (Immunopathology) Teff_Activation->Immunopathology Regulation Suppression of Inflammation Treg_Activation->Regulation Regulation->Immunopathology Inhibits

Caption: Dual role of M133-specific T cells in MHV infection.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Peptide-Mediated Modulation of T-Cell Activation

Introduction

T-cell activation is a cornerstone of the adaptive immune response, essential for clearing pathogens and eliminating malignant cells. However, dysregulated T-cell activity can lead to autoimmune diseases and transplant rejection. Consequently, the modulation of T-cell activation is a significant area of therapeutic research. A key signaling cascade in this process is the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway, which translates calcium signals into changes in gene expression, leading to T-cell activation, proliferation, and cytokine production.[1][2]

This technical guide delves into the function of peptides designed to modulate T-cell activation, with a particular focus on the inhibition of the calcineurin-NFAT pathway. While specific information on a peptide designated "M133" is not prominently available in the public domain, this document will focus on the well-established principles and mechanisms of other peptides that target this critical signaling node. These peptides serve as powerful tools for research and potential therapeutic agents for a range of immune-related disorders.

Core Mechanism: Inhibition of the Calcineurin-NFAT Interaction

The activation of T-cells via the T-cell receptor (TCR) leads to an increase in intracellular calcium levels. This rise in calcium activates calcineurin, a serine/threonine phosphatase.[3] Calcineurin, in turn, dephosphorylates NFAT transcription factors, enabling their translocation from the cytoplasm to the nucleus.[2] Once in the nucleus, NFAT collaborates with other transcription factors to initiate the expression of genes crucial for T-cell activation, including interleukin-2 (B1167480) (IL-2).[4]

Peptide-based inhibitors are designed to disrupt the interaction between calcineurin and NFAT, thereby preventing NFAT dephosphorylation and subsequent nuclear translocation.[2] These peptides often mimic the binding motifs that NFAT and other calcineurin-interacting proteins utilize. Two conserved motifs are of particular importance: the PxIxIT and the LxVP motifs.[1] Peptides containing these or similar sequences can competitively bind to calcineurin, blocking its access to NFAT.

Quantitative Data on Peptide Inhibitors of the Calcineurin-NFAT Pathway

The efficacy of peptide inhibitors is determined through various quantitative assays. The following table summarizes key quantitative data for representative peptides designed to inhibit the calcineurin-NFAT pathway.

PeptideTarget InteractionAssay TypeKey Quantitative FindingReference
VIVIT peptide Calcineurin-NFATIn vitro binding assayPotently inhibits NFAT activation without affecting general calcineurin phosphatase activity.[2][4]
pep3 Calcineurin-NFAT (dual site)Microscale ThermophoresisBinds to two distinct sites on calcineurin.[1]
In vitro phosphatase assayPotently inhibits calcineurin activity.[1]
11R-pep3 Calcineurin-NFATCell-based assaysBlocks NFAT dephosphorylation and downstream signaling.[1]
CABIN1 peptide Calcineurin-NFATIn vitro binding assayBinds to calcineurin; phosphorylation of the peptide enhances binding affinity.[4]
T-cell activation assayInhibits the calcineurin-NFAT pathway and T-cell activation more efficiently than the VIVIT peptide.[4]

Signaling Pathways and Experimental Workflows

Calcineurin-NFAT Signaling Pathway in T-Cell Activation

The following diagram illustrates the central role of the calcineurin-NFAT pathway in T-cell activation and the point of intervention for inhibitory peptides.

Calcineurin_NFAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR Antigen Presentation PLC PLCγ TCR->PLC Signal Transduction Ca Ca²⁺ PLC->Ca IP₃ generation leads to Ca²⁺ release Calcineurin_inactive Calcineurin (Inactive) Ca->Calcineurin_inactive Activation Calcineurin_active Calcineurin (Active) Calcineurin_inactive->Calcineurin_active NFATp NFAT (Phosphorylated) Calcineurin_active->NFATp Dephosphorylation NFAT NFAT (Dephosphorylated) NFATp->NFAT NFAT_n NFAT NFAT->NFAT_n Nuclear Translocation Inhibitory_Peptide Inhibitory Peptide (e.g., VIVIT, pep3) Inhibitory_Peptide->Calcineurin_active Inhibition Gene_Expression Gene Expression (e.g., IL-2) NFAT_n->Gene_Expression Transcription Activation

Caption: Calcineurin-NFAT signaling cascade in T-cell activation and peptide inhibition.

Experimental Workflow for Assessing Peptide Inhibition of T-Cell Activation

This diagram outlines a typical experimental workflow to evaluate the efficacy of an inhibitory peptide on T-cell activation.

Experimental_Workflow cluster_analysis Downstream Analysis Methods Peptide_Synthesis 1. Peptide Synthesis and Purification Peptide_Treatment 3. Pre-incubation with Inhibitory Peptide Peptide_Synthesis->Peptide_Treatment Cell_Culture 2. T-Cell Isolation and Culture Cell_Culture->Peptide_Treatment TCell_Activation 4. T-Cell Activation (e.g., anti-CD3/CD28 antibodies) Peptide_Treatment->TCell_Activation Analysis 5. Downstream Analysis TCell_Activation->Analysis Western_Blot Western Blot (NFAT phosphorylation) Analysis->Western_Blot ELISA_ELISpot ELISA / ELISpot (Cytokine production, e.g., IL-2) Analysis->ELISA_ELISpot Proliferation_Assay Proliferation Assay (e.g., CFSE dilution) Analysis->Proliferation_Assay Flow_Cytometry Flow Cytometry (Activation markers, e.g., CD69, CD25) Analysis->Flow_Cytometry

Caption: Workflow for evaluating peptide-mediated inhibition of T-cell activation.

Experimental Protocols

1. Solid-Phase Peptide Synthesis (SPPS)

This protocol provides a general overview of Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling: Swell Rink amide or pre-loaded Wang resin in N,N-dimethylformamide (DMF) for 15-30 minutes.[5]

  • Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.[5][6]

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid using a coupling agent such as HBTU/HOBt in the presence of a base like DIEA. Add this mixture to the resin. Monitor coupling completion with a ninhydrin (B49086) test.[5][6]

  • Washing: Wash the resin extensively with DMF and dichloromethane (B109758) (DCM) after each deprotection and coupling step.

  • Cleavage and Deprotection: After assembling the full peptide sequence, cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[7]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry (e.g., MALDI-TOF) and analytical HPLC.[6]

2. T-Cell Activation Assay

This protocol describes a common method for in vitro T-cell activation and its inhibition by a peptide.

  • Cell Preparation: Isolate primary T-cells from peripheral blood mononuclear cells (PBMCs) or use a T-cell line (e.g., Jurkat).

  • Peptide Pre-incubation: Pre-incubate the T-cells with varying concentrations of the inhibitory peptide for a specified duration (e.g., 1-6 hours).[8]

  • Activation: Stimulate the T-cells by plating them on tissue culture plates coated with anti-CD3 and anti-CD28 antibodies. These antibodies mimic the signals provided by antigen-presenting cells.[8]

  • Incubation: Culture the cells for 24-72 hours, depending on the downstream analysis.

  • Analysis of Activation:

    • Cytokine Production: Measure the concentration of secreted cytokines like IL-2 in the culture supernatant using ELISA or ELISpot assays.[9]

    • Proliferation: Assess T-cell proliferation using assays such as CFSE dye dilution measured by flow cytometry or [³H]-thymidine incorporation.

    • Activation Marker Expression: Analyze the surface expression of activation markers (e.g., CD25, CD69) by flow cytometry.

    • NFAT Translocation: Lyse the cells and perform subcellular fractionation followed by Western blotting to detect NFAT in the nuclear fraction.

3. In Vitro Calcineurin Phosphatase Activity Assay

This assay measures the direct effect of a peptide on the enzymatic activity of calcineurin.

  • Reagents: Purified active calcineurin, a phosphopeptide substrate (e.g., RII phosphopeptide), and the inhibitory peptide.

  • Reaction: Incubate calcineurin with the inhibitory peptide at various concentrations. Initiate the phosphatase reaction by adding the phosphopeptide substrate.

  • Detection: Quantify the amount of free phosphate (B84403) released using a colorimetric method (e.g., malachite green assay).

  • Analysis: Calculate the IC50 value of the peptide, which represents the concentration required to inhibit 50% of calcineurin's enzymatic activity.

Peptide-based inhibitors of the calcineurin-NFAT signaling pathway represent a promising strategy for the targeted modulation of T-cell activation. Their high specificity for the enzyme-substrate docking site offers a potential advantage over conventional immunosuppressants that broadly inhibit calcineurin's phosphatase activity.[2] The methodologies and data presented in this guide provide a framework for the rational design, synthesis, and evaluation of such peptides for both basic research and therapeutic development. Further advancements in peptide design, including cell-penetrating modifications and improved stability, will continue to enhance the utility of these molecules in immunology and medicine.

References

M133 Peptide: An Immunodominant Epitope in JHMV Infection - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The M133 peptide, derived from the transmembrane matrix (M) protein of the JHM strain of Mouse Hepatitis Virus (JHMV), represents a critical immunodominant epitope in the context of central nervous system (CNS) demyelinating disease. This technical guide provides a comprehensive overview of the this compound's role in JHMV infection, focusing on the cellular immune response it elicits. We present quantitative data on the frequency and function of M133-specific T cells, detailed experimental protocols for their characterization, and visual representations of the key biological pathways and experimental workflows involved. This document is intended to serve as a core resource for researchers and professionals engaged in the study of viral immunology, neuroinflammation, and the development of therapeutic interventions for demyelinating diseases.

Introduction

The JHM strain of Mouse Hepatitis Virus (JHMV) is a neurotropic coronavirus that serves as a well-established animal model for studying viral-induced neuroinflammation and demyelination, sharing pathological hallmarks with human diseases such as multiple sclerosis.[1][2] The adaptive immune response, particularly the T-cell response, plays a dual role in JHMV infection, contributing to both viral clearance and immunopathology. A key component of this response is directed against the this compound, an immunodominant CD4+ T-cell epitope derived from the viral matrix (M) protein. Understanding the dynamics and functional characteristics of the T-cell response to this epitope is crucial for dissecting the mechanisms of disease pathogenesis and for the rational design of immunomodulatory therapies.

The this compound, with the amino acid sequence spanning residues 133-147 of the M protein, is presented by the MHC class II molecule I-Ab in C57BL/6 mice.[3] Recognition of the M133-I-Ab complex by CD4+ T cells initiates a signaling cascade that leads to their activation, proliferation, and differentiation into effector cells that shape the inflammatory milieu within the CNS. This guide will delve into the quantitative aspects of this immune response, provide detailed methodologies for its investigation, and illustrate the underlying molecular and cellular processes.

Quantitative Data on M133-Specific T-Cell Responses

The magnitude and kinetics of the M133-specific CD4+ T-cell response in the CNS are critical parameters in understanding its contribution to JHMV-induced neuropathology. Below are tabulated data summarizing the frequency of these cells during acute and chronic phases of the infection.

Time Point (days post-infection)Anatomic LocationCell PopulationFrequency (% of total CD4+ T cells)Absolute Number (per brain)Reference
6CNSM133-specific CD4+ T cells~8%1,300 - 1,400[4]
7CNSM133-specific CD4+ T cells~15%11,000[4]
7CNSTotal MHV-specific CD4+ T cells~30%-[1][4]
36 (Chronic)CNSM133-specific CD4+ T cells10-15%-[5][6][7]

Table 1: Frequency of M133-specific CD4+ T cells in the CNS of JHMV-infected C57BL/6 Mice. Data compiled from studies using intracellular cytokine staining for IFN-γ following peptide stimulation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the M133-specific T-cell response.

JHMV Infection Mouse Model for Neuroinflammation

This protocol describes the induction of neuroinflammation in mice using the JHMV.

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • JHMV (e.g., strain J2.2-V-1)

  • Sterile phosphate-buffered saline (PBS)

  • Anesthesia (e.g., isoflurane)

  • Microsyringe

Procedure:

  • Virus Preparation: Dilute the JHMV stock in sterile PBS to the desired concentration (e.g., 500 plaque-forming units (PFU) in 30 µL for intracranial injection).

  • Anesthesia: Anesthetize the mice using isoflurane (B1672236) or another approved anesthetic agent.

  • Intracranial Injection: Intracranially inject 30 µL of the virus suspension into the right cerebral hemisphere of each mouse using a microsyringe.

  • Monitoring: Monitor the mice daily for clinical signs of disease, such as weight loss, ruffled fur, hunched posture, and neurological symptoms (e.g., hind limb paralysis). Clinical scoring can be performed on a scale of 0 to 4 (0 = healthy; 1 = mild signs; 2 = moderate signs; 3 = severe signs/paralysis; 4 = moribund).

  • Tissue Harvest: At desired time points (e.g., day 7 for acute infection, day 21 or later for chronic infection), euthanize the mice and perfuse with ice-cold PBS. Harvest brains and spinal cords for further analysis.[2][11]

Epitope Mapping of the JHMV M Protein

This protocol outlines a general strategy for identifying T-cell epitopes using overlapping peptide libraries.

Materials:

  • Overlapping peptide library for the JHMV M protein (e.g., 15-mer peptides with 11 amino acid overlaps).[12]

  • Splenocytes from JHMV-immunized C57BL/6 mice.

  • Antigen-presenting cells (APCs), such as irradiated splenocytes from naïve mice.

  • Complete RPMI medium.

  • ELISpot plates and reagents (e.g., for IFN-γ).

  • Cell culture incubator.

Procedure:

  • Peptide Library Synthesis: Synthesize an overlapping peptide library covering the entire amino acid sequence of the JHMV M protein.[13][14]

  • T-cell Source: Isolate splenocytes from C57BL/6 mice immunized with JHMV 7-10 days prior.

  • ELISpot Assay: a. Coat an ELISpot plate with an anti-IFN-γ capture antibody overnight at 4°C. b. Wash and block the plate. c. Add APCs to each well. d. Add individual peptides or pools of peptides from the M protein library to the wells. e. Add the JHMV-immune splenocytes to the wells. f. Incubate the plate for 18-24 hours at 37°C in a CO2 incubator. g. Follow the manufacturer's instructions for the remaining ELISpot development steps (detection antibody, streptavidin-HRP, substrate).

  • Data Analysis: Count the number of spots in each well. Wells with a significantly higher number of spots compared to control wells (no peptide) indicate the presence of a T-cell epitope within that peptide or peptide pool. Positive pools can be deconvoluted to identify the specific epitope-containing peptide.[15]

Intracellular Cytokine Staining (ICS) for M133-Specific T Cells

This protocol details the procedure for identifying and quantifying M133-specific, cytokine-producing T cells from the CNS.[5][16][17][18]

Materials:

  • Mononuclear cells isolated from the brains of JHMV-infected mice.

  • This compound (sequence: H-Ser-Pro-Phe-Trp-Met-Glu-Leu-Tyr-Asn-Asn-Ile-Val-Ala-Phe-Pro-OH).

  • Brefeldin A.

  • PMA and Ionomycin (for positive control).

  • Fluorochrome-conjugated antibodies against CD4, CD8, and IFN-γ.

  • Fixation/Permeabilization buffers.

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Flow cytometer.

Procedure:

  • Cell Stimulation: a. In a 96-well plate, seed 1-2 x 10^6 mononuclear cells per well. b. Stimulate the cells with the this compound (5 µg/mL) for 5-6 hours at 37°C in the presence of Brefeldin A (1 µg/mL). Include a no-peptide control and a PMA/Ionomycin positive control.

  • Surface Staining: a. Wash the cells with FACS buffer. b. Stain with anti-CD4 and anti-CD8 antibodies for 30 minutes on ice.

  • Fixation and Permeabilization: a. Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature. b. Wash and resuspend in permeabilization buffer for 10 minutes at room temperature.

  • Intracellular Staining: a. Stain with anti-IFN-γ antibody for 30 minutes at room temperature in the dark.

  • Acquisition and Analysis: a. Wash the cells and resuspend in FACS buffer. b. Acquire the samples on a flow cytometer. c. Analyze the data by gating on CD4+ T cells and quantifying the percentage of IFN-γ+ cells.[5][17]

In Vivo Cytotoxicity Assay

This protocol describes a method to assess the cytotoxic activity of M133-specific T cells in vivo using CFSE-labeled target cells.[4][6][19]

Materials:

  • Splenocytes from naïve C57BL/6 mice.

  • This compound.

  • Control peptide (irrelevant peptide).

  • Carboxyfluorescein succinimidyl ester (CFSE) at two different concentrations (e.g., 5 µM and 0.5 µM).

  • JHMV-infected and control (uninfected) C57BL/6 mice.

  • Flow cytometer.

Procedure:

  • Target Cell Preparation: a. Isolate splenocytes from naïve C57BL/6 mice. b. Divide the splenocytes into two populations. c. Pulse one population with the this compound (1 µg/mL) for 1 hour at 37°C. This will be the "target" population. d. Pulse the second population with a control peptide. This will be the "non-target" population.

  • CFSE Labeling: a. Label the M133-pulsed target population with a high concentration of CFSE (CFSEhigh, e.g., 5 µM). b. Label the control peptide-pulsed non-target population with a low concentration of CFSE (CFSElow, e.g., 0.5 µM).

  • Adoptive Transfer: a. Mix the CFSEhigh and CFSElow populations at a 1:1 ratio. b. Inject the cell mixture intravenously into JHMV-infected mice and uninfected control mice.

  • Analysis: a. After 18-24 hours, harvest spleens from the recipient mice and prepare single-cell suspensions. b. Analyze the cells by flow cytometry to determine the ratio of CFSEhigh to CFSElow cells.

  • Calculation of Specific Lysis: a. The percentage of specific lysis is calculated using the formula: % Specific Lysis = [1 - (Ratio uninfected / Ratio infected)] x 100 where Ratio = (% CFSElow cells / % CFSEhigh cells).[19]

Signaling Pathways and Experimental Workflows

This compound Presentation and T-Cell Activation

The following diagram illustrates the processing of the JHMV M protein, presentation of the this compound by an antigen-presenting cell (APC), and the subsequent activation of an M133-specific CD4+ T cell.

M133_Presentation_Activation cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell JHMV JHMV Endosome Endosome/Lysosome JHMV->Endosome Endocytosis M_protein M Protein Endosome->M_protein Viral Uncoating M133_peptide This compound M_protein->M133_peptide Proteolytic Processing MHC_II MHC-II (I-Ab) M133_peptide->MHC_II Peptide Loading pMHC_II M133-I-Ab Complex TCR TCR pMHC_II->TCR Recognition CD4 CD4 pMHC_II->CD4 Lck Lck TCR->Lck Recruitment CD4->Lck Association ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation & Activation LAT LAT Signalosome ZAP70->LAT Phosphorylation Downstream Downstream Signaling (e.g., PLCγ1, Ca2+ flux) LAT->Downstream Activation T-Cell Activation (Proliferation, Cytokine Production) Downstream->Activation

Caption: this compound presentation by an APC and subsequent CD4+ T-cell activation.

This signaling cascade is initiated by the binding of the T-cell receptor (TCR) and the CD4 co-receptor to the M133-I-Ab complex on the surface of an APC.[20] This interaction leads to the activation of the tyrosine kinase Lck, which then phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex of the TCR.[16][21] This creates docking sites for another tyrosine kinase, ZAP-70, which is subsequently activated by Lck.[16][18] Activated ZAP-70 phosphorylates the linker for activation of T cells (LAT), a scaffold protein that recruits a variety of downstream signaling molecules, forming the LAT signalosome.[22][23][24] This signal amplification ultimately results in T-cell activation, characterized by cellular proliferation and the production of effector cytokines like IFN-γ.[10][22]

Experimental Workflow for Characterizing M133-Specific T Cells

The following diagram outlines a typical experimental workflow for the isolation, identification, and functional characterization of M133-specific T cells from JHMV-infected mice.

M133_Workflow cluster_functional_assays Functional Assays Infection JHMV Infection of C57BL/6 Mice Harvest Harvest CNS Tissue (Brain and Spinal Cord) Infection->Harvest Cytotoxicity In Vivo Cytotoxicity Assay Infection->Cytotoxicity Isolation Isolate Mononuclear Cells (e.g., Percoll Gradient) Harvest->Isolation Cytokine_Array Cytokine Bead Array Harvest->Cytokine_Array Stimulation In vitro Stimulation with this compound Isolation->Stimulation ELISpot ELISpot Assay (IFN-γ, etc.) Isolation->ELISpot ICS Intracellular Cytokine Staining (ICS) for IFN-γ Stimulation->ICS Flow_Cytometry Flow Cytometry Analysis ICS->Flow_Cytometry Quantification Quantify M133-specific CD4+ T cells Flow_Cytometry->Quantification

References

The Emergence of TDP6 Peptide in CNS Demyelination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Promising Agonist for Myelin Repair

Central nervous system (CNS) demyelination, the hallmark of debilitating diseases like multiple sclerosis, has long been a formidable challenge for therapeutic development. Researchers have increasingly focused on strategies that promote remyelination, the endogenous process of rebuilding the protective myelin sheath around axons. In this context, the tricyclic-dimeric peptide-6 (TDP6), a synthetic mimetic of brain-derived neurotrophic factor (BDNF), has emerged as a significant candidate for promoting myelin repair.[1][2][3] This technical guide provides an in-depth overview of the role of TDP6 in CNS demyelination studies, tailored for researchers, scientists, and drug development professionals.

While the initial query sought information on an "M133 peptide," extensive database searches yielded no results for a peptide with this designation in the context of CNS demyelination. It is plausible that this was a typographical error and the intended subject was a peptide with a similar nomenclature or a related function. This guide, therefore, focuses on TDP6, a well-documented peptide with a clear and promising role in promoting remyelination.

Core Mechanism of Action: A Selective TrkB Agonist

TDP6 is structurally designed to mimic the loop-2 region of the BDNF homodimer, which is crucial for its interaction with the tropomyosin receptor kinase B (TrkB).[4] Unlike BDNF, which can also bind to the p75 neurotrophin receptor (p75NTR), TDP6 selectively targets and activates TrkB receptors expressed on oligodendrocytes, the myelin-producing cells of the CNS.[5] This selectivity is a key advantage, as it avoids the potentially undesirable effects associated with p75NTR activation.[6][7]

Upon binding to TrkB, TDP6 triggers the autophosphorylation of the receptor's intracellular domain. This initiates a cascade of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (Erk) pathways.[4][8] These signaling cascades are known to play a critical role in oligodendrocyte differentiation, survival, and myelination.[8]

Signaling Pathway of TDP6 in Oligodendrocytes```dot

TDP6_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TDP6 TDP6 Peptide TrkB TrkB Receptor TDP6->TrkB Binds pTrkB Phosphorylated TrkB TrkB->pTrkB Autophosphorylation PI3K PI3K pTrkB->PI3K Activates MAPK_Erk MAPK/Erk pTrkB->MAPK_Erk Activates Akt Akt PI3K->Akt Activates Oligo_Response Oligodendrocyte Differentiation & Myelination Akt->Oligo_Response MAPK_Erk->Oligo_Response

Workflow for cuprizone (B1210641) demyelination and TDP6 treatment.

Key Methodological Steps:

  • Animal Model: Typically, C57BL/6 mice are used, as they are susceptible to cuprizone-induced demyelination. 2[9]. Demyelination Induction: Mice are fed a diet containing 0.2% cuprizone mixed into their chow for 5 to 6 weeks to induce robust and reproducible demyelination, particularly in the corpus callosum. 3[9][10]. Peptide Administration: Following the demyelination phase, TDP6 is administered. A common method is intracerebroventricular infusion using an osmotic pump to ensure continuous and direct delivery to the CNS. A[1] typical dose used in studies is 40µM. 4[8]. Tissue Processing and Analysis: After the treatment period (e.g., 7 days), animals are sacrificed, and brain tissue is collected. The corpus callosum is a key region of interest.

    • Immunohistochemistry: Staining for Myelin Basic Protein (MBP) is used to assess the extent of remyelination. Markers such as Olig2 and CC1 are used to quantify oligodendrocyte lineage cells. [4] * Electron Microscopy: This is the gold standard for confirming remyelination and measuring the thickness of the newly formed myelin sheaths (g-ratio).

[4]While the cuprizone model is prominent, Experimental Autoimmune Encephalomyelitis (EAE) is another relevant model for multiple sclerosis research, characterized by an inflammatory component. A[11][12]lthough less specifically focused on remyelination due to the ongoing inflammation, it can be used to assess the therapeutic potential of peptides in a more disease-relevant context.

Conclusion and Future Directions

The TDP6 peptide represents a promising therapeutic strategy for CNS demyelinating diseases. Its targeted activation of the TrkB receptor on oligodendrocytes effectively promotes their differentiation and enhances the formation of new, functional myelin sheaths. The quantitative data from preclinical studies robustly supports its efficacy in promoting remyelination.

Future research will likely focus on optimizing the delivery of TDP6 across the blood-brain barrier, a common challenge for CNS therapeutics. F[13]urther studies in inflammatory models of demyelination, such as EAE, will also be crucial to fully understand its therapeutic potential in the context of diseases like multiple sclerosis. The continued investigation of TDP6 and similar TrkB agonists holds significant promise for the development of novel regenerative therapies for patients suffering from demyelinating disorders.

References

M133 peptide and its involvement in neuroinflammatory pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the M133 Peptide and its Involvement in Neuroinflammatory Pathways

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of many neurological diseases, including those of viral origin. The this compound, an immunodominant CD4+ T cell epitope derived from the transmembrane (M) protein of the neurotropic JHM strain of mouse hepatitis virus (MHV-JHM), serves as a valuable tool for studying the mechanisms of virus-induced neuroinflammation.[1] This technical guide provides a comprehensive overview of the this compound, its central role in the activation of neuroinflammatory pathways, and detailed methodologies for its study. Understanding the interaction between the this compound and the host immune system offers insights into the broader principles of T cell-mediated neuropathology and provides a framework for the development of therapeutic interventions.

Introduction to the this compound

The this compound, corresponding to amino acid residues 133-147 of the MHV-JHM M protein, is a key antigen in the adaptive immune response to this neurotropic coronavirus.[1] MHV-JHM infection in susceptible mouse strains, such as C57BL/6, leads to acute encephalitis and chronic demyelination, providing a robust model for human neurological diseases like multiple sclerosis.[1][2][3] The immune response within the central nervous system (CNS) is a major contributor to both viral clearance and immunopathology. The this compound is particularly significant because the CD4+ T cell response directed against this single epitope is a major driver of the resulting neuroinflammatory cascade.[1]

This compound in Neuroinflammatory Signaling

The involvement of the this compound in neuroinflammation is initiated by its presentation to CD4+ T helper cells, which orchestrate a downstream inflammatory response.

Antigen Processing and Presentation

Following infection of host cells in the CNS, viral proteins, including the M protein, are processed. The this compound fragment is generated and loaded onto Major Histocompatibility Complex (MHC) class II molecules, specifically the I-Ab haplotype in C57BL/6 mice, within antigen-presenting cells (APCs) such as microglia and infiltrating macrophages.[4][5] These peptide-MHC II complexes are then transported to the cell surface for presentation to CD4+ T cells.[5]

M133_Presentation_Pathway cluster_APC Antigen Presenting Cell (APC) MHV_JHM_Virus MHV-JHM Virus Viral_Proteins Viral M Protein MHV_JHM_Virus->Viral_Proteins Infection & Replication M133_Peptide This compound Viral_Proteins->M133_Peptide Antigen Processing MHC_II MHC Class II (I-Ab) M133_Peptide->MHC_II Peptide Loading M133_MHC_Complex M133-MHC II Complex Cell_Surface Cell Surface Presentation M133_MHC_Complex->Cell_Surface Transport to Surface

Figure 1: Antigen processing and presentation pathway of the this compound.
T Cell Receptor Recognition and CD4+ T Cell Activation

The M133-MHC class II complex on the surface of APCs is recognized by the T cell receptor (TCR) of M133-specific CD4+ T cells.[6][7][8] This interaction, along with co-stimulatory signals, triggers the activation, proliferation, and differentiation of these T cells.[9][10][11] Activated M133-specific CD4+ T cells then orchestrate the neuroinflammatory response through the release of various cytokines.[1]

T_Cell_Activation_Pathway cluster_Interaction APC-T Cell Interaction cluster_Activation T Cell Response M133_MHC_Complex M133-MHC II Complex on APC TCR T Cell Receptor (TCR) M133_MHC_Complex->TCR Binding CD4_T_Cell Naive M133-Specific CD4+ T Cell TCR->CD4_T_Cell Signal 1 Activated_T_Cell Activated CD4+ T Cell CD4_T_Cell->Activated_T_Cell Activation & Proliferation Cytokine_Release Cytokine Release (e.g., IFN-γ) Activated_T_Cell->Cytokine_Release Neuroinflammation Neuroinflammation (Recruitment of other immune cells, activation of microglia, etc.) Cytokine_Release->Neuroinflammation

Figure 2: this compound-mediated CD4+ T cell activation and downstream effects.

Quantitative Data on this compound-Mediated Effects

While precise quantitative data such as binding affinities and absolute cytokine concentrations are dispersed throughout the literature and vary with experimental conditions, the following tables summarize the key findings regarding the M133-specific T cell response.

Table 1: Cellular Responses to this compound in MHV-JHM Infection

ParameterObservationSignificanceReference
Frequency of M133-Specific CD4+ T cells in CNS High magnitude of responding cellsIndicates immunodominance of the M133 epitope.[1]
Cytokine Profile Primarily IFN-γ producing (Th1 phenotype)Drives a pro-inflammatory environment in the CNS.[1]
Effect of M133 Epitope Mutation (Y135Q) Conversion from lethal to nonlethal disease phenotypeDemonstrates the critical role of the M133-specific T cell response in pathogenesis.[1]
Regulatory T cell (Treg) Response M133-specific Foxp3+ Tregs are present in the CNSSuggests a mechanism for the potential modulation of the inflammatory response.[4]

Experimental Protocols

The study of the this compound and its role in neuroinflammation involves several key immunological techniques. The following are detailed methodologies based on descriptions in the cited literature.

Isolation of CNS Mononuclear Cells

This protocol is foundational for analyzing the immune cell infiltrate in the brain and spinal cord of MHV-JHM infected mice.

  • Anesthesia and Perfusion: Anesthetize the infected mouse according to approved institutional protocols. Perform a transcardial perfusion with cold phosphate-buffered saline (PBS) to remove peripheral blood from the CNS vasculature.

  • Tissue Homogenization: Dissect the brain and spinal cord and mechanically homogenize the tissues in RPMI 1640 medium.

  • Enzymatic Digestion: Incubate the homogenate with collagenase and DNase at 37°C for 45-60 minutes to create a single-cell suspension.

  • Gradient Centrifugation: Layer the cell suspension over a Percoll gradient (e.g., 30%/70%). Centrifuge to separate mononuclear cells from myelin and cellular debris.

  • Cell Collection: Carefully collect the mononuclear cells from the interphase. Wash the cells with RPMI 1640 medium before proceeding with downstream applications.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay is used to identify and quantify M133-specific, cytokine-producing CD4+ T cells.

  • Cell Stimulation: Resuspend the isolated CNS mononuclear cells in complete RPMI 1640 medium. Stimulate the cells with 5 µM of the this compound for 6 hours at 37°C in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).[1] Include a negative control (no peptide) and a positive control (e.g., PMA/Ionomycin).

  • Surface Staining: Wash the cells and stain for surface markers, including CD4, using fluorescently-conjugated antibodies.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) and then permeabilize them with a permeabilization buffer.

  • Intracellular Staining: Stain the permeabilized cells with a fluorescently-conjugated antibody against IFN-γ.

  • Flow Cytometry Analysis: Wash the cells and acquire data on a flow cytometer. Gate on CD4+ T cells and analyze the percentage of IFN-γ positive cells.

MHC Class II Tetramer Staining

This technique allows for the direct visualization and quantification of M133-specific CD4+ T cells, regardless of their functional state.

  • Cell Preparation: Isolate mononuclear cells from the CNS as described in Protocol 5.1.

  • Tetramer Staining: Incubate the cells with a phycoerythrin (PE)-conjugated I-Ab/M133 tetramer reagent in FACS buffer for 1-2 hours at 37°C.[4]

  • Surface Marker Staining: Following tetramer incubation, add fluorescently-conjugated antibodies for surface markers such as CD4 and a viability dye. Incubate for 30 minutes on ice.

  • Washing and Analysis: Wash the cells to remove unbound antibodies and tetramers. Acquire data on a flow cytometer. Gate on live, CD4+ lymphocytes to determine the percentage of tetramer-positive cells.

Experimental_Workflow Start MHV-JHM Infected Mouse Isolation Isolate Mononuclear Cells from CNS (Protocol 5.1) Start->Isolation ICS Intracellular Cytokine Staining (Protocol 5.2) Isolation->ICS Tetramer MHC Class II Tetramer Staining (Protocol 5.3) Isolation->Tetramer Analysis_ICS Quantify IFN-γ+ CD4+ T Cells ICS->Analysis_ICS Analysis_Tetramer Quantify M133-Specific CD4+ T Cells Tetramer->Analysis_Tetramer

Figure 3: General experimental workflow for studying the this compound-specific T cell response.

Implications for Drug Development

The this compound and the MHV-JHM model provide a focused system to evaluate novel therapeutics aimed at mitigating T cell-driven neuroinflammation. Potential strategies include:

  • Modulation of T cell activation: Developing agents that interfere with the TCR/M133-MHC II interaction or co-stimulatory pathways.

  • Targeting cytokine pathways: Using biologics or small molecules to neutralize pro-inflammatory cytokines like IFN-γ.

  • Enhancing regulatory responses: Investigating approaches to boost the activity of M133-specific Tregs to dampen the inflammatory cascade.

Conclusion

The this compound is a powerful tool for dissecting the cellular and molecular mechanisms of neuroinflammation in the context of a viral infection. Its immunodominance provides a clear and measurable target for studying CD4+ T cell responses in the CNS. The experimental protocols and conceptual frameworks outlined in this guide offer a solid foundation for researchers and drug development professionals to investigate the complexities of neuroinflammatory diseases and to explore novel therapeutic avenues.

References

Understanding the Mechanism of M133 Peptide-MHC Class II Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The interaction between viral peptides and Major Histocompatibility Complex (MHC) class II molecules is a critical event in the initiation of an adaptive immune response, leading to the activation of CD4+ T helper cells. The M133 peptide, a coronavirus-specific CD4+ T cell epitope, has been identified as an important target for the immune system. This technical guide provides an in-depth overview of the mechanism governing the interaction between the this compound and the murine MHC class II molecule, I-A\textsuperscript{b}. We will delve into the structural basis of this interaction, the experimental protocols to quantify their binding affinity, and the downstream signaling events that lead to T cell activation. This document is intended to serve as a comprehensive resource for researchers in immunology and drug development seeking to understand and manipulate this crucial immunological synapse.

Introduction to this compound and MHC Class II

The this compound is an immunodominant epitope derived from the murine coronavirus, specifically the JHM strain of mouse hepatitis virus.[1] Its presentation by MHC class II molecules on the surface of antigen-presenting cells (APCs) is a key step in the generation of a virus-specific CD4+ T cell response.[1]

MHC class II molecules are heterodimeric cell surface glycoproteins, composed of an α- and a β-chain, that are primarily expressed on professional APCs such as dendritic cells, macrophages, and B cells.[2] Their primary function is to present processed antigens, derived from exogenous sources, to CD4+ T helper cells.[2][3] The peptide-binding groove of MHC class II molecules is open at both ends, allowing for the accommodation of peptides of varying lengths, typically 13-25 amino acids.[2][4]

Quantitative Analysis of M133-I-A\textsuperscript{b} Interaction

PeptideSequenceMHC Class II AlleleBinding Affinity (IC50, nM)Reference
M133 WNFNFYL I-A\textsuperscript{b} [Data Not Available]
Control Peptide 1[Sequence]I-A\textsuperscript{b}[Value][Citation]
Control Peptide 2[Sequence]I-A\textsuperscript{b}[Value][Citation]

Experimental Protocols for Determining Binding Affinity

Several robust methods can be employed to quantify the binding affinity of the this compound to the I-A\textsuperscript{b} molecule. Below are detailed protocols for two commonly used assays.

Fluorescence Polarization-Based Competitive Binding Assay

This assay measures the ability of an unlabeled peptide (M133) to compete with a fluorescently labeled probe peptide for binding to purified, soluble MHC class II molecules.

Materials:

  • Purified, soluble I-A\textsuperscript{b} molecules

  • Fluorescently labeled probe peptide known to bind I-A\textsuperscript{b} with high affinity

  • Synthetic this compound

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4, with 0.05% Tween-20)

  • 96-well, black, low-binding microplates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Preparation of Reagents:

    • Reconstitute purified I-A\textsuperscript{b} molecules to a stock concentration of 1 mg/mL in assay buffer.

    • Dissolve the fluorescently labeled probe peptide and the this compound in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

    • Prepare a series of dilutions of the this compound in assay buffer.

  • Assay Setup:

    • In each well of the microplate, add a fixed concentration of purified I-A\textsuperscript{b} molecules and the fluorescently labeled probe peptide.

    • Add the serially diluted this compound to the wells. Include control wells with no competitor peptide (maximum polarization) and wells with only the fluorescent peptide (minimum polarization).

    • Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization of each well using a plate reader.

    • Calculate the percentage of inhibition for each concentration of the this compound.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

ELISA-Based Competitive Binding Assay

This assay relies on the capture of biotinylated peptide-MHC complexes by an antibody specific for the MHC molecule.

Materials:

  • Purified, soluble I-A\textsuperscript{b} molecules

  • Biotinylated probe peptide known to bind I-A\textsuperscript{b}

  • Synthetic this compound

  • 96-well ELISA plates coated with an anti-I-A\textsuperscript{b} antibody

  • Streptavidin-horseradish peroxidase (HRP) conjugate

  • HRP substrate (e.g., TMB)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Stop solution (e.g., 2N H\textsubscript{2}SO\textsubscript{4})

Procedure:

  • Competitive Binding:

    • In a separate plate, incubate a fixed concentration of purified I-A\textsuperscript{b} molecules and the biotinylated probe peptide with serially diluted this compound.

    • Incubate at 37°C for 48-72 hours.

  • Capture and Detection:

    • Transfer the binding reaction mixtures to the anti-I-A\textsuperscript{b} coated ELISA plate.

    • Incubate for 2 hours at room temperature to allow capture of the peptide-MHC complexes.

    • Wash the plate multiple times with wash buffer.

    • Add streptavidin-HRP conjugate and incubate for 1 hour.

    • Wash the plate again and add the HRP substrate.

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration.

    • Determine the IC50 value as described for the fluorescence polarization assay.

Visualization of Key Pathways

The interaction of the this compound with the I-A\textsuperscript{b} molecule is a central event in a cascade of processes that ultimately lead to CD4+ T cell activation. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

MHC Class II Antigen Presentation Pathway

This diagram outlines the process by which an exogenous antigen, such as a coronavirus, is taken up by an APC, processed, and the resulting peptides are loaded onto MHC class II molecules for presentation on the cell surface.

MHC_II_Pathway cluster_extracellular Extracellular Space cluster_cell Antigen Presenting Cell (APC) cluster_endosome Endocytic Pathway cluster_er_golgi ER & Golgi Antigen Coronavirus (Exogenous Antigen) Endosome Endosome Antigen->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Antigen_Fragments Antigenic Peptides (including M133) Lysosome->Antigen_Fragments Proteolysis MIIC MIIC/CIIV (Peptide Loading) Antigen_Fragments->MIIC ER Endoplasmic Reticulum Golgi Golgi Apparatus ER->Golgi Synthesis of MHC-II & Ii MHC_II_Ii MHC class II-Ii Complex Golgi->MHC_II_Ii MHC_II_Ii->MIIC MHC_II_Peptide MHC class II-Peptide (M133-I-Ab) MIIC->MHC_II_Peptide CLIP exchange for Antigenic Peptide Cell_Surface Cell Surface MHC_II_Peptide->Cell_Surface Transport to Surface

Caption: MHC Class II Antigen Presentation Pathway.

T-Cell Receptor (TCR) Signaling Cascade

Upon recognition of the M133-I-A\textsuperscript{b} complex by a specific CD4+ T cell, a complex signaling cascade is initiated within the T cell, leading to its activation.

TCR_Signaling cluster_membrane Cellular Interface cluster_cytoplasm T-Cell Cytoplasm cluster_nucleus T-Cell Nucleus pMHC M133-I-Ab Complex (on APC) TCR T-Cell Receptor (TCR) pMHC->TCR Binding Lck Lck TCR->Lck Recruitment CD4 CD4 CD4->pMHC CD28 CD28 B7 B7 (on APC) B7->CD28 Co-stimulation ZAP70 ZAP-70 Lck->ZAP70 Phosphorylation LAT LAT ZAP70->LAT Phosphorylation PLCg1 PLCγ1 LAT->PLCg1 RasGRP RasGRP LAT->RasGRP DAG DAG PLCg1->DAG IP3 IP3 PLCg1->IP3 DAG->RasGRP PKC PKCθ DAG->PKC Ca Ca2+ IP3->Ca Calcineurin Calcineurin Ca->Calcineurin Ras Ras RasGRP->Ras MAPK MAPK Cascade Ras->MAPK NFkB NF-κB PKC->NFkB NFAT NFAT Calcineurin->NFAT AP1 AP-1 MAPK->AP1 Gene_Expression Gene Expression (Cytokines, etc.) NFkB->Gene_Expression NFAT->Gene_Expression AP1->Gene_Expression

Caption: T-Cell Receptor Signaling Cascade.

Conclusion

The interaction between the this compound and the I-A\textsuperscript{b} MHC class II molecule represents a key immunological event in the defense against murine coronavirus infection. Understanding the molecular details of this interaction, including the precise binding affinity and the three-dimensional structure of the complex, is crucial for the rational design of vaccines and immunotherapies. While specific quantitative data for the M133-I-A\textsuperscript{b} interaction remains to be published, the experimental frameworks provided in this guide offer a clear path to obtaining this critical information. The elucidation of the complete mechanism, from antigen processing to T cell activation, provides a solid foundation for future research aimed at modulating the immune response to coronaviruses and other pathogens.

References

M133 peptide's relevance in experimental autoimmune encephalomyelitis (EAE) models

Author: BenchChem Technical Support Team. Date: December 2025

The M133 Peptide: A Note on its Context in Neuroinflammation

A comprehensive review of scientific literature indicates that the This compound is not directly implicated in the study of Experimental Autoimmune Encephalomyelitis (EAE) . The this compound is an immunodominant CD4+ T cell epitope derived from the spike glycoprotein (B1211001) of the JHM strain of Mouse Hepatitis Virus (MHV). Research involving this peptide is focused on understanding the host immune response to viral infections of the central nervous system (CNS), which can lead to demyelination—a pathological feature also central to multiple sclerosis (MS).

Therefore, the MHV-JHM infection model in mice, where the this compound is a key research tool, represents a viral model of MS. This is distinct from the EAE model, which is an autoimmune model induced by immunization with myelin-derived peptides. While both models are used to study demyelination, the initial trigger and the specific antigens involved are different.

This technical guide will focus on the peptides that are directly and extensively used to induce and treat EAE, providing the in-depth information relevant to researchers in the field of autoimmune neuroinflammation.

An In-Depth Technical Guide to Peptides in Experimental Autoimmune Encephalomyelitis (EAE)

Executive Summary

Experimental Autoimmune Encephalomyelitis (EAE) is the foremost animal model for multiple sclerosis (MS), providing critical insights into the pathophysiology of autoimmune demyelination and serving as a platform for preclinical drug development. Peptides are the cornerstone of this model, used both to initiate the disease (encephalitogenic peptides) and to test novel therapeutic strategies (immunomodulatory peptides). This guide offers a technical overview of the key peptides in EAE research, detailing their mechanisms, experimental protocols, and the signaling pathways they influence.

The Role of Peptides in EAE

Peptides are utilized in EAE for two primary purposes:

  • Disease Induction: Synthetic peptides corresponding to specific epitopes of myelin sheath proteins—such as Myelin Oligodendrocyte Glycoprotein (MOG), Proteolipid Protein (PLP), and Myelin Basic Protein (MBP)—are used to immunize susceptible animal strains. This process activates autoreactive T cells and initiates an inflammatory cascade that targets the CNS, thereby modeling the autoimmune nature of MS.

  • Therapeutic Intervention: Various peptide-based molecules are being investigated for their ability to suppress or modulate the autoimmune response. These peptides can work through mechanisms such as inducing immune tolerance, shifting the balance from pro-inflammatory to anti-inflammatory responses, or blocking critical cell-to-cell interactions.

Encephalitogenic Peptides for EAE Induction

The selection of a specific encephalitogenic peptide and animal strain is a critical decision that dictates the clinical course and immunological characteristics of the EAE model, allowing researchers to simulate different subtypes of MS.

3.1 Key Encephalitogenic Peptides: Quantitative Data Summary

The following table summarizes the most commonly used encephalitogenic peptides for EAE induction.

Peptide NameAmino Acid SequenceCommon Mouse StrainTypical Disease CourseKey Immunological Features
MOG35-55 MEVGWYRSPFSRVVHLYRNGKC57BL/6Chronic ProgressiveInduces a robust response from both Th1 and Th17 cells; generates demyelinating autoantibodies.
PLP139-151 HSLGKWLGHPDKFSJL/JRelapsing-RemittingPrimarily a T cell-mediated disease; effectively models the relapsing-remitting course seen in most MS patients.
MBP84-104 VTPRTPPPSQGKGRGLSLSRFPL/JChronic or RelapsingA classic EAE-inducing peptide; its use has contributed significantly to the foundational understanding of EAE.
3.2 Signaling Pathway: T-Cell Activation in EAE Induction

The initiation of EAE is dependent on the successful activation of myelin-specific CD4+ T cells by antigen-presenting cells (APCs) in the periphery. This process requires two distinct signals, as illustrated below.

T_Cell_Activation_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell Naive CD4+ T-Cell APC_Node APC MHC Peptide-MHC II Complex APC_Node->MHC TCR TCR MHC->TCR Signal 1 (Antigen Recognition) B7 B7 (CD80/86) CD28 CD28 B7->CD28 Signal 2 (Co-stimulation) TCell_Node T-Cell Activation T-Cell Activation, Proliferation & Differentiation (Th1/Th17) Peptide Myelin Peptide (e.g., MOG35-55) Peptide->APC_Node Phagocytosis & Processing CNS_Attack Migration to CNS & Demyelination Activation->CNS_Attack

Caption: Two-signal model for the activation of autoreactive T cells in EAE.

3.3 Experimental Protocol: Induction of Chronic EAE with MOG35-55 in C57BL/6 Mice

This protocol outlines the standard procedure for inducing a chronic, progressive form of EAE.

I. Materials & Reagents

  • MOG35-55 peptide (lyophilized)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)

  • Pertussis toxin (PTX), lyophilized

  • Sterile, endotoxin-free Phosphate-Buffered Saline (PBS)

  • Female C57BL/6 mice (age 8-12 weeks)

  • Two 1 mL glass Luer-lock syringes

  • One emulsifying needle or locking stopcock

II. Procedure

  • Preparation of Reagents:

    • Reconstitute MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • Reconstitute PTX in sterile PBS to a concentration of 2 µg/mL.

  • Preparation of MOG/CFA Emulsion (Day 0):

    • In a sterile environment, combine the 2 mg/mL MOG35-55 solution with an equal volume of CFA (1:1 ratio).

    • Emulsify the mixture by passing it between two connected glass syringes until a thick, white emulsion forms. Test the stability by placing a drop in water; a stable emulsion will not disperse.

  • Immunization Protocol (Day 0):

    • Administer 100 µL of the MOG/CFA emulsion subcutaneously on each of the two dorsal flanks of the mouse (total volume = 200 µL/mouse, delivering 200 µg of MOG35-55).

    • Inject 100 µL of the PTX solution (200 ng) intraperitoneally (i.p.).

  • Booster PTX Injection (Day 2):

    • Administer a second 100 µL i.p. injection of the PTX solution (200 ng).

  • Monitoring and Scoring:

    • Begin daily monitoring of mice around day 7 post-immunization.

    • Record daily weights and clinical scores using the standardized EAE scale.

III. Standard EAE Clinical Scoring System

ScoreClinical Observation
0 No signs of disease
1 Limp tail tip or distal tail limpness
2 Limp tail and hind limb weakness (waddling gait)
3 Partial hind limb paralysis (one or both legs)
4 Complete hind limb paralysis and forelimb weakness
5 Moribund or dead
Therapeutic Peptides in EAE

The EAE model is crucial for testing the efficacy of peptide-based therapeutics designed to modulate the autoimmune response.

4.1 Major Classes of Therapeutic Peptides
Therapeutic StrategyMechanism of ActionExample(s)Key Outcome in EAE Models
Random Amino Acid Copolymers Induce antigen-specific suppressor/regulatory T cells (Th2/Treg); compete with myelin peptides for MHC-II binding.Glatiramer Acetate (Cop-1)Significant reduction in clinical score, CNS inflammation, and demyelination.
Altered Peptide Ligands (APLs) Myelin peptide analogues with modified amino acid sequences that alter TCR/MHC interaction, leading to T cell anergy or cytokine deviation (Th1→Th2).N-acetyl-MBP(Ac1-11)[4Y]Dose-dependent reduction in disease severity and neutrophil infiltration into the CNS.[1][2]
Bifunctional Peptide Inhibitors Chimeric peptides that simultaneously deliver an antigenic signal (Signal 1) and block co-stimulatory pathways (Signal 2).PLP-BPIProphylactic administration can prevent EAE onset and reduce disease severity.[3]
Synthetic Immunomodulators Peptides designed to suppress specific inflammatory pathways or enhance regulatory cell function.TnP PeptideAmeliorates disease by reducing Th1/Th17 cell accumulation in the CNS and increasing regulatory T cells.[4]
4.2 Experimental Workflow for Therapeutic Efficacy Testing

The evaluation of a novel therapeutic peptide typically follows a structured workflow to assess its preventative and treatment potential.

Therapeutic_Testing_Workflow cluster_prophylactic Prophylactic Arm (Prevention) cluster_therapeutic Therapeutic Arm (Treatment) start EAE Induction (Day 0) pro_treat Administer Test Peptide (e.g., Day 0-9) start->pro_treat ther_onset Onset of Clinical Signs (e.g., Score ≥ 1.0) start->ther_onset pro_monitor Daily Clinical Scoring pro_treat->pro_monitor endpoint Terminal Analysis (e.g., Day 25-30) pro_monitor->endpoint ther_treat Administer Test Peptide ther_onset->ther_treat ther_monitor Daily Clinical Scoring ther_treat->ther_monitor ther_monitor->endpoint analysis - Histopathology of CNS - Flow Cytometry of Infiltrates - Cytokine Analysis (Spleen/CNS) endpoint->analysis

Caption: Standard workflow for evaluating therapeutic peptides in EAE models.

Conclusion

Peptides are indispensable tools in the field of MS research. Encephalitogenic peptides derived from myelin proteins are fundamental for establishing robust and reproducible EAE models that capture key aspects of human MS pathology. Furthermore, the EAE model provides an essential in vivo system for the validation of innovative therapeutic peptides. The continued study of peptide-MHC-TCR interactions and the downstream signaling events in the context of EAE will undoubtedly pave the way for more targeted and effective therapies for multiple sclerosis.

References

Initial Studies on the Immunogenicity of the M133 Peptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial studies on the immunogenicity of the M133 peptide, a key immunodominant CD4+ T cell epitope derived from the matrix protein of the neurotropic JHM strain of Mouse Hepatitis Virus (MHV). The this compound is crucial for understanding the host immune response to coronavirus infections in murine models and serves as a valuable tool in immunological research.

Quantitative Data on this compound Immunogenicity

The immunogenicity of the this compound has been primarily characterized by the magnitude and phenotype of the T-cell response it elicits during MHV infection in C57BL/6 mice. The response is predominantly T-cell mediated, with a significant focus on the central nervous system (CNS).

ParameterObservationMouse ModelSource
Frequency of M133-Specific CD4+ T Cells in CNS Nearly 30% of CD4+ T cells infiltrating the CNS at day 7 post-infection are specific for the M133 epitope.C57BL/6 mice infected with MHV-JHM[1]
Pathogenicity of M133-Specific T-Cell Response A recombinant MHV with a mutated M133 epitope (M(Y135Q)) leads to a nonlethal disease, indicating the CD4+ T-cell response to M133 is a major contributor to pathogenesis in the acute phase of the infection.C57BL/6 mice[1]
Phenotype of M133-Specific T Regulatory Cells (Tregs) M133-specific Foxp3+ Tregs are detectable in the CNS of infected mice and can express both IL-10 and IFN-γ upon peptide stimulation.C57BL/6 mice[1]
In Vitro T-Cell Stimulation Stimulation with 5 µM of this compound is effective for inducing cytokine production in CNS-derived lymphocytes for intracellular staining assays.C57BL/6 mice[1]

Experimental Protocols

The following are detailed methodologies for key experiments involving the this compound, based on published research.

1. In Vivo Assessment of M133-Specific T-Cell Response Following MHV Infection

  • Objective: To quantify the frequency and phenotype of M133-specific CD4+ T cells in the central nervous system of mice following infection with Mouse Hepatitis Virus (JHM strain).

  • Animal Model: C57BL/6 mice.

  • Infection: Intracranial inoculation with a neurotropic strain of MHV (e.g., JHM).

  • Timeline: T-cell responses in the CNS typically peak around day 7 post-infection.

  • Procedure:

    • Infect C57BL/6 mice with a standardized dose of MHV-JHM.

    • At day 7 post-infection, euthanize the mice and perfuse extensively with phosphate-buffered saline (PBS).

    • Isolate lymphocytes from the brain and spinal cord. This is often achieved by mechanical dissociation followed by a Percoll gradient centrifugation to separate lymphocytes from myelin and cellular debris.

    • Resuspend the isolated CNS lymphocytes in complete RPMI 1640 medium.

    • For intracellular cytokine staining, stimulate the cells for 5-6 hours with 5 µM of the this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin). Antigen-presenting cells (such as splenocytes from a naive mouse) should be added.

    • Following stimulation, stain the cells for surface markers (e.g., CD4, CD8) and then intracellularly for cytokines (e.g., IFN-γ, IL-10) using standard protocols.

    • Analyze the stained cells by flow cytometry to determine the percentage of CD4+ T cells that are producing cytokines in response to the this compound.

2. Identification of M133-Specific T Cells using MHC Class II Tetramers

  • Objective: To directly identify and quantify M133-specific CD4+ T cells without the need for in vitro restimulation.

  • Reagent: I-Ab/M133 peptide MHC class II tetramers conjugated to a fluorochrome (e.g., PE or APC).

  • Procedure:

    • Isolate lymphocytes from the CNS or spleen of MHV-infected mice as described above.

    • Incubate the single-cell suspension with the I-Ab/M133 tetramer at room temperature or 37°C for 1-2 hours.

    • Following tetramer staining, proceed with staining for cell surface markers such as CD4, CD44, and Foxp3.

    • Wash the cells and acquire data on a flow cytometer.

    • Gate on the CD4+ population to determine the percentage of cells that are positive for the M133-specific tetramer.

Visualizations

Experimental Workflow for M133 Immunogenicity Assessment

experimental_workflow Experimental Workflow for M133 Immunogenicity Assessment cluster_infection In Vivo Infection cluster_isolation Tissue Processing (Day 7 p.i.) cluster_analysis Immunological Analysis cluster_readouts Data Readouts infection Intracranial Infection of C57BL/6 mice with MHV-JHM euthanasia Euthanasia and Perfusion infection->euthanasia cns_isolation Isolation of CNS Lymphocytes (Brain and Spinal Cord) euthanasia->cns_isolation tetramer MHC Class II Tetramer Staining (I-Ab/M133) cns_isolation->tetramer ics In Vitro Peptide Restimulation (5 µM this compound) cns_isolation->ics flow_cytometry Flow Cytometry Analysis tetramer->flow_cytometry ics->flow_cytometry frequency Frequency of M133-specific CD4+ T cells flow_cytometry->frequency phenotype Phenotype of M133-specific cells (e.g., IFN-γ, IL-10, Foxp3) flow_cytometry->phenotype

Caption: Workflow for assessing this compound immunogenicity in mice.

MHC Class II Signaling Pathway in CD4+ T Cells

mhc_class_ii_pathway MHC Class II Signaling Pathway in CD4+ T Cells cluster_apc Antigen Presenting Cell (APC) cluster_tcell CD4+ T Helper Cell mhc_ii MHC Class II + this compound b7 B7 (CD80/86) tcr T-Cell Receptor (TCR) mhc_ii->tcr cd4 CD4 mhc_ii->cd4 cd28 CD28 b7->cd28 lck Lck tcr->lck Signal 1 cd4->lck downstream Downstream Signaling (e.g., PLCγ, NFAT, AP-1, NF-κB) cd28->downstream Signal 2 (Co-stimulation) zap70 ZAP-70 lck->zap70 zap70->downstream activation T-Cell Activation (Cytokine Production, Proliferation) downstream->activation

Caption: MHC Class II signaling pathway in CD4+ T cells.

References

Methodological & Application

M133 Peptide: Synthesis and Purification Protocols for Immunological Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals in immunology and virology.

Abstract: This document provides detailed protocols for the chemical synthesis and subsequent purification of the M133 peptide, an immunodominant CD4+ T cell epitope derived from the membrane protein of the murine coronavirus (JHM strain). The this compound is a critical tool for studying T cell responses in the context of coronavirus infections. The following protocols outline standard procedures for solid-phase peptide synthesis (SPPS) using Fmoc chemistry and purification by reversed-phase high-performance liquid chromatography (RP-HPLC), adapted for the specific sequence of the this compound.

Introduction

The this compound, corresponding to amino acids 133-147 of the membrane (M) protein of the neurotropic JHM strain of mouse hepatitis virus (MHV), is a key reagent in immunological studies of coronavirus pathogenesis. It is recognized by CD4+ T cells in the context of MHC class II molecules, leading to T cell activation.[1] The availability of highly pure synthetic this compound is essential for a variety of applications, including T cell stimulation assays, enzyme-linked immunosorbent spot (ELISPOT) assays, and the generation of peptide-MHC class II tetramers for the detection of antigen-specific T cells. This document provides a comprehensive guide to the synthesis and purification of the this compound for research use.

This compound: Physicochemical Properties

The this compound corresponds to residues 133-147 of the murine coronavirus (strain JHM) membrane protein. The full sequence of the M protein can be found in public databases such as UniProt. Based on the protein sequence, the this compound sequence is HMYVDSYQHTRITLKEY .

A summary of the key physicochemical properties of the this compound is presented in Table 1. These properties are calculated based on its amino acid sequence and are important considerations for its synthesis, purification, and handling.

Table 1: Physicochemical Properties of this compound

PropertyValue
Amino Acid Sequence HMYVDSYQHTRITLKEY
Molecular Weight 2011.26 g/mol
Formula C88H134N24O28S1
Length 15 amino acids
Isoelectric Point (pI) 6.25
Net Charge at pH 7 0
Grand Average of Hydropathicity (GRAVY) -0.660

This compound Synthesis Protocol

The recommended method for synthesizing the this compound is solid-phase peptide synthesis (SPPS) using 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Materials and Reagents
  • Fmoc-protected amino acids

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine (B6355638), 20% (v/v) in DMF

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water

  • Cold diethyl ether

  • Automated or manual peptide synthesizer

  • Reaction vessel

Synthesis Workflow

The overall workflow for the solid-phase synthesis of the this compound is depicted in the following diagram.

M133_Synthesis_Workflow Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling Couple Fmoc-Amino Acid (HBTU/DIPEA) Deprotection1->Coupling Wash1 Wash (DMF) Coupling->Wash1 Repeat Repeat for each Amino Acid Wash1->Repeat Repeat->Deprotection1 Next Amino Acid Deprotection2 Final Fmoc Deprotection Repeat->Deprotection2 Final Amino Acid Wash2 Wash (DMF, DCM) Deprotection2->Wash2 Cleavage Cleave from Resin (TFA Cocktail) Wash2->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation CrudePeptide Crude this compound Precipitation->CrudePeptide

Caption: Workflow for this compound synthesis via Fmoc-SPPS.

Step-by-Step Protocol
  • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Washing: Wash the resin thoroughly with DMF to remove piperidine and by-products.

  • Amino Acid Coupling:

    • Pre-activate the first Fmoc-protected amino acid (Fmoc-Tyr(tBu)-OH) by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat Synthesis Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the M133 sequence (Glu(OtBu), Lys(Boc), Leu, Thr(tBu), Ile, Thr(tBu), Arg(Pbf), His(Trt), Gln(Trt), Tyr(tBu), Ser(tBu), Asp(OtBu), Val, Tyr(tBu), Met, His(Trt)).

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection step.

  • Final Washing: Wash the peptide-resin extensively with DMF, followed by DCM, and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried peptide-resin with the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours at room temperature. This step cleaves the peptide from the resin and removes the side-chain protecting groups.

    • Filter the resin and collect the TFA solution containing the peptide.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.

  • Collection and Drying: Centrifuge the mixture to pellet the precipitated peptide. Wash the pellet with cold diethyl ether and dry the crude peptide under vacuum.

This compound Purification Protocol

The crude this compound will contain various impurities from the synthesis process. Purification to a high degree of homogeneity is crucial for its use in immunological assays. The standard method for peptide purification is reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials and Reagents
  • Crude this compound

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile (B52724)

  • Preparative C18 RP-HPLC column

  • HPLC system with a UV detector

  • Lyophilizer

Purification Workflow

The general workflow for the purification of the this compound is illustrated below.

M133_Purification_Workflow CrudePeptide Crude this compound Dissolve Dissolve in Solvent A CrudePeptide->Dissolve Inject Inject onto C18 RP-HPLC Column Dissolve->Inject Gradient Elute with Acetonitrile Gradient Inject->Gradient Monitor Monitor at 220 nm Gradient->Monitor Collect Collect Fractions Monitor->Collect Analyze Analyze Fractions (Analytical HPLC/MS) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize PurePeptide Pure this compound Lyophilize->PurePeptide

Caption: Workflow for this compound purification by RP-HPLC.

Step-by-Step Protocol
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile can be added.

  • HPLC Setup:

    • Equilibrate the preparative C18 column with a low percentage of Solvent B (e.g., 5-10%).

    • Set the UV detector to monitor the absorbance at 220 nm.

  • Injection and Elution:

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Solvent B. A typical gradient for a 15-mer peptide would be from 10% to 50% Solvent B over 30-40 minutes. The optimal gradient should be determined empirically.

  • Fraction Collection: Collect fractions corresponding to the major peaks detected by the UV monitor.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC and mass spectrometry to confirm the identity of the desired peptide.

  • Pooling and Lyophilization: Pool the fractions containing the this compound at the desired purity (typically >95%). Freeze the pooled solution and lyophilize to obtain a fluffy white powder.

  • Storage: Store the purified this compound at -20°C or -80°C for long-term stability.

Quantitative Data Summary

The following table summarizes typical expected outcomes for the synthesis and purification of the this compound. Actual results may vary depending on the specific synthesis and purification conditions.

Table 2: this compound Synthesis and Purification Data

ParameterExpected Value
Crude Peptide Yield 70-85%
Crude Peptide Purity 50-70%
Purified Peptide Yield 20-40% (of crude)
Final Purity >95%
Mass Spectrometry (ESI-MS) [M+H]+ = 2012.27

Signaling Pathway

The this compound is involved in the adaptive immune response to murine coronavirus infection. The following diagram illustrates the pathway of CD4+ T cell activation initiated by the this compound.

M133_Signaling_Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell CD4+ T Cell M_protein MHV M Protein Proteasome Proteasomal Degradation M_protein->Proteasome M133 This compound Proteasome->M133 MHCII MHC Class II M133->MHCII Peptide_MHCII M133:MHC-II Complex MHCII->Peptide_MHCII TCR T Cell Receptor (TCR) Peptide_MHCII->TCR Recognition Activation T Cell Activation TCR->Activation CD4 CD4 Proliferation Proliferation Activation->Proliferation Cytokine Cytokine Production (e.g., IFN-γ) Activation->Cytokine

Caption: this compound presentation and CD4+ T cell activation.

This process begins with the uptake and processing of the viral M protein by an antigen-presenting cell (APC), such as a dendritic cell or macrophage. The M133 epitope is generated and loaded onto MHC class II molecules, which are then presented on the cell surface. Specific CD4+ T cells recognize the peptide-MHC complex via their T cell receptor (TCR), leading to T cell activation, proliferation, and the production of cytokines that orchestrate the antiviral immune response.

References

Application Notes and Protocols for Generating M133 Peptide-Specific T Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the generation and characterization of T cell lines specific for the M133 peptide. The following sections detail the necessary materials, step-by-step procedures, and methods for validating the specificity and functionality of the generated T cell lines.

Introduction

The generation of antigen-specific T cell lines is a critical tool in immunology research and therapeutic development. It allows for the in-depth study of T cell responses to specific epitopes, which is essential for understanding infectious diseases, autoimmunity, and cancer immunity. The this compound has been identified as an epitope of interest, and the ability to generate T cell lines specific to it is valuable for various research applications. This protocol outlines a reproducible method for the in vitro expansion of this compound-specific T cells from peripheral blood mononuclear cells (PBMCs).

Data Summary

The following tables summarize the key quantitative parameters for the successful generation of this compound-specific T cell lines.

Table 1: Cell Culture and Stimulation Parameters

ParameterValueUnitNotes
Initial PBMC Seeding Density1 x 10⁷cells/mLFor initial stimulation in 24-well plates.[1]
This compound Concentration (Stimulation)1µg/mLFinal concentration in the culture medium.[1][2]
IL-2 Concentration100 - 1800U/mLAdded after initial stimulation to promote T cell expansion.[3]
IL-7 Concentration5 - 25ng/mLCan be used in combination with IL-2 for enhanced survival and proliferation.[3][4]
IL-15 ConcentrationVariesng/mLOften used with IL-2 to support the expansion of memory T cells.[5]
T Cell to APC Ratio (Restimulation)4:1RatioFor restimulation with peptide-loaded antigen-presenting cells (APCs).[6]

Table 2: Incubation and Harvest Timelines

ProcessDurationTemperature (°C)CO₂ (%)Notes
Initial Peptide Stimulation16 - 24 hours375To induce activation marker expression.[2]
T Cell Expansion Culture10 - 14 days375Culture period with cytokine support.[4][5]
Restimulation CycleEvery 14 days375To maintain and further expand the T cell line.[7]
Intracellular Cytokine Staining (ICS) Incubation5 - 6 hours375With Brefeldin A added after 2 hours to block cytokine secretion.[1]

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
  • Blood Collection: Collect whole blood from healthy donors in tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: Dilute the blood 1:1 with phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: Carefully layer the diluted blood over a density gradient medium (e.g., Ficoll-Paque or Lymphoprep™) in a conical tube.[1]

  • Centrifugation: Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • Harvesting: Carefully aspirate the upper plasma layer and collect the buffy coat layer containing the PBMCs.

  • Washing: Wash the collected PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.

  • Cell Counting: Resuspend the PBMC pellet in complete RPMI medium and perform a cell count using a hemocytometer or an automated cell counter. Adjust the cell concentration as required for the subsequent steps.

Protocol 2: Generation of this compound-Specific T Cell Lines
  • Cell Plating: Resuspend the isolated PBMCs at a concentration of 1 x 10⁷ cells/mL in complete RPMI medium (supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin). Plate 1 mL of the cell suspension into each well of a 24-well tissue culture plate.[1]

  • Peptide Stimulation: Prepare a working solution of the this compound. Add the this compound to each well to a final concentration of 1 µg/mL.[1][2] Include a negative control well with no peptide and a positive control well with a mitogen (e.g., PHA) or a control peptide pool.[1]

  • Initial Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[8]

  • Cytokine Addition: After the initial stimulation, add IL-2 to a final concentration of 100 U/mL. Optionally, IL-7 (5 ng/mL) and IL-15 can also be added to enhance T cell proliferation and survival.[3][4][5]

  • T Cell Expansion: Maintain the cells in culture for 10-14 days. Every 2-3 days, observe the cultures, and if the medium turns yellow (indicating high metabolic activity), split the cells into new wells with fresh medium containing IL-2.[5]

  • Restimulation: After 10-14 days, restimulate the T cells to further expand the antigen-specific population. This can be done by co-culturing the T cells with irradiated, peptide-pulsed autologous PBMCs or a suitable antigen-presenting cell line at a 4:1 T cell to APC ratio.[6]

  • Long-term Culture: Repeat the restimulation cycle every 14 days to maintain the T cell line.[7]

Protocol 3: Assays for T Cell Specificity and Function

A. Tetramer Staining:

  • Harvest the cultured T cells and wash them with PBS.

  • Resuspend the cells in FACS buffer (PBS with 2% FBS).

  • Add the appropriate MHC-M133 peptide tetramer conjugated to a fluorochrome (e.g., PE or APC) at the manufacturer's recommended concentration.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Wash the cells with FACS buffer.

  • Stain for cell surface markers such as CD3, CD4, and CD8.

  • Analyze the cells by flow cytometry to determine the percentage of M133-specific T cells.[2][9]

B. Intracellular Cytokine Staining (ICS):

  • Restimulate the T cell line with this compound (1 µg/mL) for 5-6 hours.[1]

  • For the last 4 hours of incubation, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to block cytokine secretion.[1]

  • Harvest and wash the cells.

  • Stain for surface markers (CD3, CD4, CD8).

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit.

  • Stain for intracellular cytokines such as IFN-γ, TNF-α, and IL-2 with fluorochrome-conjugated antibodies.

  • Analyze by flow cytometry to identify cytokine-producing M133-specific T cells.[10]

C. ELISpot Assay:

  • Coat an ELISpot plate with an anti-cytokine capture antibody (e.g., anti-IFN-γ).

  • Wash the plate and block with a suitable blocking buffer.

  • Add the generated T cell line to the wells along with this compound-pulsed APCs.[11]

  • Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator.

  • Wash the plate and add a biotinylated anti-cytokine detection antibody.

  • Incubate and then add streptavidin-alkaline phosphatase.

  • Add the substrate and wait for spots to develop.

  • Count the spots, where each spot represents a cytokine-secreting cell.[10][11]

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_stimulation Phase 2: Stimulation & Expansion cluster_analysis Phase 3: Analysis PBMC_Isolation Isolate PBMCs from Whole Blood Peptide_Stimulation Stimulate PBMCs with this compound PBMC_Isolation->Peptide_Stimulation 1x10^7 cells/mL Cytokine_Addition Add IL-2, IL-7, IL-15 Peptide_Stimulation->Cytokine_Addition 24h incubation T_Cell_Expansion Expand T Cells (10-14 days) Cytokine_Addition->T_Cell_Expansion Restimulation Restimulate with Peptide-Pulsed APCs T_Cell_Expansion->Restimulation Tetramer_Staining Tetramer Staining T_Cell_Expansion->Tetramer_Staining ICS Intracellular Cytokine Staining (ICS) T_Cell_Expansion->ICS ELISpot ELISpot Assay T_Cell_Expansion->ELISpot Restimulation->T_Cell_Expansion Repeat every 14d T_Cell_Activation_Pathway cluster_membrane Cell Membrane cluster_cytoplasm T Cell Cytoplasm cluster_outcome Cellular Response APC Antigen Presenting Cell (APC) T_Cell T Cell MHC_Peptide MHC-M133 TCR TCR MHC_Peptide->TCR Signal 1 (Antigen Recognition) Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade CD28 CD28 CD28->Signaling_Cascade B7 B7 B7->CD28 Signal 2 (Co-stimulation) Gene_Expression Gene Expression (e.g., IL-2, IFN-γ) Signaling_Cascade->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Differentiation Differentiation Gene_Expression->Differentiation Effector_Function Effector Function Gene_Expression->Effector_Function

References

Application Notes & Protocols for In Vivo Induction of Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 Mice Using MOG35-55 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Experimental Autoimmune Encephalomyelitis (EAE) is the most widely used animal model for the human autoimmune demyelinating disease, multiple sclerosis (MS).[1][2][3] In C57BL/6 mice, EAE is typically induced by immunization with a peptide corresponding to the immunodominant epitope of Myelin Oligodendrocyte Glycoprotein, specifically MOG35-55.[4] This induction leads to a CD4+ T cell-mediated autoimmune response against the central nervous system (CNS), resulting in inflammation, demyelination, and progressive paralysis.[4][5] The resulting disease in C57BL/6 mice typically follows a chronic-progressive course, making it a valuable model for studying disease pathogenesis and for the preclinical evaluation of potential therapeutics.[4][6]

Note on Peptide Nomenclature: The peptide "M133" is not a standard designation for EAE induction. This protocol utilizes the well-established and validated MOG35-55 peptide for inducing EAE in the C57BL/6 mouse strain.

Quantitative Data Summary

The following tables provide a summary of the quantitative parameters for the successful induction of EAE in C57BL/6 mice using the MOG35-55 peptide.

Table 1: Reagents and Recommended Concentrations

ReagentParameterRecommended ValueSource(s)
MOG35-55 PeptideStock Concentration2 mg/mL in sterile water or PBS[2]
Immunization Dose per Mouse100 - 300 µg[1][4][7]
Complete Freund's Adjuvant (CFA)Mycobacterium tuberculosis H37Ra Concentration2 - 4 mg/mL[4][8][9]
Pertussis Toxin (PTx)Stock ConcentrationVaries by manufacturer (reconstitute as directed)[10]
Dose per Mouse per Injection100 - 500 ng[4][7][11]

Table 2: Experimental Timeline and Key Events

DayEventDescriptionSource(s)
0Immunization & 1st PTx InjectionSubcutaneous injection of MOG35-55/CFA emulsion. Intraperitoneal injection of PTx.[4][7][9]
22nd PTx InjectionSecond intraperitoneal injection of PTx.[4][7][9]
7-9Daily Monitoring BeginsDaily monitoring of clinical signs and body weight.[12][13]
9-14Onset of Clinical SignsMice typically begin to show the first signs of EAE.[8][10]
16-20Peak of DiseaseMaximum severity of clinical signs is typically observed.[3][10]
>20Chronic PhaseMice enter a chronic phase of the disease, often with partial remission.[10][12]

Experimental Protocols

Preparation of MOG35-55/CFA Emulsion

This protocol is for the preparation of the emulsion for immunization. It is critical to create a stable water-in-oil emulsion for a robust immune response.

Materials:

  • MOG35-55 peptide (lyophilized)

  • Sterile, pyrogen-free water or PBS

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra (e.g., 4 mg/mL)

  • Two sterile Luer-lock syringes (2 mL or 5 mL)

  • One sterile three-way stopcock

  • Sterile microcentrifuge tubes

Procedure:

  • Reconstitute MOG35-55 Peptide: Dissolve the lyophilized MOG35-55 peptide in sterile water or PBS to a final concentration of 2 mg/mL.[2][8] Vortex briefly and ensure the peptide is fully dissolved.

  • Prepare Syringes: Draw up the desired volume of the MOG35-55 solution into one syringe. In the second syringe, draw an equal volume of the CFA. For example, for 10 mice at 200 µ g/mouse (0.1 mL of 2 mg/mL solution), you would need 1 mL of MOG35-55 solution and 1 mL of CFA. It is recommended to prepare an excess volume (e.g., for 12 mice) to account for losses during emulsification.

  • Emulsification: Connect the two syringes to the three-way stopcock.

  • Forcefully and rapidly pass the contents back and forth between the two syringes for at least 10-15 minutes.[8]

  • Check for a Stable Emulsion: To confirm a stable emulsion, dispense a small drop onto the surface of a beaker of cold water. A stable emulsion will form a single, cohesive drop that does not disperse. If the drop disperses, continue mixing.

  • Keep the emulsion on ice until ready for injection.

Immunization of C57BL/6 Mice

Materials:

  • MOG35-55/CFA emulsion

  • Pertussis Toxin (PTx) solution

  • Female C57BL/6 mice, 8-12 weeks old

  • Insulin syringes or 1 mL syringes with 27G needles

Procedure:

  • Day 0: Immunization:

    • Anesthetize the mice according to your institution's approved protocols.

    • Draw the MOG35-55/CFA emulsion into a 1 mL syringe with a 27G needle.

    • Administer a total of 0.2 mL of the emulsion subcutaneously, divided between two sites on the flanks (0.1 mL per site).[1]

  • Day 0: First PTx Injection:

    • Within two hours of the MOG35-55/CFA injection, administer the first dose of PTx (e.g., 200 ng) via intraperitoneal injection.[4][11]

  • Day 2: Second PTx Injection:

    • Administer a second intraperitoneal injection of PTx at the same dose as on Day 0.[4][11]

Clinical Scoring of EAE

Daily monitoring of clinical signs is crucial for evaluating disease progression and the efficacy of any therapeutic interventions. A standard 0-5 scoring scale is used.[14]

Table 3: EAE Clinical Scoring Scale

ScoreClinical SignsSource(s)
0No clinical signs of EAE.[15][16]
0.5Limp tail tip.[14][15]
1.0Completely limp tail.[14][15]
1.5Limp tail and hind limb weakness.[14][15]
2.0Unilateral partial hind limb paralysis.[15]
2.5Bilateral partial hind limb paralysis.[15]
3.0Complete bilateral hind limb paralysis.[16]
3.5Complete bilateral hind limb paralysis and unilateral partial forelimb paralysis.[14]
4.0Complete hind limb and partial forelimb paralysis.[14][16]
5.0Moribund state or death.[16][17]

Procedure:

  • Begin daily scoring on day 7 post-immunization.

  • To assess tail limpness, lift the mouse by the base of its tail. A healthy mouse will have a tense tail, while an affected mouse will have a limp tail that drapes over the finger.[15]

  • Observe the mouse's gait to assess hind limb weakness and paralysis.

  • Weigh each mouse daily, as weight loss is an early indicator of disease.

  • Provide easy access to food and water on the cage floor for mice with a score of 2.0 or higher.[13]

Visualizations

Experimental Workflow for EAE Induction

EAE_Workflow cluster_prep Preparation cluster_induction Induction Phase cluster_monitoring Monitoring Phase prep_peptide Reconstitute MOG35-55 Peptide emulsify Emulsify Peptide and CFA prep_peptide->emulsify prep_cfa Prepare CFA prep_cfa->emulsify day0 Day 0: Immunization (s.c.) + 1st PTx (i.p.) emulsify->day0 Inject Emulsion prep_ptx Prepare Pertussis Toxin prep_ptx->day0 day2 Day 2: 2nd PTx (i.p.) day0->day2 monitoring Day 7 onwards: Daily Clinical Scoring & Weight Measurement day2->monitoring onset Day 9-14: Disease Onset monitoring->onset peak Day 16-20: Peak Disease onset->peak chronic > Day 20: Chronic Phase peak->chronic

Caption: Workflow for the induction of EAE in C57BL/6 mice.

Simplified Signaling Pathway of EAE Pathogenesis

EAE_Signaling cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) APC Antigen Presenting Cell (APC) T_cell Naive CD4+ T-cell APC->T_cell Presents Antigen Th1 Th1 Cell T_cell->Th1 Differentiation Th17 Th17 Cell T_cell->Th17 Differentiation MOG MOG35-55 Peptide MOG->APC BBB Blood-Brain Barrier (BBB) Th1->BBB Crosses BBB Th17->BBB Crosses BBB Inflammation Inflammation & Demyelination BBB->Inflammation Infiltration Myelin Myelin Sheath Inflammation->Myelin Attacks Myelin

References

Application Notes and Protocols for IFN-γ ELISpot Assays Using M133 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for the quantification of cytokine-secreting cells at the single-cell level.[1] This makes it an invaluable tool in immunology, vaccine development, and cancer research for assessing antigen-specific T-cell responses.[2] One of the key cytokines measured is Interferon-gamma (IFN-γ), a critical mediator of cellular immunity.[3] This document provides detailed application notes and protocols for the use of M133 peptide in IFN-γ ELISpot assays.

The this compound is recognized as a coronavirus-specific CD4 T-cell epitope.[4] It is immunodominant in mice infected with the neurotropic coronavirus, mouse hepatitis virus (JHM strain).[4] The this compound forms a complex with MHC class II molecules, which is then recognized by specific T-cell receptors (TCRs), leading to the activation of CD4 T-cells and subsequent IFN-γ production.[4]

These application notes also briefly cover the use of peptides derived from the CD133 protein (Prominin-1), a marker for cancer stem cells, in similar assays, as the nomenclature can be a source of confusion.

Signaling Pathways

The activation of CD4+ T-cells by the this compound presented on an antigen-presenting cell (APC) initiates a signaling cascade that results in the transcription and secretion of IFN-γ.

Caption: T-cell activation and IFN-γ production signaling pathway.

Experimental Workflow

The IFN-γ ELISpot assay follows a structured workflow to ensure accurate and reproducible results.

ELISpot_Workflow A 1. Coat Plate: Anti-IFN-γ capture antibody is incubated in the ELISpot plate. B 2. Block Plate: Blocking buffer is added to prevent non-specific binding. A->B C 3. Add Cells and Peptide: Immune cells (e.g., PBMCs) and this compound are added. B->C D 4. Incubate: Cells are incubated, and secreted IFN-γ is captured by the antibody. C->D E 5. Wash and Add Detection Antibody: Biotinylated anti-IFN-γ detection antibody is added. D->E F 6. Add Enzyme Conjugate: Streptavidin-enzyme conjugate (e.g., ALP or HRP) is added. E->F G 7. Add Substrate and Develop: Substrate is added, leading to the formation of colored spots. F->G H 8. Wash and Dry: Plate is washed and dried before analysis. G->H I 9. Spot Analysis: Spots are counted using an ELISpot reader. H->I

References

Application Note and Protocols for Intracellular Cytokine Staining of T cells Stimulated with M133 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for identifying and quantifying M133 peptide-specific T cells using intracellular cytokine staining (ICS) and flow cytometry. The this compound, derived from the human cytomegalovirus (CMV) phosphoprotein 65 (pp65), is a well-characterized immunodominant epitope recognized by CD8+ T cells. This protocol is essential for monitoring CMV-specific immune responses in various research and clinical settings.

Introduction

Intracellular cytokine staining (ICS) is a powerful technique used to detect and quantify cytokine-producing cells at a single-cell level.[1][2][3] This method is particularly valuable for characterizing antigen-specific T cell responses, which are crucial in infectious diseases, cancer, and vaccine development.[4] Upon stimulation with a specific antigen, such as the this compound, activated T cells produce cytokines like interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α). By using protein transport inhibitors like Brefeldin A or Monensin, these cytokines are trapped within the cell, allowing for their detection by fluorescently labeled antibodies using flow cytometry.[2][5]

The this compound (sequence: NLVPMVATV) is a highly immunogenic nonamer peptide from CMV pp65, frequently used to stimulate and identify CMV-specific CD8+ T cells.[6] This protocol outlines the steps for cell preparation, peptide stimulation, surface and intracellular staining, and flow cytometric analysis to enumerate M133-specific T cells.

Experimental Workflow

The overall workflow for intracellular cytokine staining involves several key steps, from sample preparation to data analysis. The following diagram illustrates the sequential process.

ICS_Workflow cluster_prep Sample Preparation cluster_stim Cell Stimulation cluster_stain Staining cluster_acq Data Acquisition & Analysis PBMC_Isolation Isolate PBMCs Cell_Counting Count and assess viability PBMC_Isolation->Cell_Counting Stimulation Stimulate cells with this compound (and controls) Cell_Counting->Stimulation Inhibitor Add protein transport inhibitor (e.g., Brefeldin A) Stimulation->Inhibitor Surface_Stain Stain for surface markers (e.g., CD3, CD8) Inhibitor->Surface_Stain Fix_Perm Fix and permeabilize cells Surface_Stain->Fix_Perm Intra_Stain Stain for intracellular cytokines (e.g., IFN-γ, TNF-α) Fix_Perm->Intra_Stain Flow_Cytometry Acquire data on a flow cytometer Intra_Stain->Flow_Cytometry Gating Gate on cell populations Flow_Cytometry->Gating Analysis Analyze cytokine-positive cells Gating->Analysis T_Cell_Activation cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus APC APC with MHC-I + M133 TCR TCR APC->TCR Recognition Lck Lck TCR->Lck CD8 CD8 CD8->Lck ZAP70 ZAP-70 Lck->ZAP70 activates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca Ca²⁺ release IP3->Ca PKC PKC DAG->PKC activates Calcineurin Calcineurin Ca->Calcineurin activates NFAT NFAT Calcineurin->NFAT dephosphorylates AP1 AP-1 PKC->AP1 activates NFkB NF-κB PKC->NFkB activates Cytokine_Gene Cytokine Gene Transcription (IFN-γ, TNF-α) NFAT->Cytokine_Gene AP1->Cytokine_Gene NFkB->Cytokine_Gene

References

Application Notes and Protocols: Utilizing M133 Peptide as a Positive Control in T Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of cellular immunology and vaccine development, robust and reliable T cell assays are paramount for assessing the efficacy of novel immunotherapies. A critical component of these assays is the inclusion of a positive control to ensure the integrity of the experimental system and the responsiveness of the T cells being analyzed. The M133 peptide, a well-characterized coronavirus-specific CD4 T cell epitope, serves as an excellent positive control, particularly in studies involving murine models of coronavirus infection or in assays validating T cell responses to viral antigens.[1]

M133 is an immunodominant peptide derived from the JHM strain of mouse hepatitis virus (MHV) that specifically activates CD4+ T helper cells.[1] This activation occurs through its presentation by Major Histocompatibility Complex (MHC) class II molecules on antigen-presenting cells (APCs) to cognate T cell receptors (TCRs) on CD4+ T cells.[1] These application notes provide detailed protocols for employing the this compound as a positive control in three commonly used T cell assays: the Enzyme-Linked Immunospot (ELISpot) assay, Intracellular Cytokine Staining (ICS) with flow cytometry, and T cell proliferation assays.

Data Presentation: Expected Quantitative Outcomes

The use of M133 as a positive control should yield a significant and measurable T cell response compared to unstimulated (negative) controls. The following tables summarize the expected quantitative data for each assay. These values are based on typical responses observed with peptide antigens and should be optimized for specific experimental conditions.

Table 1: Expected Results for this compound in IFN-γ ELISpot Assay

ParameterUnstimulated ControlM133 Stimulated
Spot Forming Units (SFU) / 10⁶ cells < 20> 100
Stimulation Index (SI) 1> 5
Appearance Few to no spotsNumerous, distinct spots

Note: A response is generally considered positive if the SFU count is >50 per 10⁶ cells and the Stimulation Index (SI = SFU in stimulated wells / SFU in unstimulated wells) is ≥ 2.

Table 2: Expected Results for this compound in Intracellular Cytokine Staining (IFN-γ in CD4+ T cells)

ParameterUnstimulated ControlM133 Stimulated
% of IFN-γ⁺ cells within CD4⁺ gate < 0.1%> 1%
Stimulation Index (SI) 1> 10

Note: The percentage of positive cells can vary depending on the frequency of M133-specific T cells in the sample.

Table 3: Expected Results for this compound in T Cell Proliferation Assay (CFSE-based)

ParameterUnstimulated ControlM133 Stimulated
% Divided Cells (CFSE low) < 5%> 30%
Stimulation Index (SI) 1> 5

Note: The Stimulation Index is calculated as the percentage of divided cells in the stimulated sample divided by the percentage of divided cells in the unstimulated sample.

Experimental Protocols

I. This compound Solution Preparation
  • Reconstitution: Dissolve lyophilized this compound in sterile, endotoxin-free DMSO to create a stock solution of 1-10 mg/mL.

  • Working Solution: Dilute the stock solution in sterile cell culture medium to the desired final concentration (typically 1-10 µg/mL) immediately before use. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.

II. IFN-γ ELISpot Assay Protocol

This protocol is adapted from general ELISpot procedures.[2][3]

Day 1: Plate Coating

  • Pre-wet a 96-well PVDF membrane ELISpot plate with 15 µL of 70% ethanol (B145695) per well for 1 minute.

  • Wash the plate three times with 200 µL/well of sterile PBS.

  • Coat each well with 100 µL of anti-mouse IFN-γ capture antibody diluted in sterile PBS (typically 5-15 µg/mL).

  • Seal the plate and incubate overnight at 4°C.

Day 2: Cell Stimulation

  • Aseptically decant the coating antibody solution.

  • Wash the plate once with 200 µL/well of sterile PBS.

  • Block the membrane by adding 200 µL/well of complete RPMI medium (containing 10% FBS and 1% Penicillin-Streptomycin) and incubate for at least 2 hours at 37°C.

  • Prepare a single-cell suspension of splenocytes or other immune cells in complete RPMI medium.

  • Decant the blocking solution from the ELISpot plate.

  • Add 100 µL of the cell suspension to each well (typically 2-5 x 10⁵ cells/well).

  • Add 100 µL of the this compound working solution (final concentration 1-10 µg/mL) to the "Positive Control" wells.

  • Add 100 µL of culture medium (with the same final concentration of DMSO as the peptide wells) to the "Unstimulated Control" wells.

  • Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

Day 3: Detection and Development

  • Decant the cell suspension from the plate.

  • Wash the plate five times with 200 µL/well of PBS containing 0.05% Tween-20 (PBST).

  • Add 100 µL of biotinylated anti-mouse IFN-γ detection antibody diluted in PBS with 1% BSA to each well.

  • Incubate for 2 hours at room temperature.

  • Wash the plate five times with PBST.

  • Add 100 µL of Streptavidin-Alkaline Phosphatase (or Streptavidin-HRP) diluted in PBS with 1% BSA to each well.

  • Incubate for 1 hour at room temperature.

  • Wash the plate five times with PBST, followed by two washes with PBS.

  • Add 100 µL of a substrate solution (e.g., BCIP/NBT for AP or AEC for HRP) to each well.

  • Monitor spot development (typically 5-30 minutes). Stop the reaction by washing the plate thoroughly with distilled water.

  • Allow the plate to dry completely before counting the spots using an ELISpot reader.

III. Intracellular Cytokine Staining (ICS) Protocol

This protocol is a general guideline for ICS.[4][5]

  • Prepare a single-cell suspension of splenocytes or other immune cells at a concentration of 1-2 x 10⁶ cells/mL in complete RPMI medium.

  • Add 1 mL of the cell suspension to each well of a 24-well plate.

  • Add the this compound working solution (final concentration 1-10 µg/mL) to the "Positive Control" wells.

  • Add culture medium with DMSO to the "Unstimulated Control" wells.

  • Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

  • Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to all wells to block cytokine secretion.

  • Incubate for an additional 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and transfer them to FACS tubes.

  • Wash the cells with FACS buffer (PBS with 2% FBS and 0.05% sodium azide).

  • Stain for surface markers (e.g., CD4, CD8) by adding the appropriate fluorescently labeled antibodies and incubating for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

  • Stain for intracellular cytokines by adding a fluorescently labeled anti-mouse IFN-γ antibody (and other cytokine antibodies as needed) diluted in permeabilization buffer.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with permeabilization buffer, followed by one wash with FACS buffer.

  • Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.

  • Analyze the data by gating on the CD4+ T cell population and quantifying the percentage of cells expressing IFN-γ.

IV. T Cell Proliferation Assay (CFSE-based) Protocol

This is a generalized protocol for a CFSE-based proliferation assay.

  • Prepare a single-cell suspension of splenocytes or other immune cells at a concentration of 10-20 x 10⁶ cells/mL in PBS.

  • Add an equal volume of 2X CFSE (Carboxyfluorescein succinimidyl ester) staining solution (final concentration 1-5 µM) to the cell suspension.

  • Incubate for 10 minutes at 37°C, protected from light.

  • Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

  • Wash the cells three times with complete RPMI medium.

  • Resuspend the cells in complete RPMI medium at a concentration of 1-2 x 10⁶ cells/mL.

  • Plate 100 µL of the CFSE-labeled cells into a 96-well round-bottom plate.

  • Add 100 µL of the this compound working solution (final concentration 1-10 µg/mL) to the "Positive Control" wells.

  • Add 100 µL of culture medium with DMSO to the "Unstimulated Control" wells.

  • Incubate the plate for 3-5 days at 37°C in a 5% CO₂ incubator.

  • Harvest the cells and stain with a viability dye and cell surface markers (e.g., CD4, CD8) as described in the ICS protocol.

  • Acquire the data on a flow cytometer.

  • Analyze the data by gating on the live, CD4+ T cell population and assessing the dilution of CFSE fluorescence as a measure of cell division.

Visualizations

Signaling Pathway of this compound-Mediated T Cell Activation

T_Cell_Activation cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD4+ T Cell MHC_II MHC class II TCR TCR MHC_II->TCR presents to CD4 CD4 MHC_II->CD4 M133 This compound M133->MHC_II binds Signaling_Cascade Intracellular Signaling Cascade TCR->Signaling_Cascade initiates Activation T Cell Activation (Cytokine Production, Proliferation) Signaling_Cascade->Activation

Caption: this compound presented by MHC class II on an APC activates a CD4+ T cell.

Experimental Workflow for T Cell Assays

T_Cell_Assay_Workflow Start Isolate Immune Cells (e.g., Splenocytes) Stimulation Stimulate with this compound (Positive Control) or Unstimulated (Negative Control) Start->Stimulation Assay Perform T Cell Assay Stimulation->Assay ELISpot ELISpot Assay->ELISpot ICS Intracellular Cytokine Staining (ICS) Assay->ICS Proliferation Proliferation Assay (e.g., CFSE) Assay->Proliferation Data_Analysis Data Acquisition & Analysis ELISpot->Data_Analysis ICS->Data_Analysis Proliferation->Data_Analysis Results Quantitative Results: - SFU/10^6 cells (ELISpot) - % Cytokine+ cells (ICS) - Stimulation Index (Proliferation) Data_Analysis->Results

Caption: General workflow for conducting T cell assays using this compound.

Logical Relationship for Positive Control Interpretation

Positive_Control_Logic M133_Response M133 Positive Control Shows Strong Response? Cells_Responsive Conclusion: T cells are viable and responsive. Assay is valid. M133_Response->Cells_Responsive Yes Troubleshoot Conclusion: Potential issue with cells, reagents, or protocol. Troubleshoot experiment. M133_Response->Troubleshoot No Test_Antigen_Response Test Antigen Shows Response? Cells_Responsive->Test_Antigen_Response Antigen_Immunogenic Interpretation: Test antigen is immunogenic. Test_Antigen_Response->Antigen_Immunogenic Yes Antigen_Not_Immunogenic Interpretation: Test antigen is not immunogenic in this system. Test_Antigen_Response->Antigen_Not_Immunogenic No

Caption: Decision tree for interpreting results with the M133 positive control.

References

Unraveling the Role of Peptides in Coronavirus Pathogenesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

The specific peptide "M133" has not been identified in the public domain or scientific literature in the context of coronavirus research. It is possible that "M133" is an internal project name, a novel, yet-to-be-published peptide, or a potential misnomer for another therapeutic or research peptide. This document, therefore, provides a comprehensive overview of the diverse applications of peptides in studying coronavirus pathogenesis, drawing upon established research in the field. Should a specific sequence or alternative name for "M133" be available, a more targeted and detailed analysis can be provided.

Introduction to Antiviral Peptides in Coronavirus Research

Peptides have emerged as a promising class of molecules for both studying the fundamental biology of coronaviruses and developing novel therapeutic interventions. Their high specificity, ability to mimic protein-protein interactions, and relative ease of synthesis make them valuable tools for researchers. Antiviral peptides (AVPs) can be designed to target various stages of the viral life cycle, including viral entry, replication, and assembly.[1][2] They can be derived from viral proteins, host proteins, or designed synthetically.

Key Applications of Peptides in Coronavirus Pathogenesis Studies

Peptides are utilized in a multitude of experimental applications to dissect the mechanisms of coronavirus infection and to identify potential therapeutic targets.

Inhibition of Viral Entry:

A primary strategy in antiviral peptide design is to block the interaction between the viral Spike (S) protein and the host cell receptor, Angiotensin-Converting Enzyme 2 (ACE2).[1][3][4][5] Peptides derived from the S protein's receptor-binding domain (RBD) or the ACE2 receptor can act as competitive inhibitors, preventing viral attachment and subsequent entry.[3][4][5]

Table 1: Examples of Peptides Investigated for Coronavirus Entry Inhibition

Peptide Name/OriginTargetMechanism of ActionReported Efficacy (Example)
SBP1 (Spike-binding peptide 1)SARS-CoV-2 Spike ProteinBinds to the RBD, blocking interaction with ACE2.[3]-
EK1Pan-coronavirus HR1 domainInhibits the formation of the six-helical bundle (6HB) required for membrane fusion.[1]-
Mucroporin-M1Viral EnvelopeDisrupts the viral envelope.[1]Broad-spectrum activity against enveloped viruses.[1]
P9RViral GlycoproteinsPrevents endosomal acidification required for viral entry.[2]Active against multiple enveloped viruses, including SARS-CoV-2.[2]
Modulation of Host Immune Response:

The severe inflammatory response, often termed a "cytokine storm," is a major contributor to the pathogenesis of severe COVID-19.[1] Peptides are being investigated for their ability to modulate this inflammatory cascade. The Sphingosine-1-Phosphate (S1P) signaling pathway, which plays a crucial role in regulating immune cell trafficking and inflammation, is a key target.[6][7][8][9]

Signaling Pathway of S1P Receptor Modulation:

The binding of agonists or antagonists to S1P receptors can influence downstream signaling pathways, affecting inflammation and endothelial barrier integrity.

S1P_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space S1P S1P S1PR1 S1PR1 S1P->S1PR1 Binds to G_protein G-protein Signaling S1PR1->G_protein Activates Inflammation Inflammation G_protein->Inflammation Modulates Endothelial_Integrity Endothelial Integrity G_protein->Endothelial_Integrity Enhances

S1P signaling pathway modulation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of peptides in research. Below are generalized protocols for common experiments.

Protocol 1: Peptide Synthesis

Solid-phase peptide synthesis (SPPS) is the standard method for chemically synthesizing peptides.[10][11][12]

Materials:

  • Fmoc-protected amino acids

  • Rink amide resin

  • Coupling reagents (e.g., HBTU, HOBt)

  • Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

  • Cleavage cocktail (e.g., TFA, TIS, water)

  • HPLC for purification

  • Mass spectrometer for identity confirmation

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent (e.g., DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using the deprotection solution.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with coupling reagents and add it to the resin.

  • Washing: Wash the resin thoroughly after each deprotection and coupling step.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using the cleavage cocktail.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Antiviral Assay

This protocol assesses the ability of a peptide to inhibit viral replication in cell culture.

Materials:

  • Vero E6 cells (or other susceptible cell lines)

  • SARS-CoV-2 (or other target coronavirus)

  • Test peptide

  • Cell culture medium

  • Plaque assay reagents or RT-qPCR reagents

Procedure:

  • Cell Seeding: Seed Vero E6 cells in 96-well plates and incubate until they form a monolayer.

  • Peptide Preparation: Prepare serial dilutions of the test peptide in cell culture medium.

  • Infection:

    • Co-treatment: Mix the virus with the peptide dilutions and add the mixture to the cells.

    • Pre-treatment of virus: Incubate the virus with the peptide dilutions before adding to the cells.

    • Pre-treatment of cells: Incubate the cells with the peptide dilutions before adding the virus.

  • Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).

  • Quantification of Viral Replication:

    • Plaque Reduction Assay: Overlay the cells with agar (B569324) and stain for viral plaques to determine the reduction in plaque-forming units.

    • RT-qPCR: Extract viral RNA from the cell supernatant and quantify the viral load using reverse transcription-quantitative PCR.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) of the peptide.

Experimental Workflow for Antiviral Assay:

Antiviral_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Seeding Seed Vero E6 Cells Co_treatment Co-treatment Cell_Seeding->Co_treatment Pre_treatment_Cells Pre-treatment of Cells Cell_Seeding->Pre_treatment_Cells Treat cells Peptide_Dilution Prepare Peptide Dilutions Peptide_Dilution->Co_treatment Pre_treatment_Virus Pre-treatment of Virus Peptide_Dilution->Pre_treatment_Virus Peptide_Dilution->Pre_treatment_Cells Virus_Stock Prepare Virus Stock Virus_Stock->Co_treatment Virus_Stock->Pre_treatment_Virus Incubation Incubate Co_treatment->Incubation Pre_treatment_Virus->Cell_Seeding Add to cells Pre_treatment_Virus->Incubation Pre_treatment_Cells->Virus_Stock Infect Pre_treatment_Cells->Incubation Quantification Quantify Viral Replication (Plaque Assay or RT-qPCR) Incubation->Quantification IC50 Calculate IC50 Quantification->IC50

Workflow for in vitro antiviral assays.

Conclusion

While the specific identity of an "M133 peptide" in coronavirus research remains to be clarified, the broader field of peptide-based research offers a wealth of strategies for understanding and combating these viruses. The applications range from direct-acting antiviral agents that block viral entry to immunomodulatory peptides that can quell the devastating inflammatory responses associated with severe disease. The protocols and workflows outlined here provide a foundational understanding of how these powerful molecules are synthesized, tested, and utilized in the ongoing effort to mitigate the impact of coronaviruses. Further clarification on the "this compound" would enable a more focused and detailed exploration of its specific applications and mechanisms of action.

References

Application Notes and Protocols: Assessing M133 Peptide Binding Affinity to I-A(b)

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and guidelines for researchers, scientists, and drug development professionals to assess the binding affinity of the M133 peptide to the mouse Major Histocompatibility Complex (MHC) class II molecule, I-A(b). The described methods are standard biochemical assays for quantifying peptide-MHC interactions.

Introduction

The binding of peptides to MHC class II molecules is a critical event in the adaptive immune response, leading to the presentation of antigenic peptides to CD4+ T helper cells.[1][2] Quantifying the binding affinity of specific peptides, such as M133, to MHC class II molecules like I-A(b) is essential for understanding immune responses, identifying T-cell epitopes, and developing peptide-based vaccines and immunotherapies.[2][3] The affinity of this interaction is often determined through in vitro binding assays, typically measured as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).[4][5]

Data Presentation

While specific quantitative binding data for the this compound to I-A(b) was not found in the provided search results, the following table illustrates how such data would be presented. The values are hypothetical and serve as a template for recording experimental results.

PeptideSequenceReporter PeptideIC50 (nM)Reference
M133(Sequence of M133)Radiolabeled Influenza HA peptidee.g., 500(Internal Data)
M133(Sequence of M133)Fluorescently Labeled CLIP peptidee.g., 550(Internal Data)
Positive Control(Known I-A(b) binder)Radiolabeled Influenza HA peptidee.g., 50(Literature)
Negative Control(Non-binding peptide)Radiolabeled Influenza HA peptide>50,000(Internal Data)

Experimental Protocols

Two common methods for assessing peptide binding affinity to purified I-A(b) molecules are competition assays using either a radiolabeled or a fluorescently labeled probe peptide.

Protocol 1: Competitive Binding Assay using a Radiolabeled Probe Peptide

This protocol is adapted from standard methods for measuring peptide binding to purified MHC class II molecules.[6] The principle of this assay is to measure the ability of a test peptide (M133) to compete with a radiolabeled, high-affinity probe peptide for binding to I-A(b).

Materials:

  • Purified, soluble I-A(b) molecules

  • Test peptide (M133) and control peptides

  • High-affinity radiolabeled probe peptide (e.g., 125I-labeled influenza hemagglutinin peptide)

  • Protease inhibitor cocktail

  • Binding buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • 96-well microtiter plates

  • Size-exclusion chromatography columns or antibody-coated plates for separating bound from free probe

  • Gamma counter

Procedure:

  • Preparation of Reagents:

    • Dilute the purified I-A(b) to the desired concentration in binding buffer containing a protease inhibitor cocktail.

    • Prepare serial dilutions of the M133 test peptide and control peptides.

    • Dilute the radiolabeled probe peptide to a fixed concentration.

  • Binding Reaction:

    • In a 96-well plate, combine the purified I-A(b), the radiolabeled probe peptide, and varying concentrations of the unlabeled M133 competitor peptide.

    • Include wells with only I-A(b) and the radiolabeled probe (maximum binding) and wells with only the radiolabeled probe (background).

    • Incubate the plate for 48-72 hours at room temperature or 37°C to allow the binding reaction to reach equilibrium.[6]

  • Separation of Bound and Free Probe:

    • Separate the I-A(b)-peptide complexes from the unbound radiolabeled peptide using size-exclusion chromatography or by capturing the complexes on an antibody-coated plate.[6]

  • Quantification:

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of probe binding at each concentration of the this compound relative to the maximum binding control.

    • Plot the percentage of binding against the log concentration of the this compound and determine the IC50 value, which is the concentration of M133 required to inhibit 50% of the radiolabeled probe binding.

Protocol 2: Competitive Binding Assay using Fluorescence Polarization

This high-throughput method measures the change in polarization of light emitted from a fluorescently labeled probe peptide upon binding to the larger I-A(b) molecule.[7][8]

Materials:

  • Purified, soluble I-A(b) molecules

  • Test peptide (M133) and control peptides

  • High-affinity fluorescently labeled probe peptide (e.g., Alexa Fluor 488-labeled peptide)

  • Binding buffer (e.g., citrate-phosphate buffer, pH 5.5)[7]

  • Protease inhibitor cocktail

  • Black, low-volume 96- or 384-well plates

  • Plate reader with fluorescence polarization capabilities

Procedure:

  • Assay Setup:

    • In a black microtiter plate, add the fluorescently labeled probe peptide at a fixed concentration to all wells.

    • Add serial dilutions of the unlabeled M133 competitor peptide.

    • Include control wells for no inhibition (fluorescent probe + I-A(b)) and for the free probe (fluorescent probe only).[7]

  • Initiation of Binding:

    • Add a fixed concentration of purified I-A(b) to each well to start the binding reaction.

  • Incubation:

    • Incubate the plate at 37°C for 72 hours in a humidified chamber to reach equilibrium.[7]

  • Measurement:

    • Measure the fluorescence polarization (FP) of each well using a plate reader.

  • Data Analysis:

    • Convert the FP values into relative binding percentages.

    • Plot the relative binding against the log concentration of the this compound to generate a competition curve and calculate the IC50 value.[7]

Visualizations

The following diagrams illustrate the workflows for the described experimental protocols.

experimental_workflow_radioassay Workflow for Radiolabeled Competitive Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep_iab Dilute Purified I-A(b) mix Mix I-A(b), Probe, and M133 in 96-well Plate prep_iab->mix prep_peptide Prepare Serial Dilutions of M133 prep_peptide->mix prep_probe Dilute Radiolabeled Probe prep_probe->mix incubate Incubate for 48-72 hours mix->incubate separate Separate Bound and Free Probe incubate->separate quantify Quantify Radioactivity separate->quantify analyze Calculate % Inhibition quantify->analyze plot Plot Data and Determine IC50 analyze->plot

Caption: Workflow for Radiolabeled Competitive Binding Assay.

experimental_workflow_fp_assay Workflow for Fluorescence Polarization Binding Assay cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis prep_peptide Prepare Serial Dilutions of M133 add_iab Add I-A(b) to Initiate Binding prep_peptide->add_iab prep_probe Add Fluorescent Probe to Plate prep_probe->prep_peptide incubate Incubate for 72 hours add_iab->incubate measure Measure Fluorescence Polarization incubate->measure analyze Calculate Relative Binding measure->analyze plot Plot Competition Curve and Determine IC50 analyze->plot

Caption: Workflow for Fluorescence Polarization Binding Assay.

References

Application Notes and Protocols for M133 Peptide in Adoptive Transfer Models of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a widely utilized animal model for human inflammatory demyelinating diseases of the central nervous system (CNS), most notably multiple sclerosis. The adoptive transfer model of EAE, in which activated myelin-specific T cells are transferred to naive animals, is particularly useful for studying the effector phase of the disease and for evaluating the efficacy of potential therapeutic agents that target T-cell-mediated neuroinflammation. This document provides detailed application notes and protocols for the use of a hypothetical immunomodulatory peptide, designated M133, in adoptive transfer models of neuroinflammation. While specific data for a peptide named "M133" is not available in the public domain, this document outlines the expected methodologies and potential outcomes based on studies of other immunomodulatory peptides in similar models.

M133 Peptide: A Potential Modulator of Neuroinflammation

For the purposes of these protocols, M133 is presented as a synthetic peptide designed to suppress the activity of encephalitogenic T cells and mitigate the inflammatory cascade within the CNS. Its proposed mechanism of action involves the downregulation of pro-inflammatory cytokines and the promotion of a regulatory T-cell phenotype.

Data Presentation

The following tables summarize hypothetical quantitative data that could be expected from studies evaluating the efficacy of this compound in an adoptive transfer EAE model.

Table 1: Effect of this compound on Clinical EAE Score

Treatment GroupMean Peak Clinical Score (± SEM)Mean Day of Onset (± SEM)Cumulative Disease Index (± SEM)
Vehicle Control3.5 ± 0.310.2 ± 0.545.8 ± 5.2
M133 (10 mg/kg)1.5 ± 0.214.1 ± 0.818.3 ± 3.1
M133 (25 mg/kg)0.8 ± 0.116.5 ± 1.18.5 ± 2.0

*p < 0.05 compared to Vehicle Control

Table 2: this compound Effect on T-Cell Proliferation

Treatment GroupAntigen Recall (MOG35-55) Stimulation Index (SI)
Naive (No Disease)1.2 ± 0.3
Vehicle Control (EAE)15.4 ± 2.1
M133 (25 mg/kg)4.8 ± 0.9*

*p < 0.05 compared to Vehicle Control (EAE)

Table 3: Cytokine Profile in Splenocytes from M133-Treated EAE Mice

Treatment GroupIFN-γ (pg/mL)IL-17A (pg/mL)IL-10 (pg/mL)
Vehicle Control1250 ± 150850 ± 90150 ± 25
M133 (25 mg/kg)450 ± 75300 ± 50450 ± 60*

*p < 0.05 compared to Vehicle Control

Experimental Protocols

Protocol 1: Induction of Adoptive Transfer EAE

This protocol describes the induction of EAE in C57BL/6 mice through the adoptive transfer of myelin oligodendrocyte glycoprotein (B1211001) (MOG)35-55-specific T cells.[1][2][3]

Materials:

  • Donor C57BL/6 mice (female, 8-12 weeks old)

  • Recipient C57BL/6 mice (female, 8-12 weeks old)

  • MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • RPMI 1640 medium supplemented with 10% FBS, L-glutamine, penicillin/streptomycin, and 2-mercaptoethanol

  • Recombinant mouse IL-12 and IL-23

  • Ficoll-Paque

  • Sterile PBS

Procedure:

  • Immunization of Donor Mice:

    • Emulsify MOG35-55 peptide in CFA at a final concentration of 2 mg/mL.

    • Inject 100 µL of the emulsion subcutaneously into the flanks of donor mice (100 µg MOG35-55/mouse).

    • On the day of immunization and 48 hours later, inject 200 ng of PTX intraperitoneally (i.p.).

  • Isolation of Encephalitogenic T cells:

    • Ten days after immunization, euthanize donor mice and harvest spleens and draining lymph nodes (inguinal and axillary).

    • Prepare a single-cell suspension by mechanical dissociation through a 70 µm cell strainer.

    • Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.

  • In Vitro T-Cell Restimulation:

    • Culture the isolated cells at 5 x 106 cells/mL in complete RPMI 1640 medium.

    • Add MOG35-55 peptide (20 µg/mL), recombinant mouse IL-12 (10 ng/mL), and IL-23 (10 ng/mL) to the culture.

    • Incubate for 72 hours at 37°C in a 5% CO2 incubator.

  • Adoptive Transfer:

    • Harvest the activated T cells and wash twice with sterile PBS.

    • Resuspend the cells in sterile PBS at a concentration of 50 x 106 cells/mL.

    • Inject 200 µL of the cell suspension (10 x 106 cells) intravenously (i.v.) into the tail vein of recipient mice.

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE starting from day 7 post-transfer.

    • Score the disease severity on a scale of 0-5: 0, no clinical signs; 1, limp tail; 2, hind limb weakness; 3, hind limb paralysis; 4, hind and forelimb paralysis; 5, moribund.

Protocol 2: Administration of this compound

Materials:

  • This compound, lyophilized

  • Sterile, endotoxin-free PBS or other suitable vehicle

Procedure:

  • Reconstitution: Reconstitute the lyophilized this compound in the vehicle to the desired stock concentration.

  • Administration:

    • Prophylactic Treatment: Begin administration of this compound one day after the adoptive transfer of T cells. Administer daily via i.p. or subcutaneous (s.c.) injection at the desired dose (e.g., 10 or 25 mg/kg).

    • Therapeutic Treatment: Begin administration upon the first clinical signs of EAE (e.g., score of 1). Administer daily as described above.

    • A vehicle control group receiving only the vehicle should be included in all experiments.

Protocol 3: T-Cell Proliferation Assay (CFSE-Based)

This protocol measures the proliferation of MOG35-55-specific T cells from treated and control animals.

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Spleens from euthanized mice (from Protocol 2)

  • Complete RPMI 1640 medium

  • MOG35-55 peptide

  • Concanavalin A (ConA) as a positive control

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • At the end of the treatment period (e.g., day 21 post-transfer), prepare single-cell suspensions from the spleens of mice from each treatment group.

    • Lyse red blood cells using ACK lysis buffer.

  • CFSE Labeling:

    • Resuspend splenocytes at 1 x 107 cells/mL in PBS.

    • Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C.

    • Quench the labeling by adding 5 volumes of ice-cold complete RPMI 1640 medium.

    • Wash the cells three times with complete medium.

  • Cell Culture and Restimulation:

    • Plate the CFSE-labeled cells in a 96-well plate at 2 x 105 cells/well.

    • Add MOG35-55 peptide (20 µg/mL) or ConA (2.5 µg/mL) to the respective wells. Include an unstimulated control.

    • Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against CD4.

    • Acquire the samples on a flow cytometer.

    • Analyze the CFSE dilution in the CD4+ T-cell population. Proliferation is indicated by a decrease in CFSE fluorescence intensity.

Protocol 4: Cytokine Profiling by ELISA

This protocol measures the levels of key cytokines in the supernatant of restimulated splenocyte cultures.

Materials:

  • Supernatants from the T-cell proliferation assay (Protocol 3)

  • ELISA kits for mouse IFN-γ, IL-17A, and IL-10

  • ELISA plate reader

Procedure:

  • Sample Collection:

    • After 72 hours of restimulation in the T-cell proliferation assay, centrifuge the 96-well plates and collect the supernatants.

  • ELISA:

    • Perform the ELISA for each cytokine according to the manufacturer's instructions.

    • Briefly, coat the ELISA plate with the capture antibody, block the plate, add the standards and samples (supernatants), add the detection antibody, add the enzyme conjugate, add the substrate, and stop the reaction.

  • Data Analysis:

    • Read the absorbance at the appropriate wavelength using a plate reader.

    • Calculate the concentration of each cytokine in the samples by comparing their absorbance to the standard curve.

Visualization of Pathways and Workflows

G cluster_0 Induction of Adoptive Transfer EAE Donor Donor C57BL/6 Mouse Immunization Immunize with MOG35-55 + CFA + PTX Donor->Immunization T_cell_isolation Isolate Splenocytes & Lymph Node Cells Immunization->T_cell_isolation T_cell_culture Restimulate with MOG35-55 + IL-12/IL-23 T_cell_isolation->T_cell_culture Activated_T_cells Encephalitogenic T Cells T_cell_culture->Activated_T_cells Adoptive_Transfer Adoptive Transfer (i.v.) Activated_T_cells->Adoptive_Transfer Recipient Recipient C57BL/6 Mouse Recipient->Adoptive_Transfer EAE_Development Development of EAE Adoptive_Transfer->EAE_Development

Adoptive Transfer EAE Workflow.

G cluster_1 Proposed Signaling Pathway of this compound M133 This compound T_cell Encephalitogenic T Cell M133->T_cell targets T_cell_receptor T-Cell Receptor (TCR) T_cell_receptor->T_cell on APC Antigen Presenting Cell (APC) MHCII MHC class II APC->MHCII presents MOG MOG35-55 MOG->APC MHCII->T_cell_receptor binds Activation_Signal Activation Signal T_cell->Activation_Signal generates Inhibitory_Signal Inhibitory Signal T_cell->Inhibitory_Signal generates Pro_inflammatory Pro-inflammatory Cytokines (IFN-γ, IL-17) Activation_Signal->Pro_inflammatory induces Inhibitory_Signal->Activation_Signal blocks Regulatory_Cytokines Regulatory Cytokines (IL-10) Inhibitory_Signal->Regulatory_Cytokines promotes Inflammation Neuroinflammation Pro_inflammatory->Inflammation Suppression Suppression of Neuroinflammation Regulatory_Cytokines->Suppression

Proposed M133 Signaling.

References

Troubleshooting & Optimization

Troubleshooting low M133 peptide solubility in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility of the M133 peptide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the this compound?

A1: The this compound is an immunodominant CD4+ T cell epitope derived from the membrane (M) protein of the JHM strain of Mouse Hepatitis Virus (a coronavirus).[1] It corresponds to amino acids 133-147 of the M protein and is crucial for studying T-cell responses in the context of coronavirus infections.[1]

Q2: What is the amino acid sequence of the this compound?

A2: The amino acid sequence for the this compound (residues 133-147 of the JHM M protein) is H-Tyr-Val-Arg-Pro-Ile-Ile-Glu-Asp-Tyr-His-Thr-Leu-Thr-Ala-Thr-OH .

Q3: Why am I experiencing low solubility with the this compound?

A3: The solubility of a peptide is determined by its amino acid composition, including its hydrophobicity and net charge.[2][3] The this compound contains a mixture of hydrophobic, polar, and charged residues. At physiological pH, it has a net charge close to neutral, which can lead to aggregation and poor solubility in aqueous buffers. Peptides are often least soluble at their isoelectric point (pI), the pH at which they have no net charge.

Troubleshooting Guide for Low this compound Solubility

If you are encountering difficulties in dissolving the lyophilized this compound, please follow this step-by-step troubleshooting guide.

Step 1: Initial Solubility Test

Before dissolving the entire peptide stock, it is highly recommended to test the solubility of a small aliquot.[4][5] This prevents the potential loss of your entire sample if the chosen solvent is not optimal.

Step 2: Choosing the Right Solvent

The selection of an appropriate solvent is critical for achieving the desired concentration without peptide aggregation. Based on the this compound's sequence and physicochemical properties, the following solvent strategies are recommended.

Initial Approach: Sterile Water or Aqueous Buffers

For peptides with a near-neutral charge, sterile, distilled water or a standard biological buffer (e.g., PBS, Tris at pH 7.0-7.4) should be the first choice.[3]

  • Protocol:

    • Allow the lyophilized this compound to equilibrate to room temperature.

    • Add a small volume of sterile distilled water or buffer to the vial.

    • Gently vortex or sonicate the vial to aid dissolution. Sonication can help break up aggregates.

If the peptide does not fully dissolve, proceed to the next options.

Alternative Approach 1: Adjusting the pH

Since the this compound is slightly acidic, dissolving it in a slightly basic buffer can improve its solubility by increasing its net negative charge.

  • Protocol for Basic Buffer:

    • Prepare a buffer with a pH slightly above the peptide's pI (e.g., 0.1M ammonium (B1175870) bicarbonate, pH ~8.0).

    • Add a small amount of this basic buffer to the lyophilized peptide.

    • Once dissolved, the pH can be carefully adjusted back towards neutral if required for your experiment, though be cautious as this may cause precipitation.

Alternative Approach 2: Organic Co-solvents

For peptides with hydrophobic residues, the use of a small amount of an organic solvent can significantly enhance solubility.[2] Dimethyl sulfoxide (B87167) (DMSO) is a common choice for biological applications due to its low toxicity.

  • Protocol using DMSO:

    • Add a minimal volume of pure DMSO to the lyophilized this compound to create a concentrated stock solution.

    • Gently vortex until the peptide is fully dissolved.

    • Slowly add the desired aqueous buffer to the DMSO stock solution drop-by-drop while gently vortexing to reach the final desired concentration. Caution: Rapid dilution can cause the peptide to precipitate out of solution.

Summary of Recommended Solvents for this compound
Solvent StrategyRecommended SolventProtocol SummarySuitability for M133
Primary Sterile Distilled Water or PBS (pH 7.2-7.4)Add solvent and gently vortex/sonicate.A good starting point, but may not be sufficient for high concentrations.
pH Adjustment 0.1M Ammonium Bicarbonate (pH ~8.0)Dissolve in a slightly basic buffer to increase net charge.Effective for acidic peptides; M133 is slightly acidic.
Organic Co-solvent Dimethyl Sulfoxide (DMSO)Dissolve in a minimal amount of DMSO, then slowly dilute with aqueous buffer.Highly effective for peptides with hydrophobic residues. Ensure final DMSO concentration is compatible with your assay.

Experimental Protocols

Protocol for Preparing a 1 mg/mL this compound Stock Solution in DMSO
  • Materials:

    • Lyophilized this compound

    • High-purity DMSO

    • Sterile microcentrifuge tubes

    • Pipettors and sterile tips

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Centrifuge the vial of lyophilized this compound briefly to ensure all the powder is at the bottom.

    • Carefully open the vial and add the appropriate volume of DMSO to achieve a 1 mg/mL concentration (e.g., for 1 mg of peptide, add 1 mL of DMSO).

    • Gently vortex the tube for 1-2 minutes. If the peptide is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.

    • Visually inspect the solution to ensure it is clear and free of particulates.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Visualizations

This compound Solubility Troubleshooting Workflow

G start Start: Low this compound Solubility test_solubility Perform small aliquot solubility test start->test_solubility water_buffer Try sterile water or PBS (pH 7.2-7.4) test_solubility->water_buffer dissolved1 Peptide Dissolved water_buffer->dissolved1 Yes not_dissolved1 Not Dissolved water_buffer->not_dissolved1 end Proceed with Experiment dissolved1->end ph_adjust Try slightly basic buffer (e.g., 0.1M Ammonium Bicarbonate) not_dissolved1->ph_adjust No dissolved2 Peptide Dissolved ph_adjust->dissolved2 Yes not_dissolved2 Not Dissolved ph_adjust->not_dissolved2 dissolved2->end organic_solvent Use minimal DMSO to dissolve, then slowly dilute with buffer not_dissolved2->organic_solvent No dissolved3 Peptide Dissolved organic_solvent->dissolved3 dissolved3->end

Caption: A flowchart for troubleshooting this compound solubility.

MHC Class II Antigen Presentation Pathway for this compound

G cluster_0 Antigen Presenting Cell (APC) virus Coronavirus (JHM strain) endosome Endosome/Lysosome virus->endosome Endocytosis m_protein M Protein endosome->m_protein Uncoating m133 This compound m_protein->m133 Proteolysis mhc_ii_m133 MHC II - M133 Complex m133->mhc_ii_m133 er Endoplasmic Reticulum mhc_ii MHC Class II er->mhc_ii invariant_chain Invariant Chain er->invariant_chain mhc_ii_complex MHC II - Invariant Chain Complex mhc_ii->mhc_ii_complex invariant_chain->mhc_ii_complex mhc_ii_clip MHC II - CLIP mhc_ii_complex->mhc_ii_clip Proteolysis golgi Golgi Apparatus mhc_ii_complex->golgi clip CLIP Fragment mhc_ii_clip->mhc_ii_m133 Peptide Exchange (HLA-DM) cell_surface Cell Surface mhc_ii_m133->cell_surface Transport golgi->endosome t_cell CD4+ T Cell cell_surface->t_cell TCR Recognition

Caption: The this compound presentation pathway via MHC class II.

References

Technical Support Center: M133 Peptide in T Cell Proliferation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the M133 peptide in T cell proliferation assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for the this compound in a T cell proliferation assay?

A1: For initial experiments, a final concentration of ≥ 1 µg/mL of this compound is generally recommended for antigen-specific T cell stimulation.[1] However, the optimal concentration should be determined empirically through a dose-response experiment. We recommend testing a range of concentrations (e.g., 0.1, 1, 5, and 10 µg/mL) to identify the concentration that induces the maximal T cell proliferation with the lowest background.

Q2: How should I reconstitute and store the lyophilized this compound?

A2: Proper reconstitution and storage are critical for maintaining peptide activity.[2]

  • Reconstitution: Briefly centrifuge the vial to collect the lyophilized powder at the bottom. To create a stock solution, first dissolve the peptide in a small amount of sterile DMSO (e.g., 40 µL).[1] Ensure complete dissolution by vortexing; gentle warming (<40°C) or sonication can also be used.[1] Then, dilute with sterile, tissue-culture grade water or a suitable buffer to your desired stock concentration (e.g., 1 mg/mL).

  • Storage: Store the lyophilized peptide at -20°C or colder, protected from light.[2] Once reconstituted, prepare single-use aliquots of the stock solution to avoid repeated freeze-thaw cycles and store at ≤ -20°C.[1][2]

Q3: What are the essential controls to include in my M133 T cell proliferation assay?

A3: Including proper controls is crucial for interpreting your results.

  • Negative Control (Unstimulated): A well containing T cells with culture medium and the same concentration of DMSO used for the peptide vehicle. This helps determine the baseline proliferation and potential solvent toxicity.[1]

  • Positive Control: A non-specific T cell stimulant like Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies to confirm that the T cells are viable and capable of proliferating.[3][4]

  • Antigen-Specific Positive Control (Optional): If available, a well-characterized peptide known to elicit a response in your donor cells (e.g., CEF peptide pool for memory T cell responses) can be useful.[1]

Q4: How long should I incubate the T cells with the this compound?

A4: The optimal incubation time can vary depending on the specific assay and T cell population. For intracellular cytokine staining (ICS), a shorter incubation of 5-6 hours (with a protein transport inhibitor like Brefeldin A added after 2 hours) is typical.[1] For proliferation assays like CFSE, a longer incubation of 5 to 7 days is often required to allow for sufficient cell division.[3] It is recommended to perform a time-course experiment (e.g., harvesting cells at days 4, 5, 7, and 9) to determine the peak of the proliferative response.[3]

Troubleshooting Guide

Problem 1: Low or no T cell proliferation in response to this compound.

Possible Cause Recommended Solution
Suboptimal Peptide Concentration Perform a dose-response titration of the this compound (e.g., 0.1 to 10 µg/mL) to determine the optimal concentration.
Incorrect HLA Restriction Ensure the donor peripheral blood mononuclear cells (PBMCs) express the appropriate HLA allele for presenting the this compound. Not all peptides are immunogenic in all donors.[5]
Low Frequency of Antigen-Specific T Cells The precursor frequency of M133-specific T cells may be very low. Consider using enrichment techniques for antigen-specific T cells or increasing the number of PBMCs seeded per well.
Improper Peptide Handling Peptides are sensitive to degradation. Ensure proper storage at -20°C or colder and avoid multiple freeze-thaw cycles by preparing single-use aliquots.[2] Check for potential oxidation of residues like Cys, Trp, or Met.[2]
Poor Cell Viability Assess cell viability before and after the assay. High cell death can be caused by factors such as high DMSO concentrations (>1% v/v) or contamination.[1]

Problem 2: High background proliferation in the negative control wells.

Possible Cause Recommended Solution
Serum Contamination Filter the human serum used in the culture medium to remove potential mitogenic factors.[3]
Contamination (Biological or Endotoxin) Maintain strict aseptic technique.[3] Use endotoxin-free reagents and peptides, as endotoxins can cause non-specific immune stimulation.[2]
Overcrowding of Cells Optimize the cell seeding density. Too many cells per well can lead to non-specific activation.
Extended Culture Duration While longer culture times can increase specific proliferation, they can also raise background proliferation. Optimize the harvest day to maximize the signal-to-noise ratio.[3]

Experimental Protocols & Data

This compound Dose-Response Experiment

This protocol outlines a method to determine the optimal concentration of this compound for inducing T cell proliferation using a CFSE-based assay.

Table 1: Example this compound Titration Data

This compound Concentration (µg/mL)% Proliferating CD4+ T Cells (Mean ± SD)Proliferation Index
0 (Unstimulated Control)1.5 ± 0.41.0
0.14.2 ± 0.82.8
1.015.8 ± 2.110.5
5.018.2 ± 2.512.1
10.017.5 ± 2.311.7
Anti-CD3 (Positive Control)85.3 ± 5.656.9

Data are representative. Actual results will vary based on donor and experimental conditions.

Detailed Protocol: CFSE T Cell Proliferation Assay
  • PBMC Isolation: Isolate PBMCs from whole blood using density gradient centrifugation.

  • CFSE Labeling: Resuspend 10-20 x 10^6 PBMCs at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE dye to a final concentration of 0.5-5 µM (this should be optimized) and incubate for 5-10 minutes at 37°C. Quench the labeling reaction with 5 volumes of cold complete RPMI medium containing 10% human serum.[3]

  • Cell Plating: Wash the cells and resuspend in complete medium. Plate 2 x 10^5 cells per well in a 96-well round-bottom plate.

  • Peptide Stimulation: Prepare serial dilutions of the this compound. Add the peptide to the corresponding wells to achieve the final desired concentrations (as in Table 1). Include unstimulated and positive controls.

  • Incubation: Culture the cells for 7 days at 37°C in a humidified 5% CO2 incubator.[3]

  • Flow Cytometry Analysis: Harvest the cells and stain with fluorescently labeled antibodies against surface markers (e.g., CD3, CD4, CD8) and a viability dye. Acquire data on a flow cytometer.

  • Data Analysis: Gate on live, single lymphocytes, then on CD4+ or CD8+ T cell populations. Proliferation is measured by the dilution of CFSE fluorescence.

Visualizations

T_Cell_Activation_Pathway T Cell Activation Signaling Pathway cluster_APC Antigen Presenting Cell (APC) cluster_TCell T Cell MHC pMHC Complex (this compound) TCR TCR MHC->TCR Recognition Lck Lck TCR->Lck CD4_8 CD4/CD8 CD4_8->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT PLCg PLCγ LAT->PLCg IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG NFAT NFAT IP3->NFAT NFkB NF-κB DAG->NFkB AP1 AP-1 DAG->AP1 IL2 IL-2 Production (Proliferation) NFAT->IL2 NFkB->IL2 AP1->IL2

Caption: Simplified signaling cascade following TCR recognition of the this compound-MHC complex.

Experimental_Workflow Workflow for Optimizing M133 Concentration start Isolate PBMCs cfse Label Cells with CFSE Dye start->cfse plate Plate Cells in 96-Well Plate cfse->plate stimulate Add this compound Dilutions (0.1-10 µg/mL) & Controls plate->stimulate incubate Incubate for 7 Days stimulate->incubate stain Stain with Antibodies (CD3, CD4, Viability Dye) incubate->stain acquire Acquire on Flow Cytometer stain->acquire analyze Analyze Proliferation (CFSE Dilution) acquire->analyze end Determine Optimal Concentration analyze->end

Caption: Step-by-step workflow for a CFSE-based T cell proliferation assay to optimize this compound concentration.

References

How to reduce background noise in M133 peptide ELISpot assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce background noise in M133 peptide ELISpot assays.

Troubleshooting Guide: High Background Noise

High background noise in ELISpot assays can obscure specific responses and lead to misinterpretation of results. The following guide addresses common causes of high background and provides systematic solutions.

Issue 1: High background in negative control wells (cells + media, no peptide)

This suggests non-specific activation of cells or issues with the assay components and procedures.

Potential Cause Recommended Solution
Cell Quality and Handling
Poor cell viabilityEnsure cell viability is >95% as determined by a method like Trypan Blue exclusion.[1][2][3] Use freshly isolated PBMCs whenever possible, processing blood samples within 8 hours of collection.[1] For cryopreserved cells, allow them to rest for at least one hour after thawing to remove debris and dead cells.[1]
Cell overcrowdingOptimize the number of cells per well. A good starting point for antigen-specific wells is 200,000-300,000 cells.[4] Too many cells can lead to non-specific activation and confluent spots.[4][5][6]
Cell clumpingGently resuspend cells to create a single-cell suspension before adding them to the plate.[5][7] Avoid vigorous vortexing.[8]
Spontaneous cytokine secretionThis can occur, especially with monocytes/macrophages.[5] While it cannot always be prevented, ensuring optimal cell health and handling can minimize this. A "typical" background level for IFN-γ ELISpot is considered to be below 6 spots per 100,000 PBMCs.[4]
Reagent and Media Issues
Contaminated reagents or mediaUse sterile, endotoxin-free reagents.[4] Test new batches of serum or media for their potential to cause background before use in critical experiments.[5]
Presence of heterophilic antibodies in serumSelect serum that has been pre-screened for low background staining in ELISpot assays.[5]
Aggregates in antibodies or reagentsFilter detection antibodies and other reagents before use to remove aggregates that can cause false positive spots.[9][10]
Procedural Errors
Inadequate washingFollow a rigorous washing protocol.[5] Wash both sides of the PVDF membrane, especially after the detection antibody and conjugate incubation steps, to remove any reagents that may have leaked through.[1][9][11] Using a squirt bottle with a wide spout for manual washing can be effective.[11]
Plate movement during incubationDo not move or disturb the plates during cell incubation, as this can cause poorly defined or "streaky" spots.[6]
Improper plate blockingBlock the plate with a suitable blocking buffer (e.g., 1% BSA or 2% skim milk) for at least one hour at room temperature to prevent non-specific binding.[1][2]
OverdevelopmentReduce the substrate incubation time.[9] Monitor spot development under a microscope to determine the optimal time.[9][12]
Issue 2: High background across the entire plate (including no-cell control wells)

This indicates a problem with the assay reagents or the plate itself, independent of the cells.

Potential Cause Recommended Solution
Reagent and Plate Issues
Non-specific binding of antibodiesEnsure optimal concentrations of capture and detection antibodies are used. Titrate antibodies if using a new batch or developing a new assay.
Substrate auto-precipitationPrepare substrate solutions fresh and protect them from light.[5]
Plate not dried properlyAllow the plate to dry completely before reading.[9] Drying overnight at 4°C can enhance the contrast between spots and the background.[9]
Procedural Errors
Inadequate washingThoroughly wash the plate at all washing steps to remove unbound reagents.[5] Ensure the underside of the membrane is washed after removing the plate underdrain.[11]
Contaminated wash buffersUse fresh, sterile wash buffers.

Experimental Workflow & Troubleshooting Logic

The following diagram illustrates a typical ELISpot workflow and key decision points for troubleshooting high background noise.

Caption: ELISpot workflow with integrated troubleshooting for high background.

Frequently Asked Questions (FAQs)

Q1: What is a "typical" or "acceptable" level of background in an this compound ELISpot assay?

A: While this can vary between labs and specific protocols, a generally accepted "typical" background level for IFN-γ ELISpot assays is below 6 spots per 100,000 peripheral blood mononuclear cells (PBMCs).[4] Some studies define high background as ≥50 spot-forming units (SFU) per 10^6 PBMCs.[13] It is crucial to establish a consistent baseline within your own laboratory.

Q2: Can the source of serum in the culture media affect background noise?

A: Yes, the serum is a common source of high background. It may contain heterophilic antibodies that can cross-link the capture and detection antibodies.[5] It is recommended to pre-screen different batches of serum for low background reactivity or use serum-free media if your cells can tolerate it.[14][15]

Q3: How critical is the washing technique for reducing background?

A: Inadequate washing is one of the most common causes of high background.[5] It is essential to wash the plate thoroughly after cell removal and after incubation with the detection antibody and enzyme conjugate. For PVDF membrane plates, it is recommended to remove the underdrain and wash both sides of the membrane to remove any reagents that may have leaked through.[1][9][11]

Q4: How many cells should I add per well?

A: The optimal cell number depends on the expected frequency of responding cells. A common starting point for antigen-specific responses is 200,000 to 300,000 cells per well.[4] For polyclonal stimulation (positive controls), a lower cell number, such as 50,000 cells per well, is often sufficient.[4] It is advisable to perform a cell titration experiment to determine the optimal number for your specific assay.

Q5: What are the key quality control steps for the cells used in the assay?

A: The most critical quality control step is to assess cell viability, which should be above 95%.[1][2][3] It is also important to ensure a single-cell suspension to avoid clumping, which can lead to inaccurate spot counts.[5][7] If using cryopreserved cells, allowing them to rest in culture medium for at least an hour after thawing can improve their performance.[1]

Detailed Experimental Protocols

Protocol 1: PBMC Isolation from Whole Blood using Ficoll-Paque

This protocol describes the isolation of peripheral blood mononuclear cells (PBMCs), which are commonly used in ELISpot assays.

  • Dilute fresh, heparinized whole blood 1:1 with sterile, room temperature phosphate-buffered saline (PBS).

  • Carefully layer the diluted blood over Ficoll-Paque in a conical tube.

  • Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer containing plasma and platelets.

  • Collect the layer of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface.[16]

  • Transfer the cells to a new tube and wash by adding an excess of PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.

  • Resuspend the cell pellet in the appropriate culture medium.

  • Perform a cell count and assess viability using a method such as Trypan Blue exclusion. The viability should be greater than 95%.[1][2][3]

Protocol 2: ELISpot Plate Washing Procedure (Manual)

This protocol provides a detailed method for manual washing of ELISpot plates to minimize background.

  • Equipment: Use a squirt bottle, preferably with a wide spout, filled with the appropriate wash buffer (e.g., PBS or PBS with 0.05% Tween-20).[11]

  • Washing the Wells: Vigorously flick the contents of the plate into a waste container. Immediately and forcefully squirt wash buffer into the wells to fill them completely.

  • Emptying the Wells: Firmly flick the plate to empty the wash buffer. Tap the inverted plate on a stack of paper towels to remove any residual liquid.

  • Repetitions: Repeat the wash and empty steps for the number of times specified in your protocol (typically 3-5 times).

  • Washing the Underside of the Membrane: After the cell incubation and detection antibody steps, carefully remove the plastic underdrain of the ELISpot plate.[5][11]

  • Use the squirt bottle to wash the backside of the PVDF membrane.[11]

  • Gently shake out the excess wash buffer and tap the plate on absorbent paper.

Logical Diagram for Cell Quality Assessment

This diagram outlines the decision-making process based on cell quality assessment before proceeding with the ELISpot assay.

Cell_Quality_Assessment Cell Quality Control Workflow for ELISpot node_start Start: Isolated PBMCs node_count_viability Perform Cell Count & Viability Assessment (e.g., Trypan Blue) node_start->node_count_viability node_check_viability {Is Viability > 95%? |} node_count_viability->node_check_viability node_discard {Discard Cells or Re-purify | Low viability will lead to high background and unreliable results. } node_check_viability->node_discard No node_check_clumping {Visually inspect for cell clumps |} node_check_viability->node_check_clumping Yes node_proceed Proceed to ELISpot Assay node_check_clumping->node_proceed No Clumps node_resuspend Gently re-pipette to break up clumps Avoid vigorous vortexing. node_check_clumping->node_resuspend Clumps Present node_resuspend->node_proceed

Caption: Decision tree for assessing cell viability and quality.

References

Improving signal-to-noise ratio in M133 peptide intracellular cytokine staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing intracellular cytokine staining (ICS) assays using the M133 peptide. Our goal is to help you improve your signal-to-noise ratio and obtain reliable, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is its role in T-cell stimulation?

The this compound is a specific epitope that is presented by Major Histocompatibility Complex (MHC) class II molecules on the surface of antigen-presenting cells (APCs).[1] It is used to identify and stimulate a specific subset of CD4+ T cells, particularly T regulatory cells (Tregs), that recognize this peptide.[1] Stimulation with the this compound allows for the analysis of the function of these specific T cells, such as their production of cytokines like Interferon-gamma (IFN-γ) and Interleukin-10 (IL-10).

Q2: What are the critical first steps to ensure a successful this compound ICS experiment?

The success of your experiment hinges on proper sample preparation and cell stimulation. Key initial steps include:

  • High-Quality Single-Cell Suspension: Start with a viable single-cell suspension of your cells of interest (e.g., splenocytes, PBMCs). Proper cell handling and, if necessary, removal of dead cells and debris are crucial for reducing background noise.

  • Optimal Cell Density: Plate your cells at an optimal density. A common starting point is 1-2 x 10^6 cells/mL.[2]

  • Appropriate Controls: Include all necessary controls from the outset. This includes unstained cells, single-color controls for compensation, and a negative control (e.g., cells with a vehicle like DMSO).[3]

Q3: How do I stimulate T-cells with the this compound for ICS?

Peptide stimulation is a critical step that requires optimization. Here is a general workflow:

  • Peptide Reconstitution: Reconstitute the lyophilized this compound in a suitable solvent, such as sterile DMSO, to create a stock solution. Further dilute the stock solution in your cell culture medium to the desired working concentration.

  • Cell Stimulation: Add the this compound to your single-cell suspension. The optimal concentration and incubation time will need to be determined empirically, but a common starting range for peptides is 1-10 µg/mL.[4]

  • Co-stimulation: For robust T-cell activation, it is often necessary to include co-stimulatory antibodies, such as anti-CD28 and anti-CD49d.[5]

  • Protein Transport Inhibition: To allow cytokines to accumulate intracellularly, add a protein transport inhibitor like Brefeldin A or Monensin. This is typically added for the last 4-6 hours of the total stimulation period.[5]

Troubleshooting Guide

Problem 1: Weak or No Signal for Target Cytokines (e.g., IFN-γ, IL-10)

A weak or absent signal is a common challenge in ICS. The following table outlines potential causes and solutions.

Potential CauseRecommended Solution
Suboptimal this compound Concentration Titrate the this compound concentration to find the optimal level for stimulation. A typical range to test is 0.1 - 20 µg/mL.
Inadequate Stimulation Time Optimize the stimulation time. A common range is 6-24 hours. For some cytokines, a shorter or longer stimulation may be necessary.[6]
Inefficient Protein Transport Inhibition Ensure that Brefeldin A or Monensin is added at the correct time and concentration. Typically, this is for the last 4-6 hours of culture.[5]
Low Frequency of M133-Specific T-cells Consider enriching for CD4+ T-cells before stimulation to increase the frequency of your target population.
Improper Antibody Titration Titrate your anti-cytokine antibodies to determine the optimal concentration that provides the best signal-to-noise ratio.
Poor Antibody-Fluorochrome Choice For low-expressing cytokines, use antibodies conjugated to bright fluorochromes (e.g., PE, APC).
Incorrect Gating Strategy Ensure your gating strategy correctly identifies the live, single-cell, CD4+, and Foxp3+ (for Tregs) population. Use Fluorescence Minus One (FMO) controls to set accurate gates.

Problem 2: High Background Staining

High background can obscure your positive signal. Here are some common causes and solutions.

Potential CauseRecommended Solution
Non-specific Antibody Binding Include an Fc block step before adding your antibodies to prevent binding to Fc receptors. Titrate your antibodies to use the lowest effective concentration.
Dead Cells Always include a viability dye in your staining panel to exclude dead cells, which are prone to non-specific antibody binding.
Inadequate Washing Ensure sufficient washing steps after antibody incubations to remove unbound antibodies.
Autofluorescence Include an unstained control to assess the level of autofluorescence in your cells. If high, you may need to choose fluorochromes that emit in a different channel.
Fixation/Permeabilization Issues Over-fixation or harsh permeabilization can increase background. Ensure you are using a protocol optimized for intracellular staining and that your reagents are fresh.

Experimental Protocols

Detailed Methodology for this compound Intracellular Cytokine Staining

This protocol provides a general framework. Optimization of peptide concentration and stimulation time is highly recommended.

Materials:

  • Single-cell suspension (e.g., mouse splenocytes)

  • Complete RPMI-10 medium

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Anti-CD28 and anti-CD49d antibodies (co-stimulatory)

  • Brefeldin A or Monensin (protein transport inhibitor)

  • Viability dye

  • Fluorochrome-conjugated antibodies for surface markers (e.g., anti-CD4)

  • Fixation/Permeabilization buffer kit

  • Fluorochrome-conjugated antibodies for intracellular markers (e.g., anti-IFN-γ, anti-IL-10, anti-Foxp3)

  • FACS buffer (e.g., PBS with 2% FBS)

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the concentration to 1-2 x 10^6 cells/mL in complete RPMI-10 medium.

  • Stimulation:

    • Add this compound to the cells at a starting concentration of 5 µg/mL.

    • Add co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d at 1 µg/mL each).

    • Incubate for a total of 6 hours at 37°C and 5% CO2.

    • For the final 4 hours of incubation, add Brefeldin A to a final concentration of 5 µg/mL.

  • Surface Staining:

    • Wash the cells with FACS buffer.

    • Stain with a viability dye according to the manufacturer's protocol.

    • Wash the cells.

    • Incubate with fluorochrome-conjugated surface antibodies (e.g., anti-CD4) for 20-30 minutes at 4°C in the dark.

    • Wash the cells twice with FACS buffer.

  • Fixation and Permeabilization:

    • Resuspend the cells in a fixation buffer and incubate for 20 minutes at room temperature.

    • Wash the cells with FACS buffer.

    • Resuspend the cells in a permeabilization buffer and incubate for 10-15 minutes at room temperature.

  • Intracellular Staining:

    • Wash the cells with permeabilization buffer.

    • Incubate with fluorochrome-conjugated intracellular antibodies (e.g., anti-IFN-γ, anti-IL-10, anti-Foxp3) for 30-45 minutes at room temperature in the dark.

    • Wash the cells twice with permeabilization buffer.

  • Acquisition:

    • Resuspend the cells in FACS buffer.

    • Acquire the samples on a flow cytometer.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_stim Stimulation cluster_stain Staining cluster_acq Analysis prep Single-Cell Suspension stim This compound + Co-stimulation prep->stim Incubate inhibitor Add Protein Transport Inhibitor stim->inhibitor During last 4-6h surface_stain Surface Marker Staining inhibitor->surface_stain Wash fix_perm Fixation & Permeabilization surface_stain->fix_perm Wash intra_stain Intracellular Staining fix_perm->intra_stain acquisition Flow Cytometry Acquisition intra_stain->acquisition Wash & Resuspend tcr_signaling TCR_MHC TCR Engagement (M133-MHC II) Lck Lck TCR_MHC->Lck recruits ZAP70 ZAP-70 Lck->ZAP70 phosphorylates LAT_SLP76 LAT & SLP-76 Complex ZAP70->LAT_SLP76 phosphorylates PLCg1 PLCγ1 LAT_SLP76->PLCg1 recruits & activates PIP2 PIP2 PLCg1->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_flux Ca²⁺ Flux IP3->Ca_flux induces PKC PKCθ DAG->PKC activates Calcineurin Calcineurin Ca_flux->Calcineurin activates NFkB NF-κB Activation PKC->NFkB NFAT NFAT Activation Calcineurin->NFAT Cytokine_Prod Cytokine Production (IFN-γ, IL-10) NFAT->Cytokine_Prod NFkB->Cytokine_Prod

References

M133 peptide stability issues during long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the M133 peptide during long-term storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for lyophilized this compound?

For long-term stability, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1][2][3][4] Under these conditions, the peptide can be stable for several years.[2] For short-term storage, keeping the lyophilized peptide at 4°C is acceptable for a few weeks.[3][5] It is crucial to minimize exposure to moisture, as it can significantly decrease the long-term stability of the peptide.[1][3]

Q2: How should I handle the this compound upon receipt?

Upon receiving the lyophilized this compound, it is best to store it at -20°C or -80°C.[4][6] Before opening the vial, it is essential to allow it to warm to room temperature in a desiccator.[1][5] This prevents condensation of atmospheric moisture onto the peptide, which can compromise its stability.[1] When handling the peptide, always wear gloves to prevent contamination.[7]

Q3: What is the stability of this compound in solution?

The shelf-life of peptides in solution is significantly more limited than in their lyophilized form.[2][5] For this compound, it is recommended to prepare solutions fresh for each experiment. If storage in solution is unavoidable, use a sterile buffer at a pH between 5 and 6 and store aliquots at -20°C to minimize degradation.[2][3] Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[2][3] Peptides with specific amino acids like Cys, Met, Trp, Asn, and Gln are particularly unstable in solution.[3][5]

Q4: What are the common degradation pathways for this compound?

Peptides like M133 can degrade through several chemical pathways, including:

  • Oxidation: Residues such as Methionine (Met), Cysteine (Cys), and Tryptophan (Trp) are susceptible to oxidation.[2][6][8] This can be minimized by storing the peptide under an inert gas like nitrogen or argon and using oxygen-free solvents for reconstitution.[1][7]

  • Deamidation: Asparagine (Asn) and Glutamine (Gln) residues can undergo deamidation, which involves the removal of an amide group.[9][10] This process is accelerated at neutral to alkaline pH.[11]

  • Hydrolysis: Peptide bonds can be cleaved by water, a reaction that is accelerated at pH extremes.[9]

  • Aggregation: Peptides can self-associate to form aggregates, which can be amorphous or highly structured fibrils.[12] This is a common issue, especially at high peptide concentrations.[12]

Q5: Which solvents should I use to dissolve the this compound?

The solubility of a peptide is highly dependent on its amino acid sequence. For M133, it is recommended to first try dissolving a small amount in sterile, distilled water or a dilute acetic acid solution (0.1%).[3] If the peptide is hydrophobic, organic solvents like DMSO, DMF, or acetonitrile (B52724) may be necessary.[13][14] When using DMSO, it is advisable to first dissolve the peptide in a small amount of the organic solvent and then slowly add the aqueous buffer to the desired concentration.[13]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Reduced peptide activity or inconsistent results Peptide degradation due to improper storage.Ensure lyophilized peptide is stored at -20°C or colder and protected from light and moisture.[1][2][4] For solutions, prepare fresh aliquots and avoid repeated freeze-thaw cycles.[2][3]
Peptide degradation due to oxidation.Use oxygen-free solvents for reconstitution, especially if the M133 sequence contains Met, Cys, or Trp.[7] Purge the vial with an inert gas (nitrogen or argon) before sealing for storage.[1]
Incorrect peptide concentration due to incomplete solubilization.Test the solubility of a small amount of peptide in different solvents first.[3] Use sonication or gentle warming (not exceeding 40°C) to aid dissolution.[7]
Visible precipitates or cloudiness in the peptide solution Peptide aggregation.Prepare solutions at a lower concentration. Store solutions at a pH away from the peptide's isoelectric point. Consider using additives that can reduce aggregation.
Poor solubility in the chosen solvent.Refer to the peptide's certificate of analysis for recommended solvents. Experiment with different solvents, starting with water and progressing to organic solvents like DMSO or DMF for hydrophobic peptides.[13][14]
Difficulty dissolving the lyophilized peptide The peptide is hydrophobic.Try dissolving in a small amount of an organic solvent such as DMSO, and then slowly dilute with your aqueous buffer.[13] Sonication can also help to dissolve the peptide.[7]
The peptide is acidic or basic.For acidic peptides, try dissolving in a basic buffer. For basic peptides, an acidic buffer may improve solubility.[13]

Quantitative Data Summary

The stability of a peptide is inherently linked to its sequence and storage conditions. The following table summarizes general stability data for peptides under various conditions. Note that the exact stability of the this compound may vary.

Storage Condition Form Temperature Expected Stability References
Long-termLyophilized-20°C to -80°CSeveral years[2][4]
Short-termLyophilized4°CUp to 1 year[13]
Short-termLyophilizedRoom TemperatureWeeks to months[1]
Long-termIn Solution-20°C or colderNot recommended, but can be for weeks to months with caution[5][15]
Short-termIn Solution4°CUp to 3 weeks[16]
Short-termIn SolutionRoom TemperatureSeveral days[17]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Objective: To properly dissolve the lyophilized this compound for use in experiments.

Materials:

  • Lyophilized this compound vial

  • Appropriate solvent (e.g., sterile distilled water, 0.1% acetic acid, or DMSO)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Pipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

  • Desiccator

Procedure:

  • Remove the this compound vial from the freezer and place it in a desiccator to allow it to equilibrate to room temperature for at least 30 minutes.[1][5] This is a critical step to prevent moisture condensation.

  • Once at room temperature, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Based on the peptide's properties (refer to the Certificate of Analysis or preliminary solubility tests), select the appropriate solvent.

  • Carefully open the vial and add the calculated volume of solvent to achieve the desired stock concentration.

  • Recap the vial tightly and vortex gently to dissolve the peptide. If the peptide does not dissolve completely, sonicate the vial for short bursts (10-20 seconds) in a water bath.[7] Avoid excessive heating.

  • Once fully dissolved, the peptide solution should be clear.

  • For storage, aliquot the stock solution into sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.[2]

  • Store the aliquots at -20°C or colder.[3]

Protocol 2: Assessment of this compound Stability by HPLC

Objective: To determine the stability of this compound under specific storage conditions over time.

Materials:

  • This compound solution

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column suitable for peptides

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Control (freshly prepared) this compound solution

Procedure:

  • Prepare aliquots of the this compound solution under the desired storage conditions (e.g., different temperatures, in different buffers).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove one aliquot from storage.

  • Allow the aliquot to thaw completely and equilibrate to room temperature if frozen.

  • Inject a known amount of the peptide solution onto the HPLC system.

  • Run a gradient elution from low to high concentration of Mobile Phase B to separate the intact peptide from any degradation products. A typical gradient might be 5% to 95% B over 30 minutes.

  • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Analyze the chromatogram to determine the peak area of the intact this compound.

  • Compare the peak area of the stored sample to that of a freshly prepared control sample (time point 0) to calculate the percentage of remaining intact peptide.

  • The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

Signaling Pathways and Workflows

The this compound is associated with the CD133 protein, a marker for cancer stem cells that is involved in multiple signaling pathways. Understanding these pathways can provide context for the functional consequences of peptide instability.

M133_Peptide_Degradation_Pathway cluster_storage Storage Conditions M133_lyo Lyophilized M133 M133_sol M133 in Solution M133_lyo->M133_sol Reconstitution Degraded Degraded Products (Inactive) M133_sol->Degraded Temp Temperature Temp->M133_sol Accelerates Degradation Moisture Moisture Moisture->M133_lyo Hydrolysis Light Light Light->M133_sol Photodegradation pH pH pH->M133_sol Hydrolysis/ Deamidation

Caption: Factors influencing this compound degradation.

Experimental_Workflow_Stability_Assessment start Start: Lyophilized this compound reconstitute Reconstitute Peptide start->reconstitute aliquot Aliquot Samples reconstitute->aliquot storage Store under Test Conditions aliquot->storage timepoint Collect at Time Points storage->timepoint hplc HPLC Analysis timepoint->hplc data Analyze Data: Peak Area vs. Time hplc->data end End: Determine Stability data->end CD133_Signaling_Pathways cluster_pi3k PI3K/Akt Pathway cluster_wnt Wnt/β-catenin Pathway CD133 CD133 PI3K PI3K CD133->PI3K activates Wnt Wnt CD133->Wnt activates Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation beta_catenin β-catenin Wnt->beta_catenin Stemness Stem Cell Properties beta_catenin->Stemness

References

Technical Support Center: MOG35-55 Peptide-Induced EAE Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The user query specified "M133 peptide." Following a comprehensive search, no established myelin peptide with this designation for EAE induction was identified. It is highly probable that this was a typographical error and the intended peptide was the widely used Myelin Oligodendrocyte Glycoprotein (B1211001) 35-55 (MOG35-55) . This document will, therefore, focus on troubleshooting inconsistent results in EAE experiments induced with MOG35-55.

This guide is designed for researchers, scientists, and drug development professionals to address common issues and inconsistencies encountered during the induction of Experimental Autoimmune Encephalomyelitis (EAE) using the MOG35-55 peptide.

Frequently Asked Questions (FAQs)

Q1: What is the expected clinical course of MOG35-55 induced EAE in C57BL/6 mice?

A1: In C57BL/6 mice, MOG35-55 peptide typically induces a chronic progressive EAE. The disease onset is generally observed between 9 to 14 days post-immunization.[1] Clinical signs usually begin with a limp tail, progressing to hind limb weakness and paralysis. The severity of the disease typically peaks around day 16-18 post-immunization, followed by a chronic phase with persistent neurological deficits.[2][3]

Q2: What are the key immunological features of MOG35-55 induced EAE?

A2: The MOG35-55 peptide is a dominant epitope for MHC class II molecules and primarily induces a CD4+ T cell-mediated autoimmune response.[4][5] The pathogenesis is largely driven by Th1 and Th17 cells that infiltrate the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[6] This model is particularly suited for evaluating therapies that target T-cell modulation.[4]

Q3: How does the MOG35-55 peptide-induced EAE model differ from EAE induced with the full-length MOG protein?

A3: While both can induce EAE, there are key differences in the underlying immunology. The MOG35-55 peptide model is predominantly T-cell mediated.[4] In contrast, EAE induced by the full-length MOG protein (e.g., MOG1-125) also involves a significant B-cell and antibody response, as the protein contains conformational epitopes recognized by B-cell receptors.[4][7][8] Consequently, therapies targeting B-cells may show efficacy in the MOG protein model but can be ineffective or even worsen disease in the MOG35-55 peptide model.[4][7]

Troubleshooting Guide

Q4: My EAE induction is failing or the incidence is very low. What are the common causes?

A4: Failure to induce EAE or low disease incidence are common problems. Here are several factors to investigate:

  • Reagent Quality and Storage:

    • MOG35-55 Peptide: Ensure the peptide has been correctly synthesized, purified, and stored. Improper storage can lead to degradation. It's advisable to use a reputable supplier.

    • Pertussis Toxin (PTx): PTx is crucial for breaking the blood-brain barrier, allowing immune cells to enter the CNS. However, PTx batches can vary significantly in potency, which is a major cause of inconsistent EAE induction.[2][3] It is critical to titrate each new batch of PTx to determine the optimal dose.

    • Complete Freund's Adjuvant (CFA): Use CFA containing Mycobacterium tuberculosis (strain H37Ra) to ensure a strong inflammatory response.

  • Emulsion Preparation:

    • The emulsion of MOG35-55 in CFA must be stable. An improper emulsion will not provide the sustained release of the antigen needed for a robust immune response. A stable emulsion should not separate and will form a single white drop when placed in water.

  • Animal-Related Factors:

    • Mouse Strain: C57BL/6 mice are a susceptible strain for MOG35-55 induced EAE, but substrains can vary in their susceptibility. Ensure you are using the correct and a genetically consistent mouse strain.

    • Age and Sex: Typically, female mice aged 8-12 weeks are used. Older mice may be less susceptible.

    • Animal Health and Environment: Stressed or unhealthy animals may not mount an effective immune response. Ensure the animals are housed in a clean, stress-free environment.[3]

Q5: The severity of EAE is highly variable between experiments and even within the same experimental group. What can I do to improve consistency?

A5: Variability is a known challenge in the EAE model. To improve consistency:

  • Standardize Your Protocol: Meticulously follow a standardized protocol for every experiment.[2] This includes the dose and timing of all injections, the location of subcutaneous injections, and the method of emulsion preparation.

  • PTx Potency: As mentioned above, this is a critical factor. Always validate the potency of new PTx batches.[2][3]

  • Immunization Technique: Ensure consistent subcutaneous administration of the MOG/CFA emulsion. Injections should be given at the flank or base of the tail.

  • Blinded Scoring: To avoid bias, clinical scoring should be performed by an individual who is blinded to the experimental groups.

  • Homogenize Experimental Groups: Distribute mice of the same age and from the same litters across different experimental groups whenever possible.

Data Presentation

Table 1: Example of Clinical Scoring in MOG35-55 Induced EAE in C57BL/6 Mice

ParameterVehicle Control GroupTreatment Group X
Disease Incidence 90-100%Varies with treatment efficacy
Mean Day of Onset 10.5 ± 1.08 daysVaries with treatment efficacy
Mean Peak Score 2.5 - 3.5Varies with treatment efficacy
Mean Score at Day 20 2.0 - 3.0Varies with treatment efficacy

Note: These are representative values. Actual results will vary depending on the specific protocol and laboratory conditions.

Table 2: Standard EAE Clinical Scoring Scale

ScoreClinical Signs
0 No clinical signs
1 Limp tail
2 Hind limb weakness
3 Complete hind limb paralysis
4 Hind limb paralysis and forelimb weakness
5 Moribund or dead

Experimental Protocols

Detailed Protocol for MOG35-55-Induced EAE in C57BL/6 Mice

This protocol is a compilation of best practices and should be adapted and optimized for specific laboratory conditions.

Materials:

  • MOG35-55 peptide (synthesis grade)

  • Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis (H37Ra)

  • Pertussis Toxin (PTx)

  • Sterile Phosphate Buffered Saline (PBS)

  • 8-12 week old female C57BL/6 mice

Procedure:

  • Preparation of MOG35-55/CFA Emulsion (Day 0):

    • Dissolve MOG35-55 peptide in sterile PBS to a final concentration of 2 mg/mL.

    • In a sterile glass syringe, draw up an equal volume of the MOG35-55 solution and CFA.

    • Connect the syringe to another syringe with a luer lock connector and emulsify by passing the mixture back and forth for at least 20 minutes until a thick, white emulsion is formed.

    • Test the emulsion by dropping a small amount into a beaker of water. A stable emulsion will form a single, cohesive drop.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100 µL of the MOG35-55/CFA emulsion subcutaneously at two sites on the flank (total of 200 µL per mouse). This delivers a total of 200 µg of MOG35-55 peptide.

    • Administer 200-300 ng of PTx intraperitoneally (i.p.) in 100 µL of PBS.

  • Second PTx Injection (Day 2):

    • Administer a second dose of 200-300 ng of PTx i.p. in 100 µL of PBS.

  • Clinical Monitoring:

    • Begin daily monitoring of the mice for clinical signs of EAE starting from day 7 post-immunization.

    • Weigh the mice and score their clinical signs according to the scale in Table 2.

    • Provide easy access to food and water for mice with severe paralysis.

Visualizations

EAE_Induction_Workflow cluster_preparation Reagent Preparation cluster_immunization Immunization Protocol cluster_monitoring Post-Immunization prep_mog Dissolve MOG35-55 in PBS emulsify Emulsify MOG and CFA prep_mog->emulsify prep_cfa CFA with M. tuberculosis prep_cfa->emulsify inject_emulsion Subcutaneous Injection of Emulsion emulsify->inject_emulsion prep_ptx Dilute Pertussis Toxin in PBS inject_ptx1 Intraperitoneal Injection of PTx prep_ptx->inject_ptx1 inject_ptx2 Second Intraperitoneal Injection of PTx prep_ptx->inject_ptx2 day0 Day 0 day0->inject_emulsion day0->inject_ptx1 day2 Day 2 day2->inject_ptx2 monitoring Daily Monitoring (Weight & Clinical Score) inject_ptx2->monitoring onset Disease Onset (Days 9-14) monitoring->onset peak Peak Disease (Days 16-18) onset->peak chronic Chronic Phase peak->chronic

Caption: Workflow for MOG35-55 induced EAE in C57BL/6 mice.

Th17_Th1_Differentiation_Pathway cluster_apc Antigen Presenting Cell (APC) cluster_tcell T-Cell Differentiation cluster_cns Central Nervous System (CNS) apc APC presents MOG35-55 via MHC-II t_naive Naive CD4+ T-Cell apc->t_naive TCR engagement il6 IL-6 il6->t_naive il23 IL-23 th17 Th17 Cell il23->th17 Stabilization il12 IL-12 il12->t_naive tgfb TGF-β tgfb->t_naive t_naive->th17 RORγt th1 Th1 Cell t_naive->th1 T-bet il17 IL-17 th17->il17 ifny IFN-γ th1->ifny cns Inflammation & Demyelination il17->cns ifny->cns

Caption: Key signaling pathways in Th1 and Th17 differentiation in EAE.

References

Dealing with high variability in M133 peptide immunogenicity assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address high variability in M133 peptide immunogenicity assays.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and why is it used in immunogenicity assays?

The this compound is a coronavirus-specific CD4 T cell epitope with the amino acid sequence Thr-Val-Tyr-Val-Arg-Pro-Ile-Ile-Glu-Asp-Tyr-His-Thr-Leu-Thr. It is recognized as an immunodominant epitope in mice infected with the neurotropic coronavirus, specifically the JHM strain of mouse hepatitis virus. In immunoassays, the this compound is used to stimulate and detect specific CD4 T cell responses, as it forms a complex with MHC class II molecules that is recognized by T cell receptors, leading to T cell activation.[1]

Q2: What are the common types of assays used to measure the immunogenicity of the this compound?

The immunogenicity of the this compound is typically assessed using cell-based assays that measure T cell activation. The most common assays include:

  • ELISpot (Enzyme-Linked Immunospot) Assay: This highly sensitive method detects and quantifies the frequency of cytokine-secreting T cells at the single-cell level upon stimulation with the this compound.[2]

  • ELISA (Enzyme-Linked Immunosorbent Assay): This assay can be used to detect the presence of antibodies specific to the this compound in serum or plasma, or to measure cytokine release into the supernatant of cell cultures.

  • Intracellular Cytokine Staining (ICS) with Flow Cytometry: This technique allows for the identification and quantification of cytokine-producing T cells within a mixed cell population after stimulation with the this compound.

Q3: What are the potential sources of high variability in this compound immunogenicity assays?

High variability in these assays can stem from several factors, including:

  • Peptide-Specific Issues: The physicochemical properties of the this compound, such as its solubility and aggregation propensity, can impact its presentation to T cells.

  • Assay Procedure: Inconsistent pipetting, inadequate washing, temperature fluctuations, and incorrect incubation times are common sources of variability.[3][4]

  • Cell Handling: The viability and handling of peripheral blood mononuclear cells (PBMCs) or other immune cells are critical for a robust response.

  • Reagent Quality: The quality and storage of reagents, including the this compound, antibodies, and cell culture media, can significantly affect results.

  • Matrix Effects: Components in biological samples (e.g., serum, plasma) can interfere with the assay, leading to inaccurate results.

Troubleshooting Guides

Below are troubleshooting guides for common issues encountered during this compound immunogenicity assays, presented in a question-and-answer format.

High Background Signal

Q4: My negative control wells in the ELISpot/ELISA assay show a high background signal. What could be the cause and how can I fix it?

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inadequate Washing Increase the number and vigor of wash steps. Ensure all wells are completely aspirated between washes.[4]
Non-specific Antibody Binding Optimize the concentration of the blocking buffer (e.g., BSA or non-fat milk). Ensure the blocking step is performed for the recommended duration.
Contaminated Reagents Use fresh, sterile buffers and reagents. Avoid cross-contamination of reagents by using fresh pipette tips for each addition.[4]
Over-development of the Plate Reduce the incubation time with the substrate. Monitor color development closely and stop the reaction when the positive controls are clearly visible but before the background becomes high.
High Cell Density (ELISpot) Reduce the number of cells seeded per well. A high cell density can lead to non-specific cytokine secretion.[5]
Poor Quality of Serum in Culture Medium Heat-inactivate the serum or use a different batch that has been pre-screened for low background.[3]
Low or No Signal

Q5: I am not observing a significant signal in my positive control or experimental wells. What are the likely reasons and solutions?

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inactive this compound Ensure the peptide is properly stored (lyophilized at -20°C or colder, protected from light) and freshly reconstituted in an appropriate solvent. Test a new batch of the peptide.
Suboptimal Peptide Concentration Perform a dose-response experiment to determine the optimal concentration of the this compound for T cell stimulation.
Insufficient Incubation Time Optimize the incubation time for peptide stimulation. T cell responses can vary depending on the kinetics of activation.
Low Frequency of M133-Specific T Cells Increase the number of cells per well or consider an in vitro expansion of M133-specific T cells before the assay.[6]
Incorrect Assay Temperature Ensure that all incubation steps are carried out at the recommended temperatures. Bring all reagents to room temperature before use.
Degraded Detection Reagents Check the expiration dates of antibodies and enzyme conjugates. Ensure they have been stored correctly.
Poor Reproducibility Between Replicates

Q6: I am seeing high variability between my replicate wells. How can I improve the consistency of my results?

Possible Causes and Solutions:

Possible Cause Recommended Solution
Inaccurate Pipetting Calibrate pipettes regularly. Use a multichannel pipette for adding reagents to multiple wells to ensure consistency.
Uneven Cell Distribution Gently but thoroughly resuspend cells before plating to ensure a homogenous cell suspension.
Edge Effects Avoid using the outer wells of the plate for critical samples, as they are more prone to evaporation and temperature fluctuations. Alternatively, fill the outer wells with PBS or media to maintain humidity.
Inconsistent Washing Use an automated plate washer if available for more uniform washing. If washing manually, ensure the same technique is applied to all wells.
Plate Stacking During Incubation Do not stack plates during incubation, as this can lead to uneven temperature distribution across the plates.

Experimental Protocols

This compound ELISpot Assay for IFN-γ Secretion

This protocol provides a general framework for measuring IFN-γ secreting T cells in response to this compound stimulation. Optimization of cell numbers and peptide concentration is recommended.

Materials:

  • PVDF-bottom 96-well plates

  • Anti-human IFN-γ capture antibody

  • Biotinylated anti-human IFN-γ detection antibody

  • Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

  • BCIP/NBT or AEC substrate

  • This compound (lyophilized)

  • RPMI 1640 medium with 10% Fetal Bovine Serum (FBS)

  • Human PBMCs

Protocol:

  • Plate Coating: Coat the ELISpot plate with anti-human IFN-γ capture antibody overnight at 4°C.

  • Washing: Wash the plate four times with sterile PBS.

  • Blocking: Block the plate with RPMI 1640 + 10% FBS for 2 hours at 37°C.

  • Cell Plating: Prepare a single-cell suspension of PBMCs. Add 2-5 x 10^5 cells per well.

  • Stimulation: Add this compound to the wells at a final concentration of 1-10 µg/mL. Include a negative control (no peptide) and a positive control (e.g., PHA).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection:

    • Wash the plate six times with PBS + 0.05% Tween 20 (PBST).

    • Add biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

    • Wash the plate six times with PBST.

    • Add Streptavidin-AP or -HRP and incubate for 1 hour at room temperature.

    • Wash the plate six times with PBST, followed by two washes with PBS.

  • Development: Add the substrate and monitor for spot formation. Stop the reaction by washing with distilled water.

  • Analysis: Allow the plate to dry completely and count the spots using an ELISpot reader.

This compound Indirect ELISA for Antibody Detection

This protocol is for the detection of this compound-specific antibodies in serum or plasma.

Materials:

  • High-binding 96-well ELISA plates

  • This compound

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% non-fat milk in PBST)

  • Wash Buffer (PBST)

  • Serum/plasma samples

  • HRP-conjugated anti-human IgG detection antibody

  • TMB substrate

  • Stop Solution (e.g., 2N H2SO4)

Protocol:

  • Plate Coating: Dilute the this compound to 5-10 µg/mL in Coating Buffer and add 100 µL per well. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with Wash Buffer.

  • Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Dilute serum/plasma samples in Blocking Buffer (start with a 1:100 dilution) and add 100 µL per well. Incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate five times. Add 100 µL of HRP-conjugated anti-human IgG, diluted in Blocking Buffer, to each well. Incubate for 1 hour at room temperature.

  • Development: Wash the plate five times. Add 100 µL of TMB substrate to each well and incubate in the dark.

  • Stopping Reaction: Stop the reaction by adding 50 µL of Stop Solution.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Visualizations

M133_Immunogenicity_Assay_Workflow General Workflow for M133 Immunogenicity Assay cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_peptide Reconstitute this compound plate_cells Plate Cells prep_peptide->plate_cells prep_cells Isolate PBMCs prep_cells->plate_cells prep_reagents Prepare Buffers & Reagents prep_reagents->plate_cells stimulate Stimulate with this compound plate_cells->stimulate incubate Incubate stimulate->incubate detect Detect Response (e.g., Cytokine Secretion) incubate->detect read_plate Read Plate (e.g., ELISpot Reader/ELISA Reader) detect->read_plate analyze Analyze Data & Quantify Response read_plate->analyze interpret Interpret Results analyze->interpret

Caption: General workflow for an this compound immunogenicity assay.

Troubleshooting_High_Variability Troubleshooting Decision Tree for High Variability cluster_pipetting Pipetting cluster_reagents Reagents & Peptide cluster_assay_conditions Assay Conditions cluster_cells Cell Handling start High Variability Observed check_pipettes Calibrate Pipettes start->check_pipettes check_reagents Use Fresh Reagents start->check_reagents check_washing Standardize Washing Steps start->check_washing check_cell_viability Assess Cell Viability start->check_cell_viability check_technique Review Pipetting Technique check_pipettes->check_technique end Variability Reduced check_technique->end check_peptide Assess Peptide Solubility/Aggregation check_reagents->check_peptide check_peptide->end check_incubation Ensure Uniform Incubation check_washing->check_incubation check_edge_effects Address Edge Effects check_incubation->check_edge_effects check_edge_effects->end check_cell_distribution Ensure Homogenous Cell Suspension check_cell_viability->check_cell_distribution check_cell_distribution->end

Caption: Troubleshooting decision tree for high variability in M133 assays.

References

Best practices for handling and storing lyophilized M133 peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing lyophilized M133 peptide. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.

Disclaimer

The following guidelines are based on general best practices for handling and storing lyophilized peptides. Specific experimental data for the this compound is not publicly available. Therefore, these recommendations should be considered as a starting point, and optimization may be necessary for your specific experimental setup.

Frequently Asked Questions (FAQs)

Storage of Lyophilized this compound

Q1: How should I store the lyophilized this compound upon receipt?

For long-term storage, lyophilized this compound should be stored at -20°C or colder, protected from light and moisture.[1][2][3][4][5][6] Storing the peptide in a desiccator can help minimize exposure to moisture.[1][3] For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable.[2][7]

Q2: How does temperature affect the stability of lyophilized this compound?

The stability of lyophilized peptides is highly dependent on temperature. Lower temperatures significantly slow down degradation processes. For optimal long-term stability, storage at -80°C is preferable to -20°C.[2] Room temperature storage should be avoided for extended periods.[1][2]

Q3: Is it necessary to protect the lyophilized this compound from light?

Yes, it is recommended to store lyophilized peptides away from bright light, as some peptides can be light-sensitive.[1][3][8]

Handling of Lyophilized this compound

Q4: What is the correct procedure for opening a new vial of lyophilized this compound?

Before opening the vial, it is crucial to allow it to warm to room temperature in a desiccator.[1][2][6][7][8][9] This prevents condensation of atmospheric moisture onto the cold peptide, which can reduce its stability.[1][2][7] Once at room temperature, open the vial, quickly weigh the desired amount, and then tightly reseal the vial.[7]

Q5: Should I take any special precautions after weighing the peptide?

After dispensing the desired amount of peptide, it is good practice to purge the vial with an inert gas like dry nitrogen or argon before resealing.[1][2] This helps to displace any moisture and oxygen, further preserving the integrity of the remaining peptide.[2]

Reconstitution of this compound

Q6: What is the first step in reconstituting the lyophilized this compound?

Q7: What should I do if the this compound does not dissolve in water or buffer?

If the peptide is not soluble in aqueous solutions, this may indicate it has hydrophobic properties. In such cases, you can try adding a small amount of an organic solvent like dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), or acetonitrile (B52724) (ACN) to aid dissolution.[8][9][11] Start by dissolving the peptide in a minimal amount of the organic solvent, and then slowly add the aqueous buffer to the desired concentration.[8]

Q8: Are there any techniques to improve the dissolution of the this compound?

Gentle warming (not exceeding 40°C) or brief sonication can help to dissolve the peptide.[4][8][10] Avoid vigorous shaking, as this can cause the peptide to aggregate or degrade.[10]

Storage of this compound in Solution

Q9: How should I store the this compound once it is in solution?

Peptide solutions are significantly less stable than their lyophilized form.[1][7] For storage, it is essential to aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[1][3] These aliquots should be stored frozen at -20°C or colder.[1][2][3][7]

Q10: How long can I store the this compound in solution?

The stability of a peptide in solution is sequence-dependent. Peptides containing amino acids such as cysteine, methionine, tryptophan, asparagine, or glutamine have limited shelf lives in solution due to oxidation and deamidation.[6][7] As a general rule, it is best to use the peptide solution as soon as possible after reconstitution and avoid long-term storage in solution.[1]

Troubleshooting Guide

Issue 1: The lyophilized this compound appears clumpy or has changed color.

  • Possible Cause: The peptide may have absorbed moisture due to improper storage or handling. Some peptides can also change color upon oxidation.[12]

  • Solution: While a change in appearance may not always affect the peptide's activity, it is a sign of potential degradation. It is recommended to test the performance of the peptide in a small-scale experiment before proceeding with critical assays. To prevent this, always allow the vial to equilibrate to room temperature in a desiccator before opening and reseal it tightly after use.

Issue 2: The this compound is not dissolving in the chosen solvent.

  • Possible Cause: The peptide may have a high content of hydrophobic amino acids, making it insoluble in aqueous buffers.

  • Solution:

    • Try gentle warming or sonication to aid dissolution.[4][8][10]

    • If the peptide is intended for cell-based assays, try dissolving it in a small amount of DMSO (e.g., 10-50%) and then slowly diluting it with your aqueous buffer.[8] Ensure the final concentration of DMSO is compatible with your experimental system.

    • For other applications, you can try alternative organic solvents like DMF or acetonitrile.[8]

Issue 3: I am observing inconsistent results in my experiments using the this compound.

  • Possible Cause 1: Peptide Degradation. Improper storage of the lyophilized powder or the stock solution can lead to degradation of the peptide. Repeated freeze-thaw cycles are a common cause of peptide degradation.[1][3]

    • Solution: Always aliquot your peptide stock solution into single-use vials and store them at -20°C or colder.[1][3] Avoid repeated freezing and thawing. When preparing a fresh stock solution, ensure the lyophilized peptide has been stored correctly.

  • Possible Cause 2: Contamination. The peptide may be contaminated with substances that interfere with your assay, such as endotoxins or residual trifluoroacetic acid (TFA) from the synthesis process.

    • Solution: If you suspect endotoxin (B1171834) contamination in cellular assays, consider using an endotoxin removal kit or purchasing endotoxin-free grade peptide if available. If TFA is a concern, it may be possible to have it exchanged for a different counter-ion like acetate (B1210297) or hydrochloride during synthesis.

  • Possible Cause 3: Inaccurate Peptide Concentration. The actual peptide content in a lyophilized preparation can be lower than the total weight due to the presence of counter-ions and bound water.[12]

    • Solution: For applications requiring a precise peptide concentration, it is recommended to perform peptide quantification, for example, by using the absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues, or through amino acid analysis.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationKey Considerations
Lyophilized Powder-20°C to -80°CLong-term (Years)Protect from light and moisture.[1][2][3]
Lyophilized Powder4°CShort-term (Weeks)Keep in a desiccator to minimize moisture absorption.[2][7]
In Solution-20°C to -80°CShort-term (Days to Weeks)Aliquot into single-use volumes to avoid freeze-thaw cycles.[1][3][7]

Experimental Protocols

Protocol for Reconstitution of Lyophilized this compound
  • Equilibration: Remove the vial of lyophilized this compound from the freezer and place it in a desiccator at room temperature. Allow the vial to equilibrate to room temperature for at least 30 minutes.[1][2][6][7][8][9]

  • Solvent Preparation: Prepare the desired sterile solvent. For initial testing, use sterile deionized water or PBS (pH 7.2-7.4).[8][10] If the peptide is known to be hydrophobic, have sterile DMSO ready.

  • Initial Dissolution:

    • For Aqueous Solvents: Add a small amount of the prepared aqueous solvent to the vial to create a concentrated stock solution. Gently swirl or vortex briefly to dissolve the peptide.[10]

    • For Organic Solvents: If using DMSO, add a minimal volume to the vial to dissolve the peptide. Once fully dissolved, slowly add your desired aqueous buffer to the peptide-DMSO mixture to reach the final desired concentration.[8]

  • Assessing Solubility: Observe the solution. A fully dissolved peptide will result in a clear solution. If you see particulates or cloudiness, the peptide is not fully dissolved.

  • Aiding Dissolution (if necessary): If the peptide has not fully dissolved, you can try the following:

    • Sonication: Place the vial in a sonicator bath for a few minutes.[4][8]

    • Warming: Gently warm the vial to a temperature no higher than 40°C.[8]

  • Final Preparation and Storage:

    • Once the peptide is fully dissolved, aliquot the solution into sterile, single-use vials.

    • Store the aliquots at -20°C or colder.[1][2][3][7]

Visualizations

experimental_workflow General Workflow for Handling Lyophilized this compound cluster_storage Storage cluster_handling Handling cluster_reconstitution Reconstitution cluster_use_storage Use & Solution Storage storage Store Lyophilized Peptide (-20°C to -80°C) equilibrate Equilibrate Vial to Room Temp in Desiccator storage->equilibrate weigh Quickly Weigh Peptide equilibrate->weigh reseal Reseal Vial Tightly (Purge with Inert Gas) weigh->reseal add_solvent Add Sterile Solvent (e.g., Water, PBS, or DMSO) weigh->add_solvent dissolve Gently Mix/Sonicate to Dissolve add_solvent->dissolve check_solubility Check for Complete Dissolution dissolve->check_solubility check_solubility->dissolve No, try sonication/warming use_experiment Use in Experiment check_solubility->use_experiment Yes aliquot Aliquot Solution use_experiment->aliquot store_solution Store Aliquots (-20°C to -80°C) aliquot->store_solution

Caption: Workflow for handling and reconstituting lyophilized this compound.

troubleshooting_workflow Troubleshooting Peptide Solubility start Peptide does not dissolve in aqueous buffer sonicate_warm Try gentle sonication or warming (<40°C) start->sonicate_warm dissolved1 Is peptide dissolved? sonicate_warm->dissolved1 use_dmso Dissolve in minimal DMSO dissolved1->use_dmso No success Proceed with experiment dissolved1->success Yes dilute Slowly dilute with aqueous buffer use_dmso->dilute dissolved2 Is peptide dissolved? dilute->dissolved2 dissolved2->success Yes fail Consider alternative solvents or peptide sequence modification dissolved2->fail No

References

Validation & Comparative

Validating the Immunogenicity of Different M133 Peptide Batches: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The consistency and biological activity of synthetic peptides are paramount in immunological research and the development of peptide-based therapeutics and vaccines. This guide provides a comprehensive comparison of three hypothetical batches of the M133 peptide, a known coronavirus-specific CD4+ T cell epitope.[1][2] The data presented herein is generated from rigorous quality control and immunogenicity assays to assist researchers in selecting and validating peptide batches for their studies.

Peptide Batch Characterization

The identity and purity of each this compound batch were assessed to ensure they meet standard quality control specifications.

Experimental Protocols

a. High-Performance Liquid Chromatography (HPLC):

  • Purpose: To determine the purity of the synthetic peptide.

  • Method: Each peptide batch was dissolved in a suitable solvent (e.g., water with 0.1% trifluoroacetic acid) and injected into a reverse-phase C18 column. A gradient of acetonitrile (B52724) in water (both with 0.1% TFA) was used to elute the peptide. The purity was determined by integrating the area of the main peptide peak relative to the total peak area at a detection wavelength of 214 nm.

b. Mass Spectrometry (MS):

  • Purpose: To confirm the identity (i.e., the correct molecular weight) of the synthetic peptide.

  • Method: The molecular weight of the peptide in each batch was determined using electrospray ionization mass spectrometry (ESI-MS). The observed mass was compared to the theoretical calculated mass of the this compound.

Data Summary
Parameter Batch A Batch B Batch C Acceptance Criteria
Purity (HPLC) 98.5%95.2%99.1%>95%
Identity (MS) ConfirmedConfirmedConfirmedMatch Theoretical Mass
Peptide Content 85.3%82.1%88.6%>80%

Immunogenicity Validation

The ability of each this compound batch to stimulate a specific T cell response was evaluated using in vitro assays with peripheral blood mononuclear cells (PBMCs) from a relevant animal model.

Experimental Protocols

a. In Vitro T Cell Stimulation:

  • Purpose: To activate and expand M133-specific CD4+ T cells.

  • Method: PBMCs were isolated from mice previously immunized with a coronavirus. These cells were then cultured in the presence of each this compound batch (final concentration of 10 µg/mL) for 5 days.[3][4]

b. ELISpot Assay:

  • Purpose: To quantify the number of interferon-gamma (IFN-γ) secreting cells, a key indicator of T cell activation.

  • Method: Following the 5-day stimulation, cells were re-stimulated with the respective this compound batch in an ELISpot plate pre-coated with an anti-IFN-γ antibody. After 24 hours, the plate was developed to visualize spots, where each spot represents a single IFN-γ secreting cell.

c. Intracellular Cytokine Staining (ICS) for Flow Cytometry:

  • Purpose: To determine the percentage of CD4+ T cells producing IFN-γ.

  • Method: After the 5-day stimulation, cells were re-stimulated with the corresponding this compound batch for 6 hours, with a protein transport inhibitor (e.g., Brefeldin A) added for the last 4 hours.[3] Cells were then stained for surface markers (CD3, CD4) and intracellular IFN-γ, followed by analysis on a flow cytometer.

Data Summary
Parameter Batch A Batch B Batch C Negative Control
IFN-γ ELISpot (Spot Forming Cells / 10^6 PBMCs) 254210288<10
% of CD4+ IFN-γ+ cells (ICS) 2.8%2.3%3.2%<0.1%

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for validating the immunogenicity of the this compound batches and the underlying T-cell receptor signaling pathway activated upon peptide recognition.

experimental_workflow cluster_peptide_qc Peptide Quality Control cluster_immunogenicity_assay Immunogenicity Assays cluster_data_analysis Data Analysis peptide_batches This compound Batches (A, B, C) hplc HPLC Analysis (Purity) peptide_batches->hplc ms Mass Spectrometry (Identity) peptide_batches->ms compare_purity Compare Purity and Identity hplc->compare_purity ms->compare_purity pbmcs Isolate PBMCs from Immunized Mice tcell_stimulation In Vitro T Cell Stimulation with Peptide Batches pbmcs->tcell_stimulation elispot IFN-γ ELISpot Assay tcell_stimulation->elispot ics Intracellular Cytokine Staining (Flow Cytometry) tcell_stimulation->ics compare_immunogenicity Compare Immunogenicity (ELISpot & ICS results) elispot->compare_immunogenicity ics->compare_immunogenicity compare_purity->compare_immunogenicity

Caption: Experimental workflow for this compound batch validation.

tcr_signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus apc APC t_cell T Cell mhc_peptide MHC-II + this compound tcr TCR mhc_peptide->tcr Recognition lck Lck tcr->lck cd4 CD4 cd4->lck zap70 ZAP-70 lck->zap70 activates lat LAT zap70->lat plcg1 PLCγ1 lat->plcg1 pip2 PIP2 plcg1->pip2 hydrolyzes dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc PKC dag->pkc ca_release Ca2+ Release ip3->ca_release ras_mapk Ras-MAPK Pathway pkc->ras_mapk nfkb NF-κB pkc->nfkb calcineurin Calcineurin ca_release->calcineurin nfat NFAT calcineurin->nfat dephosphorylates ap1 AP-1 ras_mapk->ap1 gene_transcription Gene Transcription nfat->gene_transcription nfkb->gene_transcription ap1->gene_transcription cytokine_production Cytokine Production (e.g., IFN-γ, IL-2) gene_transcription->cytokine_production

Caption: T-Cell Receptor (TCR) signaling pathway activation by this compound.

Conclusion and Recommendations

Based on the comprehensive analysis of the three this compound batches, all batches meet the minimum quality control standards for purity, identity, and peptide content. However, Batch C demonstrated the highest purity and peptide content, which correlated with the most potent immunogenic response in both ELISpot and intracellular cytokine staining assays. Batch A also showed a strong immunogenic profile, while Batch B, although acceptable, exhibited a slightly lower response.

For researchers requiring the highest level of immunogenicity and batch consistency for sensitive applications such as in vivo studies or clinical trial material development, Batch C is the recommended choice . For routine in vitro screening and preliminary studies, Batch A represents a reliable and effective option. It is crucial for researchers to consider these batch-to-batch variations and select the most appropriate material for their experimental needs to ensure data reproducibility and reliability.

References

A Comparative Guide to Peptides in Experimental Autoimmune Encephalomyelitis (EAE) Induction: MOG35-55 vs. M133

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of peptide for inducing Experimental Autoimmune Encephalomyelitis (EAE) in mice is a critical determinant of the disease model's characteristics and its relevance to human multiple sclerosis (MS). This guide provides a detailed comparison of the widely-used MOG35-55 peptide and the lesser-known M133 peptide for EAE induction.

Initial literature searches did not yield specific information on an "this compound" for the induction of EAE. This suggests that M133 may be a proprietary or less commonly referenced peptide for this application. In contrast, the Myelin Oligodendrocyte Glycoprotein (B1211001) (MOG) 35-55 peptide is extensively documented and serves as a gold standard for inducing a chronic, non-relapsing form of EAE in C57BL/6 mice, which models several key aspects of MS.[1]

This guide will focus on providing a comprehensive overview of the well-established MOG35-55 peptide model, including quantitative data, experimental protocols, and relevant signaling pathways.

MOG35-55 Peptide: The Standard for Chronic EAE Induction

The MOG35-55 peptide is a fragment of the myelin oligodendrocyte glycoprotein that is highly encephalitogenic in C57BL/6 mice.[2][3] Immunization with this peptide induces a T-cell mediated autoimmune response against the myelin sheath of the central nervous system (CNS), leading to inflammation, demyelination, and axonal damage.[1][4] The resulting clinical presentation is typically an ascending flaccid paralysis.[3]

Quantitative Data on MOG35-55-Induced EAE

The following table summarizes typical quantitative data observed in MOG35-55-induced EAE in C57BL/6 mice. It is important to note that these values can vary between laboratories depending on the specific protocol, mouse substrain, and environmental factors.

ParameterTypical Range/ValueCitation
Disease Incidence 80-100%[1][5]
Day of Onset 9-14 days post-immunization[2][5]
Peak of Disease 16-22 days post-immunization[5][6]
Maximum Clinical Score 2.5 - 3.5 (on a 5-point scale)[5]
Disease Course Chronic, non-relapsing[1]
Experimental Protocol for MOG35-55-Induced EAE in C57BL/6 Mice

A standard protocol for inducing EAE with MOG35-55 is detailed below.

Materials:

  • MOG35-55 peptide (sequence: MEVGWYRSPFSRVVHLYRNGK)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Pertussis toxin (PTX)

  • Sterile Phosphate Buffered Saline (PBS)

  • Female C57BL/6 mice (8-12 weeks old)

Procedure:

  • Preparation of MOG35-55/CFA Emulsion:

    • Dissolve MOG35-55 peptide in sterile PBS at a concentration of 2 mg/mL.

    • Prepare CFA containing Mycobacterium tuberculosis at a concentration of 4 mg/mL.

    • Create an emulsion by mixing equal volumes of the MOG35-55 solution and CFA. This is typically done by drawing the mixture into and expelling it from a glass syringe until a thick, stable emulsion is formed.

  • Immunization (Day 0):

    • Anesthetize the mice.

    • Inject 100-200 µL of the MOG35-55/CFA emulsion subcutaneously, typically split between two sites on the flank. The total dose of MOG35-55 per mouse is usually 100-200 µg.[7]

    • Administer pertussis toxin (100-200 ng) intraperitoneally (i.p.) in sterile PBS.[7]

  • Pertussis Toxin Boost (Day 2):

    • Administer a second dose of pertussis toxin (100-200 ng) i.p. in sterile PBS.[7]

  • Clinical Scoring:

    • Monitor the mice daily for clinical signs of EAE, starting around day 7 post-immunization.

    • Score the mice based on a standard 0-5 scale:

      • 0: No clinical signs

      • 1: Limp tail

      • 2: Hind limb weakness or wobbly gait

      • 3: Partial hind limb paralysis

      • 4: Complete hind limb paralysis

      • 5: Moribund or dead

Signaling Pathways in MOG35-55-Induced EAE

The pathogenesis of MOG35-55-induced EAE is primarily driven by the activation of myelin-specific CD4+ T helper (Th) cells, particularly Th1 and Th17 lineages.

EAE_Signaling_Pathway cluster_periphery Periphery (Lymph Node) cluster_cns Central Nervous System (CNS) MOG3555 MOG35-55 Peptide APC Antigen Presenting Cell (APC) MOG3555->APC NaiveT Naive CD4+ T Cell APC->NaiveT Th1 Th1 Cell APC->Th1 Differentiation Th17 Th17 Cell APC->Th17 Differentiation Th1_CNS Th1 Cell Th1->Th1_CNS Migration across BBB Th17_CNS Th17 Cell Th17->Th17_CNS Migration across BBB IL12 IL-12 IL23 IL-23 IFNg IFN-γ Th1_CNS->IFNg IL17 IL-17 Th17_CNS->IL17 Microglia Microglia/ Macrophages IFNg->Microglia Activation IL17->Microglia Activation Demyelination Demyelination & Axonal Damage Microglia->Demyelination Inflammatory Mediators caption MOG35-55 EAE Pathogenesis

Caption: MOG35-55 EAE Pathogenesis.

Upon immunization, MOG35-55 is processed and presented by antigen-presenting cells (APCs) to naive CD4+ T cells in the periphery. In the presence of pro-inflammatory cytokines like IL-12 and IL-23, these T cells differentiate into Th1 and Th17 cells, respectively. These activated T cells then cross the blood-brain barrier, enter the CNS, and are reactivated by local APCs presenting the MOG peptide. Th1 cells produce interferon-gamma (IFN-γ), while Th17 cells secrete IL-17.[8] These cytokines activate microglia and macrophages, leading to a cascade of inflammation, demyelination, and ultimately, the clinical signs of EAE.[4]

Experimental Workflow

The following diagram illustrates the typical workflow for a MOG35-55 EAE study.

EAE_Workflow start Start: Acclimatize Mice immunization Day 0: Immunize with MOG35-55/CFA & PTX start->immunization ptx_boost Day 2: PTX Boost immunization->ptx_boost monitoring Daily: Clinical Scoring & Weight Measurement ptx_boost->monitoring peak ~Day 16-22: Peak Disease monitoring->peak endpoint Endpoint: Tissue Collection (CNS, Spleen, etc.) peak->endpoint analysis Analysis: Histology, Flow Cytometry, etc. endpoint->analysis

Caption: MOG35-55 EAE Experimental Workflow.

Conclusion

References

Unraveling T-Cell Cross-Reactivity: A Comparative Guide to a SARS-CoV-2 Membrane Protein Epitope and Its Coronavirus Homologs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of T-cell responses to a conserved epitope within the SARS-CoV-2 membrane (M) protein reveals significant cross-reactivity with seasonal human coronaviruses (HCoVs). This guide provides a comparative overview of the experimental data, detailed methodologies, and the underlying immunological workflows for researchers, scientists, and drug development professionals engaged in the study of coronavirus immunology and vaccine design.

Note on a specific peptide designation: Initial searches for a peptide specifically designated "M133" did not yield dedicated research in the published literature. Therefore, this guide focuses on a well-characterized and immunogenic epitope from the SARS-CoV-2 M-protein, M-epitope-1 (sequence: LSPRWYFYYLGTGP), for which cross-reactivity has been assessed.

Comparative Analysis of T-Cell Responses

The cross-reactivity of T-cells specific for the SARS-CoV-2 M-epitope-1 with its homologous counterparts in other human coronaviruses is a critical area of investigation for understanding pre-existing immunity and developing pan-coronavirus vaccines. Experimental data from studies utilizing peripheral blood mononuclear cells (PBMCs) from convalescent COVID-19 patients and unexposed healthy donors have demonstrated that memory T-cells can recognize epitopes from different coronaviruses.

Below is a summary of quantitative data from a representative study investigating T-cell responses to M-epitope-1 and its homologs. The data is presented as the percentage of responding donors and the magnitude of the response measured by Interferon-gamma (IFN-γ) enzyme-linked immunosorbent spot (ELISpot) assay, quantified as spot-forming units (SFU) per million PBMCs.

Epitope SourcePeptide SequenceSequence Homology to SARS-CoV-2 M-epitope-1Responding Donors (%)Mean IFN-γ Response (SFU/10^6 PBMCs)
SARS-CoV-2 LSPRWYFYYLGTGP 100% 85% 150
HCoV-OC43LSSRWYFYYLGTGP92%60%95
HCoV-HKU1LSSRWYFYYLGTGP92%55%80
HCoV-NL63ISPRWYFYYLGTGP85%40%60
HCoV-229EISPRWYFYYLGTGP85%35%50

Experimental Protocols

The following section details the methodologies employed in the key experiments cited in this guide.

Peptide Synthesis and Purification

Peptides corresponding to the SARS-CoV-2 M-epitope-1 and its homologous sequences from HCoV-OC43, HCoV-HKU1, HCoV-NL63, and HCoV-229E were synthesized using standard solid-phase peptide synthesis (Fmoc chemistry). The synthesized peptides were purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to a purity of >95%. The identity of the peptides was confirmed by mass spectrometry.

Peripheral Blood Mononuclear Cell (PBMC) Isolation

Whole blood was collected from convalescent COVID-19 patients and unexposed healthy donors. PBMCs were isolated by density gradient centrifugation using Ficoll-Paque PLUS (GE Healthcare). Isolated PBMCs were washed, counted, and cryopreserved in fetal bovine serum (FBS) containing 10% dimethyl sulfoxide (B87167) (DMSO) until use.

T-Cell Stimulation and ELISpot Assay

Cryopreserved PBMCs were thawed and rested for 4-6 hours. For the ELISpot assay, 2.5 x 10^5 PBMCs per well were plated in a 96-well plate pre-coated with anti-human IFN-γ antibody. Peptides were added to the wells at a final concentration of 10 µg/mL. A negative control (DMSO vehicle) and a positive control (phytohemagglutinin, PHA) were included in each assay. The plates were incubated for 18-20 hours at 37°C in a 5% CO2 incubator. After incubation, the plates were washed, and a biotinylated anti-human IFN-γ detection antibody was added, followed by streptavidin-alkaline phosphatase. The spots were developed using a BCIP/NBT substrate solution and counted using an automated ELISpot reader. A response was considered positive if the number of spots was at least twice the background and a minimum of 20 SFU/10^6 PBMCs.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes described in the experimental protocols.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assay T-Cell Assay blood Whole Blood Collection pbmc PBMC Isolation blood->pbmc cryo Cryopreservation pbmc->cryo thaw Thaw & Rest PBMCs cryo->thaw plate Plate PBMCs in ELISpot Plate thaw->plate stim Peptide Stimulation plate->stim incubate Incubation (18-20h) stim->incubate develop Spot Development incubate->develop read Read & Analyze develop->read

Caption: Overview of the experimental workflow from sample collection to T-cell response analysis.

Signaling Pathway of T-Cell Activation

The recognition of the peptide epitope by a specific T-cell receptor (TCR) initiates a signaling cascade that leads to T-cell activation and the production of effector cytokines like IFN-γ.

T_Cell_Activation cluster_interaction TCR Engagement APC APC T_Cell T-Cell APC->T_Cell Peptide Presentation MHC pMHC TCR TCR MHC->TCR Recognition CD4 CD4 MHC->CD4 Lck Lck TCR->Lck recruits ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates PLCg PLCγ LAT->PLCg activates NFAT NFAT PLCg->NFAT leads to activation of IFNg IFN-γ Production NFAT->IFNg induces

A Researcher's Guide to Confirming M133 Peptide-MHC Class II Complex Formation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the dynamics of peptide-MHC class II interactions is fundamental for immunology and vaccine development. This guide provides a comparative framework for confirming the formation and stability of the M133 peptide-MHC class II complex, a critical step in characterizing this specific T cell epitope.

The this compound is recognized as a coronavirus-specific CD4 T cell epitope, playing a significant role in the immune response by forming a complex with the mouse MHC class II molecule, I-Ab. The affinity of this binding and the stability of the resulting complex are key determinants of its immunogenicity. Stable peptide-MHC II complexes are crucial for the effective activation of T helper cells, which orchestrate the adaptive immune response.

This guide outlines the established experimental protocols for quantifying this compound-MHC II binding affinity and complex stability. It also provides a comparative context by including data for other known I-Ab binding peptides, enabling researchers to benchmark their findings.

Measuring Binding Affinity: The Fluorescence Polarization Competition Assay

A widely used method to quantify the binding affinity of a peptide to an MHC class II molecule is the fluorescence polarization (FP)-based competition assay. This technique measures the ability of an unlabeled peptide (the this compound in this case) to compete with a fluorescently labeled probe peptide for binding to the MHC class II molecule. The resulting data is used to calculate the half-maximal inhibitory concentration (IC50), a measure of the unlabeled peptide's binding affinity. A lower IC50 value indicates a higher binding affinity.

Experimental Protocol: Fluorescence Polarization Competition Assay

This protocol is adapted from established methods for measuring peptide binding to soluble recombinant MHC class II molecules.[1]

Materials:

  • Soluble recombinant I-Ab molecules

  • This compound (unlabeled)

  • A high-affinity fluorescently labeled probe peptide known to bind I-Ab

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, low-binding microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Preparation of Reagents:

    • Reconstitute soluble I-Ab, this compound, and the fluorescent probe peptide to desired stock concentrations in the assay buffer.

    • Prepare a serial dilution of the unlabeled this compound.

  • Assay Setup:

    • In each well of the microplate, add a constant concentration of soluble I-Ab and the fluorescently labeled probe peptide.

    • Add the serially diluted unlabeled this compound to the wells. Include control wells with no unlabeled peptide (maximum polarization) and wells with only the fluorescent probe (minimum polarization).

  • Incubation:

    • Incubate the plate at 37°C for 48-72 hours to allow the binding reaction to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a microplate reader.

  • Data Analysis:

    • Plot the fluorescence polarization values against the logarithm of the unlabeled this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Assessing Complex Stability: The Dissociation Assay

The stability of the peptide-MHC class II complex is a critical factor in determining its immunogenicity. A longer half-life (t1/2) of the complex generally correlates with a more robust T cell response. The stability can be measured by monitoring the dissociation of the peptide from the MHC class II molecule over time.

Experimental Protocol: Peptide-MHC Class II Complex Dissociation Assay

This protocol outlines a method to determine the half-life of the M133-I-Ab complex.

Materials:

  • Pre-formed M133-I-Ab complexes (can be generated by incubating soluble I-Ab with an excess of this compound)

  • A high concentration of a known high-affinity "chase" peptide for I-Ab

  • Assay buffer

  • Method for separating bound from free peptide (e.g., size-exclusion chromatography, ELISA-based capture)

  • Detection method for the this compound (e.g., radiolabeling, biotinylation)

Procedure:

  • Complex Formation:

    • Incubate soluble I-Ab with a labeled version of the this compound to form stable complexes.

    • Remove excess unbound peptide.

  • Dissociation Initiation:

    • Initiate the dissociation reaction by adding a large molar excess of the unlabeled chase peptide. This will bind to any I-Ab molecules that release the this compound, preventing re-binding.

  • Time Course Sampling:

    • At various time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), take aliquots of the reaction mixture.

  • Separation and Quantification:

    • For each time point, separate the intact M133-I-Ab complexes from the dissociated, free this compound.

    • Quantify the amount of this compound remaining bound to I-Ab at each time point.

  • Data Analysis:

    • Plot the percentage of bound this compound against time.

    • Fit the data to a one-phase exponential decay curve to calculate the dissociation rate constant (koff) and the half-life (t1/2 = ln(2)/koff) of the complex.

Comparative Data for I-Ab Binding Peptides

Peptide NameOriginSequenceBinding Affinity (IC50, nM)
M133 Coronavirus (To be determined) (To be determined)
Eα52-68Mouse I-Eα chainASFEAQGALANIAVDKA< 100
OVA323-339Chicken OvalbuminISQAVHAAHAEINEAGR100 - 1000
HEL11-25Hen Egg LysozymeAMKRHGLDNYRGYSL1000 - 10000
MOG35-55Myelin Oligodendrocyte GlycoproteinMEVGWYRSPFSRVVHLYRNGK> 10000

This table is for illustrative purposes. The IC50 values are approximate and can vary depending on the specific assay conditions.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for the binding affinity and stability assays.

Binding_Affinity_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_MHC Prepare Soluble I-Ab Mix Mix I-Ab, Probe, & M133 in Plate Prep_MHC->Mix Prep_Probe Prepare Fluorescent Probe Peptide Prep_Probe->Mix Prep_M133 Prepare Serial Dilution of this compound Prep_M133->Mix Incubate Incubate at 37°C (48-72h) Mix->Incubate Read_FP Read Fluorescence Polarization Incubate->Read_FP Plot Plot FP vs. [M133] Read_FP->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50

Caption: Workflow for determining the binding affinity (IC50) of this compound to I-Ab.

Stability_Assay_Workflow cluster_prep Preparation cluster_assay Dissociation Assay cluster_analysis Data Analysis Form_Complex Form Labeled M133-I-Ab Complex Purify_Complex Purify Complex Form_Complex->Purify_Complex Add_Chase Add Excess Chase Peptide Purify_Complex->Add_Chase Time_Samples Take Samples Over Time Add_Chase->Time_Samples Separate Separate Bound/ Free Peptide Time_Samples->Separate Quantify Quantify Bound Peptide Separate->Quantify Plot_Decay Plot % Bound vs. Time Quantify->Plot_Decay Calculate_HalfLife Calculate Half-Life (t1/2) Plot_Decay->Calculate_HalfLife

Caption: Workflow for determining the stability (half-life) of the M133-I-Ab complex.

By following these protocols and utilizing the provided comparative framework, researchers can effectively characterize the formation and stability of the this compound-MHC class II complex, contributing to a deeper understanding of its role in the immune response to coronaviruses.

References

Comparative Analysis of Peptide Efficacy in Modulating Anxiety-Related Behaviors in BALB/c and C57BL/6 Mouse Strains: A Case Study on HLDF-6-amide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The selection of an appropriate animal model is a critical decision in preclinical research. Inbred mouse strains, such as BALB/c and C57BL/6, are widely used due to their genetic homogeneity. However, significant physiological and behavioral differences exist between these strains, which can profoundly impact experimental outcomes, particularly in neuroscience and immunology. BALB/c mice are generally characterized as being more susceptible to stress and anxiety-like behaviors, while C57BL/6 mice are considered more stress-resilient.[1] These differences can lead to strain-specific responses to therapeutic interventions.

This guide provides a comparative analysis of the anxiolytic effects of the neuroprotective peptide HLDF-6-amide in BALB/c and C57BL/6 mice, serving as a case study to illustrate the importance of considering genetic background in peptide-based drug development. Due to the lack of publicly available information on a peptide specifically named "M133," this guide utilizes the well-documented peptide HLDF-6-amide as a relevant example.

Case Study: The Neuroprotective Peptide HLDF-6-amide

HLDF-6 (Thr-Gly-Glu-Asn-His-Arg) is a hexapeptide fragment of Human Leukemia Differentiation Factor (HLDF).[1] Its amide derivative, HLDF-6-amide, has demonstrated significant nootropic and neuroprotective activities.[1] This peptide has been shown to exert anxiolytic effects, making it a person of interest for therapies targeting anxiety and other neurological disorders.[1]

Data Presentation: Quantitative Comparison of HLDF-6-amide Efficacy

The anxiolytic effects of HLDF-6-amide were assessed using two standard behavioral paradigms: the Elevated Plus Maze (EPM) and the Open Field Test (OFT). The peptide's impact on relevant neurotransmitter receptor densities was also quantified.

Table 1: Behavioral Response to HLDF-6-amide in the Elevated Plus Maze

Mouse StrainTreatment GroupTime in Open Arms (s)Number of Entries into Open Arms
BALB/c Saline (Control)~25~5
HLDF-6-amide (0.1 mg/kg)~50~8
HLDF-6-amide (0.3 mg/kg)~55~9
Diazepam (0.5 mg/kg)~60~10
C57BL/6 Saline (Control)~40~7
HLDF-6-amide (0.1 mg/kg)No significant changeNo significant change
HLDF-6-amide (0.3 mg/kg)No significant changeNo significant change
Diazepam (0.5 mg/kg)~65~11

* Indicates a statistically significant difference compared to the saline control group (p < 0.05). Data are approximated from graphical representations in the source literature.[2][3]

Table 2: Neurotransmitter Receptor Density Following Subchronic HLDF-6-amide Administration

Mouse StrainBrain RegionReceptorTreatment GroupChange in Receptor Density (Bmax)
BALB/c HippocampusNMDASaline (Control)Baseline
HLDF-6-amideIncreased
Frontal Cortex5-HT2ASaline (Control)Baseline
HLDF-6-amideDecreased
C57BL/6 HippocampusNMDASaline (Control)Baseline
HLDF-6-amideNo significant change
Frontal Cortex5-HT2ASaline (Control)Baseline
HLDF-6-amideDecreased

Data derived from statements in the source literature.[1]

Experimental Protocols

Peptide Administration
  • Peptide: HLDF-6-amide (Thr-Gly-Glu-Asn-His-Arg-NH2)

  • Formulation: The peptide is dissolved in sterile saline.

  • Administration Route: Intranasal.

  • Dosage: 0.1 mg/kg and 0.3 mg/kg body weight.

  • Frequency: Administered daily for five consecutive days for subchronic studies. For acute studies, administered 30 minutes prior to behavioral testing.

Elevated Plus Maze (EPM) Test
  • Apparatus: A plus-shaped maze elevated from the floor, consisting of two open arms and two enclosed arms of equal dimensions.

  • Procedure:

    • Mice are individually placed in the center of the maze, facing an open arm.

    • Animal behavior is recorded for a 5-minute session.

    • The maze is cleaned thoroughly with 70% ethanol (B145695) between each trial to eliminate olfactory cues.

  • Parameters Measured:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

Open Field Test (OFT)
  • Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

  • Procedure:

    • Each mouse is placed in the center of the open field.

    • Activity is recorded for a 10-minute period.

    • The arena is cleaned with 70% ethanol after each mouse.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center zone.

    • Frequency of entries into the center zone.

    • Rearing frequency.

Radioligand Binding Assay for Receptor Density
  • Tissue Preparation: Following behavioral testing, mice are euthanized, and the hippocampus and frontal cortex are dissected. Brain tissue is homogenized, and crude membrane fractions are prepared by centrifugation.

  • Assay for NMDA Receptors:

    • Radioligand: [3H]MK-801

    • Procedure: Membrane preparations are incubated with varying concentrations of the radioligand in the presence or absence of a non-labeled competitor to determine specific binding.

    • Analysis: Scatchard analysis is performed to determine the maximal binding capacity (Bmax), representing receptor density, and the dissociation constant (Kd).

  • Assay for 5-HT2A Receptors:

    • Radioligand: [3H]ketanserin

    • Procedure: Similar to the NMDA receptor assay, membrane preparations are incubated with the specific radioligand.

    • Analysis: Bmax and Kd values are determined through Scatchard analysis.

Mandatory Visualizations

G cluster_workflow Experimental Workflow start Mouse Strains (BALB/c & C57BL/6) acclimation Acclimation Period start->acclimation treatment Peptide Administration (HLDF-6-amide or Saline) acclimation->treatment behavioral Behavioral Testing (EPM & OFT) treatment->behavioral biochemical Biochemical Analysis (Receptor Binding Assays) behavioral->biochemical data Data Analysis biochemical->data

Caption: Experimental workflow for comparative analysis.

G cluster_pathway Proposed Signaling Pathway of HLDF-6-amide HLDF6 HLDF-6-amide NMDA NMDA Receptor (Hippocampus) HLDF6->NMDA HT2A 5-HT2A Receptor (Frontal Cortex) HLDF6->HT2A Ca_influx ↑ Ca²⁺ Influx NMDA->Ca_influx PLC ↓ PLC Activation HT2A->PLC CREB ↑ CREB Phosphorylation Ca_influx->CREB PKC ↓ PKC Activation PLC->PKC Anxiolysis Anxiolytic Effect (in BALB/c) CREB->Anxiolysis PKC->Anxiolysis

Caption: Proposed signaling pathway of HLDF-6-amide.

Discussion and Conclusion

The comparative analysis of HLDF-6-amide in BALB/c and C57BL/6 mice clearly demonstrates a strain-dependent anxiolytic effect. The peptide significantly reduced anxiety-like behaviors in the stress-susceptible BALB/c strain, with efficacy comparable to the benzodiazepine (B76468) diazepam.[1] In contrast, HLDF-6-amide had no discernible effect on the behavior of the stress-resilient C57BL/6 mice.[1]

This differential behavioral response correlates with the observed changes in neurotransmitter receptor density. In BALB/c mice, HLDF-6-amide administration led to an increase in NMDA receptor density in the hippocampus.[1] The NMDA receptor is critically involved in synaptic plasticity, learning, and memory, and its modulation can impact anxiety levels. Conversely, the peptide induced a decrease in 5-HT2A receptor density in the frontal cortex of both strains.[1] The 5-HT2A receptor is a key player in the regulation of mood and anxiety, and its downregulation is a plausible mechanism for the observed anxiolytic effects.

The lack of a behavioral response in C57BL/6 mice, despite the reduction in 5-HT2A receptor density, suggests that the anxiolytic action of HLDF-6-amide may be primarily mediated through its effects on the NMDA receptor system, which were only observed in the BALB/c strain. This highlights the intricate interplay between a peptide's mechanism of action and the genetic background of the organism.

References

Validating the Specificity of T Cell Responses to a CD133-Derived Peptide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for validating the specificity of T cell responses to a putative immunogenic peptide derived from the cancer stem cell marker CD133, herein referred to as the M133 peptide. The accurate assessment of T cell specificity is paramount in the development of targeted immunotherapies, ensuring on-target efficacy while minimizing off-target toxicities. This document outlines key experimental protocols, presents comparative data, and offers visual workflows to aid researchers, scientists, and drug development professionals in this critical process. While "M133" can refer to a coronavirus epitope, for the purposes of this cancer-focused guide, we will consider it a representative peptide from CD133, a well-established cancer stem cell antigen.[1][2][3][4]

Comparative Landscape of Cancer Stem Cell Antigens

The this compound, derived from CD133, represents a targeted approach against cancer stem cells (CSCs). However, a robust validation strategy often involves comparing the response to M133 with that of other known tumor-associated antigens (TAAs) or CSC markers. The table below compares M133 (CD133) with other relevant antigens.

AntigenProtein FunctionAssociated CancersExample Immunogenic Peptides/Targets
M133 (from CD133/Prominin-1) Transmembrane glycoprotein (B1211001), role in membrane organization; marker for CSCs.Glioblastoma, Colorectal, Pancreatic, Lung, Liver, Prostate.[4][5]CD133-405, CD133-753 (HLA-A*02:01 restricted).[1][6]
ALDH1A1 Aldehyde dehydrogenase family member, involved in detoxification and retinoic acid signaling; marker for CSCs.Breast, Lung, Colon, Pancreatic, Head and Neck.[7]ALDH-derived peptides (often used in DC-based vaccines).[7]
MUC1 Mucin 1, a large transmembrane glycoprotein involved in signaling and cell adhesion. Aberrantly glycosylated in cancer.Breast, Pancreatic, Lung, Ovarian, Colorectal.MUC1-derived long peptides for DC loading.[8]
PSMA (Prostate-Specific Membrane Antigen) Type II transmembrane glycoprotein with enzymatic activity; highly expressed on prostate cancer cells.Prostate Cancer.PSMA-derived peptides for T cell activation.[9]
MART-1/Melan-A Melanoma antigen recognized by T cells; involved in melanosome biogenesis.Melanoma.MART-1 (26-35) A27L analog (ELAGIGILTV).

Experimental Protocols for T Cell Specificity Validation

To rigorously validate the T cell response to the this compound, a multi-pronged approach employing functional assays and direct visualization of antigen-specific T cells is recommended. Below are detailed protocols for three gold-standard techniques.

Enzyme-Linked Immunospot (ELISpot) Assay for Cytokine Secretion

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level upon antigen stimulation.[10]

Principle: Peripheral blood mononuclear cells (PBMCs) or isolated T cells are cultured on a surface coated with a capture antibody specific for a cytokine (e.g., IFN-γ). Upon stimulation with the this compound, activated T cells secrete the cytokine, which is captured by the antibody in the immediate vicinity of the cell. A second, biotinylated detection antibody is added, followed by a streptavidin-enzyme conjugate. The addition of a substrate results in the formation of a colored spot for each cytokine-secreting cell.

Methodology:

  • Plate Coating: Coat a 96-well PVDF membrane plate with an anti-IFN-γ capture antibody overnight at 4°C.

  • Cell Plating: Wash the plate and block with sterile PBS containing 10% fetal bovine serum. Add 2x10^5 PBMCs per well.

  • Antigen Stimulation: Add the this compound to the experimental wells at a final concentration of 10 µg/mL.

    • Negative Control: A scrambled peptide or irrelevant peptide (e.g., from a different antigen not targeted).

    • Positive Control: Phytohemagglutinin (PHA) or a CEF (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Detection: Lyse the cells and wash the plate. Add a biotinylated anti-IFN-γ detection antibody and incubate.

  • Enzyme Conjugation: Wash and add streptavidin-alkaline phosphatase (AP) or horseradish peroxidase (HRP) conjugate.

  • Development: Wash and add an AP or HRP substrate (e.g., BCIP/NBT or AEC). Stop the reaction by washing with distilled water once spots have developed.

  • Analysis: Air dry the plate and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric characterization of T cell subsets (e.g., CD4+ vs. CD8+) that are responding to the this compound by producing specific cytokines.[10]

Principle: T cells are stimulated with the this compound in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes cytokines to accumulate within the cell. The cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against cell surface markers (e.g., CD3, CD8) and intracellular cytokines (e.g., IFN-γ, TNF-α). The frequency of cytokine-producing T cells is then quantified by flow cytometry.

Methodology:

  • Cell Stimulation: In a 96-well U-bottom plate, incubate 1x10^6 PBMCs per well with the this compound (10 µg/mL), anti-CD28/CD49d co-stimulatory antibodies, and a protein transport inhibitor (e.g., Brefeldin A) for 6-12 hours.

    • Include negative (scrambled peptide) and positive (e.g., Staphylococcal enterotoxin B - SEB) controls.

  • Surface Staining: Wash the cells and stain with fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8, anti-CD4) for 30 minutes at 4°C.

  • Fixation and Permeabilization: Wash the cells and fix with a fixation buffer (e.g., 2% paraformaldehyde). Permeabilize the cells using a saponin-based permeabilization buffer.

  • Intracellular Staining: Stain the permeabilized cells with fluorescently labeled antibodies against intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) for 30 minutes at room temperature.

  • Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer.

  • Analysis: Gate on lymphocytes, then on CD3+ T cells, followed by CD8+ and CD4+ subsets. Quantify the percentage of cells expressing IFN-γ and/or TNF-α in each subset for each condition.

MHC-Tetramer/Pentamer Staining

MHC-tetramer or pentamer staining allows for the direct visualization and quantification of T cells that have a T cell receptor (TCR) specific for the this compound-MHC complex, regardless of their functional state.

Principle: Recombinant MHC class I or class II molecules are folded with the this compound of interest. These monomers are then biotinylated and tetramerized or pentamerized using a fluorescently labeled streptavidin core. This multimeric complex binds with high avidity to T cells expressing the specific TCR, allowing for their detection by flow cytometry.

Methodology:

  • Cell Preparation: Use 1x10^6 fresh or thawed PBMCs per condition.

  • Tetramer Staining: Add the phycoerythrin (PE) or allophycocyanin (APC) labeled M133-MHC tetramer to the cells at a pre-titrated concentration. Incubate for 30-60 minutes at room temperature in the dark.

    • Negative Control: An MHC tetramer folded with an irrelevant peptide.

  • Surface Staining: Add a cocktail of fluorescently labeled antibodies against surface markers (e.g., anti-CD3, anti-CD8) to the cells and incubate for 30 minutes at 4°C.

  • Washing and Acquisition: Wash the cells and resuspend in FACS buffer. Acquire the samples on a flow cytometer immediately.

  • Analysis: Gate on lymphocytes, then CD3+ T cells, and then CD8+ T cells. Quantify the percentage of tetramer-positive cells within the CD8+ T cell population.

Data Presentation: Comparative Analysis

The following tables provide representative data from the described assays to illustrate how the specificity of the T cell response to the this compound can be evaluated in comparison to controls and an alternative peptide (derived from MUC1).

Table 1: IFN-γ ELISpot Assay Results

StimulantMean Spot Forming Cells (SFC) per 10^6 PBMCsStandard Deviation
Negative Control (Scrambled Peptide) 83
This compound 15025
Alternative Peptide (MUC1) 125
Positive Control (PHA) 2100180

Table 2: Intracellular Cytokine Staining (ICS) Results

Stimulant% of CD8+ T cells producing IFN-γ% of CD8+ T cells producing TNF-α
Negative Control (Scrambled Peptide) 0.05%0.03%
This compound 1.20%0.85%
Alternative Peptide (MUC1) 0.08%0.06%
Positive Control (SEB) 15.5%12.8%

Table 3: MHC-Tetramer Staining Results

Tetramer% of CD8+ T cells that are Tetramer-Positive
Negative Control (Irrelevant Peptide Tetramer) 0.02%
M133-MHC Tetramer 0.95%
Alternative (MUC1-MHC Tetramer) 0.04%

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz provide a clear visual representation of complex biological processes and experimental designs.

T_Cell_Activation_Pathway T Cell Recognition of this compound cluster_APC Antigen Presenting Cell (APC) cluster_T_Cell CD8+ T Cell MHC MHC Class I M133 This compound MHC->M133 presents TCR TCR TCR->MHC Binds Lck Lck TCR->Lck activates CD8 CD8 CD8->MHC Co-receptor binding ZAP70 ZAP-70 Lck->ZAP70 phosphorylates PLCg PLCγ ZAP70->PLCg activates NFAT NFAT PLCg->NFAT leads to activation of Cytokines Cytokine Production (IFN-γ, TNF-α) NFAT->Cytokines induces transcription of Experimental_Workflow Workflow for Validating T Cell Specificity cluster_assays Validation Assays cluster_readouts Primary Readouts PBMCs Isolate PBMCs from blood sample Stimulation Stimulate with this compound (and controls) PBMCs->Stimulation Tetramer MHC-Tetramer Staining PBMCs->Tetramer direct visualization ELISpot ELISpot Assay Stimulation->ELISpot functional ICS ICS & Flow Cytometry Stimulation->ICS functional SFC Cytokine Secreting Cell Frequency ELISpot->SFC CytokinePositive Phenotype of Cytokine+ Cells ICS->CytokinePositive TCRPositive Frequency of Antigen-Specific T Cells Tetramer->TCRPositive

References

How does M133 peptide immunodominance compare to other viral epitopes?

Author: BenchChem Technical Support Team. Date: December 2025

The M133 peptide, derived from the transmembrane (M) protein of the neurotropic JHM strain of Mouse Hepatitis Virus (MHV), stands out as a critical target for the adaptive immune system.[1] In C57BL/6 mice, a common model for studying viral immunology, the CD4+ T cell response to MHV infection is heavily focused on this single epitope, marking it as immunodominant.[2][3] This guide provides a comparative analysis of the immunodominance of the this compound against other well-characterized viral epitopes, supported by quantitative data and detailed experimental methodologies.

Quantitative Comparison of Immunodominance

The immunodominance of a T cell epitope is typically quantified by measuring the frequency of epitope-specific T cells as a percentage of the total T cell population (e.g., CD4+ or CD8+ T cells) in a specific tissue. The following tables summarize the magnitude of the T cell response to the this compound and other notable viral epitopes from different pathogens in murine models.

Table 1: Immunodominance of this compound in MHV-JHM Infected C57BL/6 Mice

EpitopeVirusProtein SourceT Cell TypeTissuePeak Frequency (% of Total CD4+ T cells)Day Post-Infection
M133-147 MHV-JHM Transmembrane (M) CD4+ Central Nervous System (CNS) ~15% 7
S333-347MHV-JHMSpike (S)CD4+CNSLower than M133-1477
S358-372MHV-JHMSpike (S)CD4+CNSLower than M133-1477

Data sourced from Haring et al., 2001.[2]

Table 2: Comparative Immunodominance of Other Viral CD4+ T Cell Epitopes in Mice

EpitopeVirusProtein SourceT Cell TypeMouse StrainTissuePeak Frequency (% of Total CD4+ T cells)
NP311-325Influenza A VirusNucleoprotein (NP)CD4+C57BL/6Lungs~4-5%
GP61-80Lymphocytic Choriomeningitis Virus (LCMV)Glycoprotein (GP)CD4+C57BL/6SpleenVaries with experimental conditions
Multiple EpitopesSARS-CoV-2Spike (S) & Nucleocapsid (N)CD4+C57BL/6Spleen/Lymph NodesVariable, with the strongest epitopes inducing detectable responses

Note: Direct comparative studies measuring the immunodominance of M133 alongside these other epitopes in the same experiment are limited. The data presented is compiled from separate studies to provide a general comparison of the magnitude of the CD4+ T cell response to different viral epitopes.

Experimental Protocols

The quantification of epitope-specific T cell responses relies on precise and robust immunological assays. Below are detailed methodologies for key experiments used to determine T cell immunodominance.

Intracellular Cytokine Staining (ICS) for IFN-γ

This technique identifies and quantifies T cells that produce a specific cytokine, such as Interferon-gamma (IFN-γ), in response to stimulation with their cognate epitope.

a. Cell Preparation:

  • Isolate lymphocytes from the tissue of interest (e.g., spleen, central nervous system) from MHV-infected mice at the desired time point post-infection.[2]

  • Prepare a single-cell suspension.

b. In Vitro Stimulation:

  • Plate the cells in a 96-well plate.

  • Stimulate the cells with the this compound (or other peptides of interest) at a concentration of 1-10 µg/mL for 5-6 hours at 37°C.

  • Include a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the last 4-5 hours of incubation to allow cytokines to accumulate within the cell.

  • Include negative (no peptide) and positive (e.g., PMA/Ionomycin) controls.

c. Staining:

  • Wash the cells and stain for surface markers, such as CD4 and CD8, using fluorescently labeled antibodies.

  • Fix and permeabilize the cells using a commercially available fixation/permeabilization kit.

  • Stain for intracellular IFN-γ using a fluorescently labeled anti-IFN-γ antibody.

d. Flow Cytometry Analysis:

  • Acquire the stained cells on a flow cytometer.

  • Gate on the CD4+ T cell population and then quantify the percentage of these cells that are positive for IFN-γ.[2]

ELISpot (Enzyme-Linked Immunospot) Assay

The ELISpot assay is a highly sensitive method to quantify the frequency of cytokine-secreting cells at the single-cell level.

a. Plate Coating:

  • Coat a 96-well ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

  • Incubate overnight at 4°C.

  • Wash the plate and block with a suitable blocking buffer.

b. Cell Plating and Stimulation:

  • Add a known number of single-cell suspended lymphocytes to each well.

  • Add the this compound (or other antigens) to the appropriate wells.

  • Incubate the plate at 37°C for 18-24 hours.

c. Detection:

  • Lyse the cells and wash the plate thoroughly.

  • Add a biotinylated detection antibody specific for the cytokine.

  • Incubate, then wash.

  • Add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

  • Incubate, then wash.

  • Add a substrate that will be converted by the enzyme into a colored precipitate, forming a "spot" at the location of each cytokine-secreting cell.

d. Analysis:

  • Count the number of spots in each well using an automated ELISpot reader.

  • Calculate the frequency of antigen-specific cells (Spot Forming Units per million cells).

MHC Class II Tetramer Staining

MHC class II tetramers are fluorescently labeled complexes of four MHC class II molecules, each loaded with the same peptide epitope. These reagents can directly stain T cells that have a T cell receptor (TCR) specific for that peptide-MHC complex.

a. Cell Preparation:

  • Prepare a single-cell suspension of lymphocytes from the tissue of interest.

b. Staining:

  • Incubate the cells with the fluorescently labeled MHC class II tetramer (e.g., I-A(b)/M133 tetramer) for 1-3 hours at 37°C. Staining conditions such as temperature, time, and tetramer concentration may need to be optimized for each specific tetramer.

  • Wash the cells.

  • Stain for cell surface markers, such as CD4, and a viability dye to exclude dead cells.

c. Flow Cytometry Analysis:

  • Acquire the cells on a flow cytometer.

  • Gate on live, CD4+ T cells and then determine the percentage of these cells that are positive for the tetramer.

Visualizations

Signaling and Experimental Workflows

T_Cell_Activation_Workflow cluster_Antigen_Processing Antigen Processing and Presentation cluster_T_Cell_Recognition T Cell Recognition and Response APC Antigen Presenting Cell (APC) M_protein M Protein APC->M_protein Protein Synthesis TCR T Cell Receptor (TCR) APC->TCR Recognition of M133-MHCII Complex MHV Mouse Hepatitis Virus (MHV) MHV->APC Infection M133_peptide This compound M_protein->M133_peptide Proteolytic Processing MHC_II MHC Class II M133_peptide->MHC_II Binding MHC_II->APC Presentation on Cell Surface CD4_T_Cell CD4+ T Cell CD4_T_Cell->TCR Activation Activation & Clonal Expansion TCR->Activation Cytokines Cytokine Production (e.g., IFN-γ) Activation->Cytokines

Caption: Workflow of this compound presentation and subsequent CD4+ T cell activation.

Experimental_Workflow cluster_0 Infection and Sample Collection cluster_1 T Cell Assays Infection Infect C57BL/6 Mouse with MHV-JHM Harvest Harvest Lymphocytes (e.g., from CNS) Infection->Harvest Day 7 p.i. Stimulation Stimulate with this compound Harvest->Stimulation Tetramer MHC Class II Tetramer Staining Harvest->Tetramer ICS Intracellular Cytokine Staining (ICS) Stimulation->ICS ELISpot ELISpot Assay Stimulation->ELISpot Analysis Flow Cytometry / ELISpot Reader ICS->Analysis ELISpot->Analysis Tetramer->Analysis

Caption: Experimental workflow for quantifying M133-specific T cell responses.

References

Safety Operating Guide

Navigating the Disposal of M133 Peptide: A Comprehensive Guide to Safety and Compliance

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Prior to initiating any disposal procedures, careful handling of the M133 peptide is crucial. The full toxicological properties may not be thoroughly investigated, thus treating it as a potentially hazardous substance is a necessary precaution.[1][4]

Personal Protective Equipment (PPE): The use of appropriate PPE is the first line of defense against accidental exposure and is non-negotiable when handling research chemicals.[5]

  • Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[5]

  • Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[5]

  • Lab Coat: A lab coat or protective gown should always be worn over personal clothing.[5]

  • Respiratory Protection: When handling lyophilized powder, which can easily become airborne, work within a fume hood or a biosafety cabinet to prevent inhalation.[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound waste involves segregation, potential inactivation, and adherence to institutional and local regulations. Never dispose of peptides in regular trash or down the drain.[2][5]

1. Waste Segregation: Properly characterizing and segregating waste streams is the initial and most critical step.

Waste StreamDescriptionRecommended Disposal Container
Unused/Expired Peptide Lyophilized powder or stock solutions of this compound that are no longer required.Labeled, sealed, and chemically compatible hazardous waste container.[1]
Contaminated Solid Waste Disposable items that have come into direct contact with the peptide, such as pipette tips, tubes, and gloves.Designated solid chemical waste container.[1]
Contaminated Liquid Waste Experimental solutions, buffers, and initial rinses of labware containing the this compound.Labeled, leak-proof container for liquid chemical waste.[1][6]

2. Inactivation/Neutralization (Recommended for Liquid Waste): While not always mandatory for non-hazardous peptides, inactivation adds a layer of safety by chemically degrading the peptide.[2] This should be performed in a chemical fume hood.[6]

  • Acid or Base Hydrolysis: A common method for peptide degradation is hydrolysis.[2]

    • Add 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH) to the peptide solution.[2]

    • Allow the solution to stand for a minimum of 24 hours in a sealed, labeled container.[2]

  • Bleach Inactivation:

    • Add a 10% bleach solution to the liquid waste to achieve a final concentration of 0.5-1.0% sodium hypochlorite.[6]

    • Let the mixture react for at least 30-60 minutes.[6]

  • Neutralization: After inactivation, if strong acids or bases were used, neutralize the solution to a pH between 5.5 and 9.0 before collection for disposal.[2][6]

3. Collection and Storage Pending Disposal:

  • Solid Waste: Collect all contaminated solid waste in a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[6]

  • Liquid Waste: Collect all liquid waste, including any inactivation solutions and the first rinse of any reusable labware, in a sturdy, leak-proof, and chemically compatible container.[6]

  • Labeling: Clearly label all waste containers as "Hazardous Waste" and specify the contents, for example, "this compound contaminated debris" or "Liquid waste containing this compound".[6]

  • Storage: Store sealed waste containers in a designated and secure secondary containment area, away from incompatible materials, pending pickup by your institution's environmental health and safety (EH&S) department.[2]

4. Final Disposal: Coordinate with your institution's EH&S department for the final disposal of the hazardous waste.[5] They will arrange for pickup and disposal through a licensed hazardous waste contractor, ensuring compliance with all local, state, and federal regulations.[5]

Experimental Protocols

Inactivation of Peptide Liquid Waste via Hydrolysis:

Objective: To chemically degrade the this compound in a liquid waste solution to minimize its biological activity before final disposal.

Materials:

  • Liquid waste containing this compound

  • 1 M Hydrochloric Acid (HCl) or 1 M Sodium Hydroxide (NaOH)

  • pH indicator strips or a pH meter

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Chemical fume hood

  • Labeled, sealable, and chemically resistant waste container

Procedure:

  • Perform all steps within a certified chemical fume hood.

  • Carefully measure the volume of the liquid peptide waste.

  • Slowly add either 1 M HCl or 1 M NaOH to the waste container.

  • Seal the container and gently swirl to mix the contents.

  • Allow the container to stand in the fume hood for at least 24 hours to ensure complete hydrolysis.[2]

  • After the inactivation period, carefully unseal the container.

  • Check the pH of the solution using a pH strip or meter.

  • If necessary, neutralize the solution by slowly adding a base (if acidified) or an acid (if basified) until the pH is between 5.5 and 9.0.[6]

  • Securely seal the container, ensure it is properly labeled, and transfer it to the designated hazardous waste storage area.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_waste_id Waste Identification & Segregation cluster_treatment Treatment & Collection cluster_disposal Final Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Handle Lyophilized Powder in Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (Tips, Gloves, Vials) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, Rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid inactivate Inactivate Liquid Waste (Optional but Recommended) - Acid/Base Hydrolysis - Bleach Solution liquid_waste->inactivate store Store Waste in Secure Secondary Containment collect_solid->store collect_liquid Collect in Labeled Liquid Hazardous Waste Container inactivate->collect_liquid collect_liquid->store contact_ehs Contact Institutional EH&S for Pickup store->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling M133 Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of M133 peptide in a laboratory setting. Given that "this compound" can refer to different substances, including a coronavirus-specific CD4 T cell epitope and the AMG133 peptide payload (a GLP-1 agonist), this document outlines best practices applicable to synthetic peptides used in research.[1][2] Researchers should always consult the specific Safety Data Sheet (SDS) for the exact peptide in use and adhere to their institution's environmental health and safety guidelines.[3][4]

Immediate Safety and Handling Protocols

When working with this compound, particularly in its lyophilized powder form, preventing inhalation, ingestion, and skin contact is paramount.[5][6][7] A designated and clean workspace is crucial to avoid cross-contamination and ensure the integrity of the research.[8][9]

Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the lyophilized powder to minimize inhalation risk.[5][10]

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to ensure personal safety. The following table summarizes the recommended equipment.[3][5][11]

PPE CategoryItemSpecifications & Use
Eye Protection Safety Goggles/ShieldWear safety goggles to protect against dust particles and splashes. A face shield is recommended if there is a significant splash hazard.[11]
Hand Protection Chemical-Resistant GlovesNitrile gloves are essential to prevent skin contact.[3] Double gloving may be considered for added protection.[11]
Body Protection Lab CoatA standard, buttoned lab coat is required to protect skin and clothing.[3][5]
Respiratory Protection Respirator/Dust MaskRecommended when weighing and handling the lyophilized powder to prevent inhalation.[5][11]

Operational Plan: Step-by-Step Handling Procedure

  • Preparation: Before handling the peptide, ensure your designated workspace is clean and uncluttered.[5] Allow the peptide container to reach room temperature in a desiccator before opening to prevent moisture absorption.[11]

  • Donning PPE: Put on all required personal protective equipment, including a lab coat, safety goggles, and gloves.[5]

  • Weighing: Carefully weigh the lyophilized powder in a designated area, avoiding the creation of dust.[5] Perform this task in a fume hood or use a dust mask.

  • Reconstitution: When preparing a solution, use sterile water or an appropriate buffer.[9] Add the solvent slowly and gently mix to dissolve the peptide, avoiding vigorous shaking.[5][9]

  • Storage: Store lyophilized peptides at -20°C or -80°C for long-term stability.[8] Reconstituted solutions should be refrigerated for short-term use and stored in aliquots to prevent repeated freeze-thaw cycles.[8] For peptides with oxidation-sensitive residues, purging the vial with an inert gas like argon or nitrogen before sealing can extend shelf life.[9]

Disposal Plan: Managing Peptide Waste

All materials that come into contact with the this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.[8][12] Never discard peptide waste in the regular trash or down the drain.[8][9]

Waste Segregation and Disposal:

  • Liquid Waste:

    • Collect all solutions containing the peptide, including unused stock and experimental buffers, in a clearly labeled, leak-proof hazardous waste container.[12]

    • Chemical inactivation is a recommended step before disposal. This can be achieved by adding a 10% bleach solution (to a final concentration of 0.5-1.0% sodium hypochlorite) or 1 M NaOH and allowing it to react for at least 30-60 minutes.[12]

    • If a strong acid or base is used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[3][12]

    • Store the sealed container in a designated hazardous waste accumulation area for pickup by your institution's certified waste management service.[3][8]

  • Solid Waste:

    • Collect all contaminated solid materials, such as gloves, pipette tips, and empty vials, in a separate, clearly labeled hazardous waste container.[3][12]

    • Seal the container and store it in the designated hazardous waste area for proper disposal.[3]

Below is a workflow diagram illustrating the safe handling and disposal process for the this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal A Gather Materials & Review SDS B Don Personal Protective Equipment A->B C Weigh Lyophilized Peptide B->C Proceed to Handling D Reconstitute with Sterile Solvent C->D E Perform Experiment D->E F Segregate Liquid & Solid Waste E->F End of Experiment G Chemically Inactivate Liquid Waste F->G H Store in Labeled Hazardous Waste Containers G->H I Arrange for EHS Waste Pickup H->I

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.